MAK683
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
N-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methyl]-8-(2-methylpyridin-3-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6O/c1-12-13(3-2-7-22-12)16-10-24-20(27-11-25-26-19(16)27)23-9-15-14-6-8-28-18(14)5-4-17(15)21/h2-5,7,10-11H,6,8-9H2,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIBABIFOBYHSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C2=CN=C(N3C2=NN=C3)NCC4=C(C=CC5=C4CCO5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1951408-58-4 | |
| Record name | MAK-683 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1951408584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MAK-683 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K446Z8N51 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MAK683, an Allosteric PRC2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of MAK683, a clinical-stage, first-in-class allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2). It details the molecular interactions, quantitative pharmacology, and key experimental methodologies used to characterize this novel epigenetic modulator.
The Polycomb Repressive Complex 2 (PRC2) and its Catalytic Cycle
The Polycomb Repressive Complex 2 (PRC2) is a multi-protein complex essential for epigenetic regulation of gene expression, particularly during embryonic development[1][2]. Its dysregulation is frequently implicated in the pathogenesis of various cancers[2]. The core complex consists of three main subunits:
-
Enhancer of Zeste Homolog 2 (EZH2): The catalytic subunit that methylates Histone H3 on Lysine 27 (H3K27)[1].
-
Embryonic Ectoderm Development (EED): A regulatory subunit that is essential for the complex's enzymatic activity[1][3].
-
Suppressor of Zeste 12 (SUZ12): A scaffold protein that stabilizes the complex.
PRC2's primary function is to catalyze the mono-, di-, and trimethylation of H3K27, with H3K27 trimethylation (H3K27me3) being a hallmark of transcriptionally repressed chromatin[2][4]. The activity of PRC2 is maintained through a positive feedback loop. The EED subunit contains an aromatic "cage" that specifically recognizes and binds to existing H3K27me3 marks on chromatin[5][6]. This binding event induces a conformational change that allosterically activates the EZH2 subunit, enhancing its methyltransferase activity and propagating the H3K27me3 repressive signal to adjacent nucleosomes[3][5].
This compound's Allosteric Mechanism of Action
Unlike traditional EZH2 inhibitors that compete with the S-adenosylmethionine (SAM) cofactor at the catalytic site, this compound employs a distinct, allosteric mechanism. It is a potent and selective inhibitor that directly targets the EED subunit[3][7].
The core mechanism of this compound involves the following steps:
-
Binding to EED: this compound selectively binds to the aromatic cage of EED, the same pocket that recognizes H3K27me3[1][2][8].
-
Conformational Change: This binding induces a conformational change in the EED protein[1][7].
-
Disruption of Protein-Protein Interaction (PPI): The conformational change prevents the critical interaction between EED and the EZH2 catalytic subunit[1][7].
-
Inhibition of PRC2 Activity: By disrupting the EED-EZH2 interaction, this compound prevents the H3K27me3-stimulated allosteric activation of PRC2[1][3]. This results in a loss of enzymatic function and a global decrease in H3K27 trimethylation, leading to altered gene expression and a reduction in tumor cell proliferation in PRC2-dependent cancers[1][3].
This mechanism allows this compound to be effective in contexts where direct EZH2 inhibitors may fail, such as in cancers with acquired resistance mutations in EZH2[5].
Quantitative Pharmacology of this compound
This compound demonstrates high potency in both biochemical and cellular assays. Its inhibitory activity has been quantified across various preclinical models.
| Parameter | Value | Assay System | Reference |
| Biochemical IC50 | 9 nM | EED Inhibition Assay | [7] |
| Cellular H3K27me3 IC50 | 1.014 nM | HeLa Cells | [4] |
| Cellular GI50 | 3 - 9 nM | EZH2-mutant DLBCL Cell Lines | [5] |
Preclinical and Clinical Pharmacokinetics
This compound has been characterized in multiple preclinical species and in human clinical trials, demonstrating properties suitable for oral administration.
| Parameter | Species | Value | Reference |
| Oral Bioavailability | Preclinical Species (1-2 mg/kg) | Moderate to High | [9][10] |
| Plasma Protein Binding | Human | 87% (13% unbound) | [10] |
| Time to Peak Plasma Conc. (Tmax) | Human | ~1 - 4 hours | |
| Apparent Terminal Half-life | Human | 2.5 - 6.6 hours | [11] |
Key Experimental Protocols
Protocol 1: Cellular H3K27me3 Inhibition Assay
This protocol is designed to measure the potency of this compound in reducing H3K27me3 levels within a cellular context.
Methodology:
-
Cell Culture: HeLa cells are cultured under standard conditions.
-
Treatment: Cells are treated with a dose-response range of this compound for 72 hours.
-
Protein Extraction: Following treatment, cells are lysed, and total protein is extracted and quantified.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose membrane.
-
Immunodetection: The membrane is probed with primary antibodies specific for H3K27me3 and total Histone H3 (as a loading control).
-
Quantification: The intensity of the H3K27me3 and total H3 bands is quantified using densitometry. The ratio of H3K27me3 to total H3 is calculated for each dose.
-
Data Analysis: The data are fit to a dose-response curve to determine the IC50 value[4].
Protocol 2: Clinical Pharmacodynamic (PD) Assessment
This protocol was employed in the first-in-human trial (NCT02900651) to confirm the on-target activity of this compound in patients.
Methodology:
-
Sample Collection: Paired patient samples, including peripheral blood and tumor biopsies, are collected at baseline (pre-treatment) and on-treatment (e.g., Day 15)[11][12].
-
Blood Sample Processing: Peripheral blood monocytes (PBMCs) are isolated from blood samples.
-
Biopsy Sample Processing: Tumor biopsy tissues are fixed and prepared for immunohistochemistry (IHC).
-
Analysis of Blood Samples: H3K27me3 levels in PBMCs are quantified by measuring the ratio of H3K27me3 to total H3 using flow cytometry[11][12].
-
Analysis of Biopsy Samples: H3K27me3 expression in tumor tissue is assessed by IHC and quantified using an H-score[11][12].
-
Pharmacodynamic Endpoint: The change in H3K27me3 levels from baseline is calculated to determine the extent of target engagement and biological activity of this compound in patients[11].
References
- 1. Facebook [cancer.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Induction of senescence-associated secretory phenotype underlies the therapeutic efficacy of PRC2 inhibition in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. This compound (MAK-683) | PRC2 EED inhibitor | Probechem Biochemicals [probechem.com]
- 8. Discovery of the Clinical Candidate this compound: An EED-Directed, Allosteric, and Selective PRC2 Inhibitor for the Treatment of Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical pharmacokinetics and metabolism of this compound, a clinical stage selective oral embryonic ectoderm development (EED) inhibitor for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. ascopubs.org [ascopubs.org]
- 12. ascopubs.org [ascopubs.org]
The Allosteric EED Inhibitor MAK683: A Technical Guide to its Impact on H3K27 Trimethylation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action of MAK683, a clinical-stage, orally bioavailable small molecule that targets the Polycomb Repressive Complex 2 (PRC2). By specifically binding to the Embryonic Ectoderm Development (EED) subunit, this compound allosterically inhibits the methyltransferase activity of Enhancer of Zeste Homolog 2 (EZH2), leading to a significant reduction in histone H3 lysine 27 trimethylation (H3K27me3). This guide provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying signaling pathways associated with this compound's activity.
Core Mechanism of Action
This compound disrupts the critical interaction between EED and H3K27me3.[1] This binding event is essential for the allosteric activation of the PRC2 complex. By occupying the H3K27me3-binding pocket on EED, this compound prevents the positive feedback loop that sustains PRC2's catalytic activity, resulting in a global decrease in H3K27me3 levels. This epigenetic modification is a key repressive mark, and its reduction leads to the reactivation of silenced tumor suppressor genes, thereby inhibiting the proliferation of cancer cells dependent on PRC2 activity.
Quantitative Data Summary
The potency of this compound has been evaluated in a variety of biochemical and cellular assays. The following tables summarize the key quantitative data, providing a comparative overview of its inhibitory activity.
Table 1: Biochemical Inhibition of this compound
| Assay Type | Target | Parameter | Value (nM) | Reference |
| Biochemical Assay | EED | IC50 | 9 | --INVALID-LINK-- |
| EED Alphascreen Binding | EED | IC50 | 59 | --INVALID-LINK-- |
| LC-MS Assay | EED | IC50 | 89 | --INVALID-LINK-- |
| ELISA Assay | EED | IC50 | 26 | --INVALID-LINK-- |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Parameter | Value (nM) | Reference |
| HeLa | H3K27me3 Reduction | IC50 | 1.014 | --INVALID-LINK-- |
| KARPAS422 | Antiproliferative Activity (14 days) | IC50 | 30 | --INVALID-LINK-- |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the signaling pathway of the PRC2 complex and the mechanism of inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound.
Biochemical Assay: EED Alphascreen Binding Assay
This protocol is adapted from the supplementary information of "Discovery of the Clinical Candidate this compound..." (J Med Chem 2022, 65, 7, 5317–5333).
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the interaction between EED and a biotinylated H3K27me3 peptide.
Materials:
-
Recombinant human EED protein
-
Biotinylated H3K27me3 peptide
-
Streptavidin-coated donor beads (PerkinElmer)
-
Anti-GST acceptor beads (PerkinElmer)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well microplates
-
This compound compound series
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
Add a fixed concentration of recombinant EED protein to each well of a 384-well plate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate for 15 minutes at room temperature.
-
Add a fixed concentration of biotinylated H3K27me3 peptide to the wells.
-
Add a mixture of streptavidin-coated donor beads and anti-GST acceptor beads.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Read the plate on an EnVision plate reader (PerkinElmer) at an excitation of 680 nm and emission of 520-620 nm.
-
Calculate IC50 values by fitting the data to a four-parameter logistic equation using graphing software.
Cellular Assay: Western Blot for H3K27me3 Levels
This protocol is a generalized procedure based on standard Western blotting techniques.
Objective: To assess the dose-dependent effect of this compound on global H3K27me3 levels in cultured cells.
Materials:
-
HeLa cells (or other relevant cell line)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed HeLa cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound for 72 hours.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize H3K27me3 levels to total Histone H3.
In Vivo Assay: Karpas-422 Xenograft Model
This protocol is based on descriptions of similar xenograft studies.
Objective: To evaluate the anti-tumor efficacy of this compound in a diffuse large B-cell lymphoma (DLBCL) xenograft model.
Materials:
-
Karpas-422 cells
-
Immunodeficient mice (e.g., NOD-SCID)
-
Matrigel
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Harvest Karpas-422 cells and resuspend them in a 1:1 mixture of PBS and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and vehicle control groups.
-
Administer this compound or vehicle orally, once or twice daily, at predetermined doses.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for H3K27me3).
Experimental and Logical Workflows
The following diagrams illustrate the workflows for the described experimental protocols and the logical relationship of this compound's effect on H3K27 trimethylation.
References
The Discovery and Development of MAK683: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
MAK683 is a potent, selective, and orally bioavailable small-molecule inhibitor of the Polycomb Repressive Complex 2 (PRC2) component, Embryonic Ectoderm Development (EED).[1][2] Developed by Novartis, this compound represents a novel allosteric approach to epigenetic therapy.[3][4] By binding to the H3K27me3-binding pocket of EED, this compound disrupts the EED-EZH2 protein-protein interaction, leading to the inhibition of PRC2's histone methyltransferase activity.[2][5] This whitepaper provides an in-depth technical overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound for the treatment of advanced malignancies.[1]
Introduction: Targeting the Epigenetic Regulator PRC2
The Polycomb Repressive Complex 2 (PRC2) is a key epigenetic regulator that catalyzes the mono-, di-, and tri-methylation of histone H3 at lysine 27 (H3K27), with H3K27me3 being a hallmark of transcriptionally silenced chromatin.[6] The core components of the PRC2 complex are Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit; Embryonic Ectoderm Development (EED); and Suppressor of Zeste 12 (SUZ12).[2] Dysregulation of PRC2 activity, often through gain-of-function mutations in EZH2, is implicated in the pathogenesis of various cancers, including non-Hodgkin's lymphoma and certain solid tumors.[4][7]
This compound was developed as an allosteric inhibitor that targets EED, a non-catalytic subunit essential for PRC2's function.[5] This approach offers a potential advantage over catalytic inhibitors of EZH2, particularly in overcoming resistance mechanisms.[3]
Discovery and Optimization
This compound was developed through a stepwise optimization of the tool compound EED226.[1][6] EED226 was identified as a binder to the H3K27me3 pocket of EED, leading to the inhibition of PRC2 activity and tumor growth reduction in mouse xenograft models.[6] The optimization process focused on improving potency, selectivity, and pharmacokinetic properties, ultimately leading to the selection of this compound as a clinical candidate.[1]
Mechanism of Action
This compound functions as an allosteric inhibitor of the PRC2 complex.[2] It selectively binds to the aromatic cage of the EED subunit that normally recognizes H3K27me3.[2] This binding induces a conformational change in EED, which in turn prevents its interaction with EZH2.[2] The disruption of the EED-EZH2 interaction is critical, as EED's binding to H3K27me3 allosterically stimulates the methyltransferase activity of EZH2. By preventing this, this compound effectively inhibits the catalytic activity of the PRC2 complex, leading to a global reduction in H3K27me3 levels and subsequent de-repression of PRC2 target genes.[2][5]
Signaling Pathway Diagram
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Preclinical pharmacokinetics and metabolism of this compound, a clinical stage selective oral embryonic ectoderm development (EED) inhibitor for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A first-in-human phase 1/2 dose-escalation study of this compound (EED inhibitor) in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of Multiple Cell-Based Assays for the Detection of Histone H3 Lys27 Trimethylation (H3K27me3) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EZH2: a novel target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of MAK683 in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of MAK683, a first-in-class, orally bioavailable, allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2), exploring its mechanism of action, preclinical efficacy, clinical trial data, and future therapeutic potential in oncology.
Executive Summary
This compound represents a novel therapeutic strategy by targeting the Embryonic Ectoderm Development (EED) subunit of the PRC2 complex. Dysregulation of PRC2, a key epigenetic regulator, is implicated in the pathogenesis of various cancers. By binding to EED, this compound disrupts the EED-EZH2 protein-protein interaction, leading to the inhibition of H3K27 trimethylation and subsequent reactivation of tumor suppressor genes.[1][2] Preclinical studies have demonstrated its potent anti-proliferative activity in various cancer cell lines and tumor regression in xenograft models.[3][4][5] A first-in-human Phase I/II clinical trial (NCT02900651) has shown that this compound is generally well-tolerated and exhibits preliminary clinical activity in patients with advanced malignancies, including diffuse large B-cell lymphoma (DLBCL) and epithelioid sarcoma (ES).[6][7]
Mechanism of Action
This compound is a highly selective, allosteric inhibitor of the PRC2 complex.[7][8] The PRC2 complex, comprising core components EZH2, EED, and SUZ12, is a histone methyltransferase that catalyzes the trimethylation of histone H3 on lysine 27 (H3K27me3), a mark associated with transcriptional repression.[1][9]
This compound's unique mechanism involves binding to the H3K27me3-binding pocket of the EED subunit.[1][5] This binding induces a conformational change in EED, which prevents its interaction with the catalytic subunit, EZH2.[1] The disruption of the EED-EZH2 interaction allosterically inhibits the methyltransferase activity of PRC2, leading to a global reduction in H3K27me3 levels.[1][2] This, in turn, leads to the derepression of PRC2 target genes, including tumor suppressor genes, ultimately resulting in decreased tumor cell proliferation.[1][10]
Preclinical Data
This compound has demonstrated potent and selective inhibition of PRC2 activity in a variety of preclinical models.
In Vitro Activity
This compound has shown significant inhibitory activity in biochemical and cellular assays.
| Assay Type | Target | IC50 (nM) | Cell Line | Reference |
| AlphaScreen Binding | EED | 59 | N/A | [4] |
| LC-MS | EED | 89 | N/A | [4] |
| ELISA | EED | 26 | N/A | [4] |
| Cellular H3K27me3 Inhibition | PRC2 | 1.014 | HeLa | [10] |
| Antiproliferation (14 days) | Cell Proliferation | 30 | KARPAS-422 | [4] |
In Vivo Efficacy
In vivo studies using xenograft models have confirmed the anti-tumor activity of this compound. In a mouse model of B-cell lymphoma, this compound induced tumor regression.[3] Treatment with this compound also significantly inhibited G401 xenograft tumors.[11] Furthermore, in a KARPAS-422-derived xenograft mouse model, this compound demonstrated good therapeutic effects.[11] The optimization from the tool compound EED226 to this compound resulted in a balanced pharmacokinetic/pharmacodynamic profile and enhanced efficacy.[5]
Clinical Data: Phase I/II Study (NCT02900651)
A first-in-human, multicenter, open-label Phase I/II study was conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound in adult patients with advanced malignancies.[6][7][12]
Study Design and Patient Demographics
Patients with various advanced malignancies, including DLBCL, nasopharyngeal carcinoma, gastric cancer, ovarian cancer, prostate cancer, and sarcoma, for whom no effective standard treatment was available, were enrolled.[6][13] this compound was administered orally in 28-day cycles at escalating doses, either once daily (QD) or twice daily (BID).[6] As of August 2021, 139 patients had received this compound.[7]
| Characteristic | Value | Reference |
| Total Patients Enrolled | 139 | [7] |
| Median Duration of Exposure | 57 days (range: 4-1006) | [7] |
| Tumor Types (n, %) | [7] | |
| Diffuse Large B-cell Lymphoma (DLBCL) | 31 (22.3%) | [7] |
| Gastric Cancer (GC) | 37 (26.6%) | [7] |
| Castration-Resistant Prostate Cancer (CRPC) | 22 (15.8%) | [7] |
| Epithelioid Sarcoma (ES) | 17 (12.2%) | [7] |
| Nasopharyngeal Carcinoma (NPC) | 17 (12.2%) | [7] |
| Clear Cell Carcinoma of the Ovary (CCCO) | 9 (6.5%) | [7] |
| SWI/SNF-mutated Sarcoma | 6 (4.3%) | [7] |
Safety and Tolerability
This compound was generally well-tolerated.[6][7]
| Safety Parameter | Incidence | Details | Reference |
| Drug-Related Adverse Events (AEs) | 70.5% (98 patients) | Most common were neutropenia, thrombocytopenia, and anemia. | [7] |
| Grade 3/4 Drug-Related AEs | 43 patients | Including neutropenia, thrombocytopenia, and anemia. | [7] |
| Dose-Limiting Toxicities (DLTs) | 22 DLTs in 15 patients | Including thrombocytopenia (4.9%) and febrile neutropenia (3.3%). | [7] |
Pharmacokinetics and Pharmacodynamics
Pharmacokinetic data showed rapid absorption of this compound.[6][9]
| PK/PD Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 0.975 - 4.08 hours | [7] |
| Apparent Terminal Half-life | 2.5 - 6.6 hours | [14] |
| H3K27me3 Reduction | >40% in 7/10 patients with DLBCL or ES with paired biopsies | [14] |
Clinical Efficacy
Preliminary signs of clinical activity were observed, particularly in patients with DLBCL and ES.[6][7]
| Efficacy Endpoint | Value (90% CI) | Patient Population | Reference |
| Overall Response Rate (ORR) | 5.8% (2.52-11.03%) | All patients | [7] |
| Disease Control Rate (DCR) | 29% (14-48%) | DLBCL subset | [6][9] |
| Complete Response (CR) | 6% (2 patients) | DLBCL subset | [6][9] |
| Partial Response (PR) | 10% (3 patients) | DLBCL subset | [6][9] |
| Stable Disease (SD) | 13% (4 patients) | DLBCL subset | [6][9] |
| Median Progression-Free Survival (PFS) | 1.9 months (1.8-2.3) | All patients | [7] |
Experimental Protocols & Methodologies
Detailed experimental protocols for the preclinical studies are proprietary. However, the methodologies employed are standard in drug discovery and development.
Biochemical Assays (e.g., AlphaScreen, LC-MS, ELISA): These assays were used to determine the direct binding affinity and inhibitory concentration of this compound on the EED subunit of the PRC2 complex.[4]
Cellular Assays:
-
H3K27me3 Levels: Western blotting or flow cytometry was likely used to measure the levels of H3K27me3 in treated cancer cell lines to confirm the on-target effect of this compound.[10][14]
-
Cell Proliferation Assays: Standard assays such as MTT or CellTiter-Glo were likely employed to assess the anti-proliferative effects of this compound on various cancer cell lines over a period of time.[4]
In Vivo Xenograft Models: Human cancer cell lines (e.g., KARPAS-422 for DLBCL) were implanted into immunocompromised mice.[3][11] Once tumors were established, mice were treated with this compound or vehicle control, and tumor growth was monitored over time to evaluate efficacy.
Clinical Trial Protocol (NCT02900651):
-
Patient Population: Adults with relapsed/refractory advanced malignancies.[13]
-
Treatment: Oral administration of this compound in escalating doses (QD or BID) in 28-day cycles.[6]
-
Assessments: Safety was monitored through adverse event reporting. Efficacy was evaluated using standard criteria (e.g., RECIST 1.1). Pharmacokinetic profiles were assessed through blood sampling, and pharmacodynamic activity was measured by changes in H3K27me3 levels in peripheral blood monocytes and tumor biopsies.[7][13][14]
Conclusion and Future Directions
This compound is a promising, first-in-class EED inhibitor with a novel mechanism of action that has demonstrated a manageable safety profile and preliminary anti-tumor activity in heavily pre-treated patients with advanced cancers.[6][7] The clinical activity observed in DLBCL and epithelioid sarcoma is particularly encouraging and warrants further investigation.
Future research should focus on:
-
Identifying predictive biomarkers to select patient populations most likely to respond to this compound therapy.
-
Exploring combination strategies with other anti-cancer agents to enhance efficacy and overcome potential resistance mechanisms.
-
Conducting larger, randomized clinical trials to definitively establish the efficacy of this compound in specific cancer types.
The development of this compound represents a significant advancement in the field of epigenetic therapy and holds the potential to provide a new treatment option for patients with PRC2-dependent malignancies.
References
- 1. Facebook [cancer.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. novartis.com [novartis.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ashpublications.org [ashpublications.org]
- 7. A first-in-human phase 1/2 dose-escalation study of this compound (EED inhibitor) in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MAK-683 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Induction of senescence-associated secretory phenotype underlies the therapeutic efficacy of PRC2 inhibition in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Safety and Efficacy of this compound in Adult Patients With Advanced Malignancies [ctv.veeva.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. ascopubs.org [ascopubs.org]
The Impact of MAK683 on Gene Expression in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MAK683 is a potent and selective, orally bioavailable small molecule inhibitor of the Polycomb Repressive Complex 2 (PRC2). It functions as an allosteric inhibitor by binding to the Embryonic Ectoderm Development (EED) subunit, a core component of the PRC2 complex.[1][2] This interaction disrupts the binding of EED to trimethylated histone H3 at lysine 27 (H3K27me3), which in turn prevents the allosteric activation of the EZH2 methyltransferase subunit.[1][2] The subsequent reduction in H3K27me3 levels leads to the derepression of PRC2 target genes, resulting in significant alterations in the gene expression landscape of cancer cells. This guide provides an in-depth technical overview of the molecular mechanisms of this compound and its profound impact on gene expression, with a focus on its therapeutic implications in oncology.
Core Mechanism of Action: EED Inhibition and PRC2 Inactivation
The PRC2 complex, comprising the core components EZH2, SUZ12, and EED, is a key epigenetic regulator that mediates gene silencing through the trimethylation of H3K27.[1] EZH2 is the catalytic subunit responsible for this methyltransferase activity. The binding of EED to existing H3K27me3 marks is crucial for the sustained and robust activity of PRC2, creating a positive feedback loop that propagates the repressive chromatin state.[1]
This compound directly targets the H3K27me3-binding pocket of EED.[1] By occupying this pocket, this compound induces a conformational change in EED that prevents its interaction with EZH2, thereby disrupting the PRC2 complex and inhibiting its methyltransferase activity.[1] This leads to a global reduction in H3K27me3 levels, lifting the repressive epigenetic marks from the promoter regions of PRC2 target genes and allowing for their re-expression.[1][2]
Impact on Gene Expression: Derepression of Tumor Suppressor and Pro-Senescence Genes
Treatment of sensitive cancer cells with this compound leads to a significant upregulation of a specific set of genes that are normally silenced by PRC2. Transcriptomic analyses, such as RNA sequencing (RNA-seq), have been instrumental in identifying these differentially expressed genes. A key study by Zhong et al. (2022) in SMARCB1- or ARID1A-deficient cancer cells revealed a robust induction of genes associated with the Senescence-Associated Secretory Phenotype (SASP).
Quantitative Data on Gene Expression Changes
The following table summarizes the key genes that are significantly upregulated upon this compound treatment in sensitive cancer cell lines, as identified through RNA-seq and validated by quantitative PCR (qPCR).
| Gene Symbol | Gene Name | Function | Fold Change (Approx.) | Cancer Type Context |
| CDKN2A (p16) | Cyclin Dependent Kinase Inhibitor 2A | Tumor suppressor, cell cycle arrest | > 4 | SMARCB1/ARID1A deficient |
| GATA4 | GATA Binding Protein 4 | Transcription factor, involved in senescence | > 3 | SMARCB1/ARID1A deficient |
| HLA-B | Major Histocompatibility Complex, Class I, B | Antigen presentation | > 2 | SMARCB1/ARID1A deficient |
| MMP2 | Matrix Metallopeptidase 2 | Extracellular matrix remodeling, SASP component | > 2 | SMARCB1/ARID1A deficient |
| MMP10 | Matrix Metallopeptidase 10 | Extracellular matrix remodeling, SASP component | > 2 | SMARCB1/ARID1A deficient |
| ITGA2 | Integrin Subunit Alpha 2 | Cell adhesion, SASP component | > 2 | SMARCB1/ARID1A deficient |
| GBP1 | Guanylate Binding Protein 1 | Interferon-inducible GTPase, immune response | > 2 | SMARCB1/ARID1A deficient |
Note: Fold changes are approximate and can vary depending on the cell line and experimental conditions. Data is primarily derived from studies on SMARCB1- or ARID1A-deficient cancer models.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Lines: Cancer cell lines of interest (e.g., G401, A2780 for SMARCB1/ARID1A deficiency) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Treatment: Cells are seeded at a desired density and allowed to adhere overnight. This compound, dissolved in DMSO, is added to the culture medium at various concentrations (e.g., 10 nM to 1 µM). A vehicle control (DMSO) is run in parallel. Cells are incubated with the compound for a specified duration (e.g., 72 hours) before harvesting for downstream analysis.
RNA Sequencing (RNA-seq)
-
RNA Isolation: Total RNA is extracted from this compound-treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100).
-
Library Preparation: RNA-seq libraries are prepared from high-quality RNA samples. This typically involves poly(A) selection for mRNA enrichment, followed by fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: Raw sequencing reads are quality-controlled and aligned to a reference genome. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated in this compound-treated cells compared to controls.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
-
Cross-linking and Chromatin Preparation: Cells are treated with formaldehyde to cross-link proteins to DNA. The cells are then lysed, and the nuclei are isolated. Chromatin is sheared into small fragments (typically 200-500 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the target protein (e.g., H3K27me3). The antibody-protein-DNA complexes are then captured using protein A/G magnetic beads.
-
DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Library Preparation and Sequencing: The purified DNA is used to prepare a sequencing library, which is then sequenced on a high-throughput platform.
-
Data Analysis: Sequencing reads are aligned to a reference genome, and peak calling algorithms are used to identify regions of the genome that are enriched for the target protein.
Conclusion and Future Directions
This compound represents a promising therapeutic agent that targets a key epigenetic vulnerability in certain cancers. Its ability to reverse PRC2-mediated gene silencing leads to the re-expression of critical tumor suppressor and immunomodulatory genes. The induction of a senescence-associated secretory phenotype appears to be a key mechanism underlying its anti-tumor efficacy.[3] Further research, including ongoing clinical trials, will continue to elucidate the full spectrum of this compound's impact on gene expression across various cancer types and its potential in combination therapies. The detailed molecular understanding of its mechanism of action provides a strong rationale for its continued development in the oncology landscape.
References
- 1. Induction of senescence-associated secretory phenotype underlies the therapeutic efficacy of PRC2 inhibition in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of the polycomb repressive complex pathway in the bone marrow resident cells of diffuse large B-cell lymphoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide to the EED-EZH2 Protein-Protein Interaction: From Core Biology to Therapeutic Targeting
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the critical protein-protein interaction (PPI) between Embryonic Ectoderm Development (EED) and the Enhancer of Zeste Homolog 2 (EZH2). This interaction is fundamental to the function of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator. Dysregulation of this interaction is implicated in numerous cancers, making it a prime target for novel therapeutic interventions.
The Central Role of the EED-EZH2 Interaction in PRC2 Function
The PRC2 complex is a multi-protein machine responsible for catalyzing the mono-, di-, and trimethylation of histone H3 at lysine 27 (H3K27), a hallmark of transcriptionally silent chromatin. The core components of the PRC2 complex are EZH2, EED, and Suppressor of Zeste 12 (SUZ12).[1][2]
EZH2 is the catalytic subunit, containing the SET domain that executes the histone methyltransferase (HMT) activity.[3] However, EZH2's catalytic function is critically dependent on its interaction with EED.[4] EED acts as a structural scaffold, stabilizing the entire PRC2 complex.[1][5] Crucially, EED also functions as a "reader" of the H3K27me3 mark. Its WD40 repeat domain contains an aromatic cage that specifically recognizes and binds to existing H3K27me3 on chromatin.[6][7] This binding event triggers an allosteric activation of EZH2's methyltransferase activity, creating a positive feedback loop that propagates the repressive H3K27me3 mark across chromatin domains.[6][7] Therefore, the EED-EZH2 interaction is not merely structural but is a key regulatory hub for PRC2's enzymatic function.
The interaction interface between EED and EZH2 has been structurally characterized. A short alpha-helical region in the N-terminus of EZH2 binds to a hydrophobic groove on the surface of the EED WD40-repeat domain.[8][9] This well-defined interface presents an attractive target for the development of inhibitors that can disrupt the formation and activity of the PRC2 complex.
Quantitative Analysis of EED-EZH2 Interaction and Its Inhibition
The development of therapeutics targeting the EED-EZH2 interaction relies on robust quantitative assessment of binding affinities and inhibitory activities. A variety of inhibitors, including stapled peptides and small molecules, have been developed and characterized.
Inhibitors Targeting the EED-EZH2 Protein-Protein Interaction
These inhibitors are designed to directly block the physical association between EED and EZH2, leading to the destabilization of the PRC2 complex and a reduction in H3K27 methylation.
| Inhibitor Class | Compound | Target | Binding Affinity (Kd) | Inhibitory Potency (IC50) | Cell-based Activity (IC50) | Reference(s) |
| Stapled Peptide | SAH-EZH2 | EED-EZH2 Interface | - | - | 1-10 µM (H3K27me3 reduction) | [4] |
| Small Molecule | Astemizole | EED-EZH2 Interface | - | Ki = 23.01 µM | < 10 µM (Pfeiffer, KARPAS422, SU-DHL-4, DB cells) | [4] |
| Small Molecule | DC-PRC2in-01 (5b) | EED-EZH2 Interface | 5 µM (SPR) | 4 µM (FP) | < 10 µM (Pfeiffer, KARPAS422, SU-DHL-4, DB cells) | [4][6] |
| Natural Product | Wedelolactone | EED | 2.82 µM | - | - | [1][6] |
| Natural Product | Epigallocatechin gallate (EGCG) | EED | 15.1 µM | - | - | [1] |
| Small Molecule | Apomorphine hydrochloride | EED-EZH2 Interface | Ki = 2.9 µM | 15.5 µM | - | [1] |
| Small Molecule | Compound 30 | EED-EZH2 Interface | - | 63.8 µM | - | [1] |
| Small Molecule | Compound 31 | EED-EZH2 Interface | - | 54.9 µM | - | [1] |
| Small Molecule | Compound 32 | EED-EZH2 Interface | - | 32 µM | - | [1] |
| Small Molecule | AZD9291 | EZH2 (disrupts EED binding) | - | 0.015 - 19.6 µM (cell growth) | - | [1] |
Allosteric Inhibitors Targeting the EED H3K27me3-Binding Pocket
These inhibitors bind to the aromatic cage of EED, preventing the recognition of H3K27me3 and thereby blocking the allosteric activation of EZH2.
| Inhibitor | Target | Binding Affinity (IC50) | PRC2 Inhibition (IC50) | Cell-based Activity (IC50) | Reference(s) |
| MAK683 | EED H3K27me3 Pocket | 1.2 nM | 60 nM | Nanomolar range (EZH2-mutant DLBCL) | [1] |
| APG-5918 | EED H3K27me3 Pocket | 1.2 nM | - | Nanomolar range (EZH2-mutant DLBCL) | [1] |
| EEDi-5285 | EED H3K27me3 Pocket | 0.2 nM | - | 20 pM (Pfeiffer), 0.5 nM (KARPAS422) | [1] |
| A-395 | EED H3K27me3 Pocket | Kd = 1.5 nM | - | - | [10] |
| LG1980 | EED | Kd = 2.71 µM | - | 0.26 µM (ARCaPE-shEPLIN), 6.87 µM (C4-B-TaxR) | [7] |
Experimental Protocols for Studying the EED-EZH2 Interaction
A variety of biochemical and biophysical techniques are employed to investigate the EED-EZH2 interaction and the efficacy of its inhibitors.
Co-Immunoprecipitation (Co-IP) to Detect In Vivo Interaction
This method is used to demonstrate the association of EED and EZH2 within a cellular context.
Protocol Outline:
-
Cell Lysis: Harvest cells and lyse them in a non-denaturing buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to preserve protein complexes.
-
Pre-clearing: Incubate the cell lysate with protein A/G agarose/magnetic beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to one of the proteins of interest (e.g., anti-EZH2). A non-specific IgG should be used as a negative control.
-
Complex Capture: Add protein A/G beads to the antibody-lysate mixture to capture the antibody-protein complex.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer (e.g., SDS-PAGE loading buffer).
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using an antibody against the other protein of interest (e.g., anti-EED) to confirm co-precipitation.
Surface Plasmon Resonance (SPR) for Quantitative Binding Analysis
SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity (Kd) of the EED-EZH2 interaction in real-time.
Protocol Outline:
-
Ligand Immobilization: Covalently immobilize one of the purified proteins (e.g., recombinant EED) onto a sensor chip surface. A control flow cell with an irrelevant protein or no protein should be used for reference subtraction.
-
Analyte Injection: Inject a series of concentrations of the other purified protein (e.g., recombinant EZH2 or an EZH2-derived peptide) over the sensor surface.
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface in real-time, which is proportional to the mass of analyte binding to the immobilized ligand. This generates a sensorgram showing the association and dissociation phases.
-
Regeneration: Inject a regeneration solution to remove the bound analyte from the ligand, preparing the surface for the next injection.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
Histone Methyltransferase (HMT) Assay to Measure PRC2 Activity
HMT assays are crucial for determining the functional consequences of EED-EZH2 interaction and the efficacy of its inhibitors on the catalytic activity of PRC2.
Protocol Outline:
-
Reaction Setup: Prepare a reaction mixture containing the PRC2 complex (recombinant or purified from cells), a histone substrate (e.g., recombinant histone H3, nucleosomes), and the methyl donor S-adenosylmethionine (SAM), often radiolabeled ([3H]-SAM).
-
Inhibitor Treatment: For inhibitor studies, pre-incubate the PRC2 complex with various concentrations of the test compound before adding the substrate and SAM.
-
Incubation: Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.
-
Reaction Termination: Stop the reaction, for example, by adding SDS-PAGE loading buffer.
-
Detection of Methylation:
-
Radiometric Assay: Separate the reaction products by SDS-PAGE, transfer to a membrane, and detect the incorporation of [3H]-methyl groups by autoradiography or scintillation counting.
-
Antibody-based Assay (ELISA or Western Blot): Use an antibody specific for the methylated histone mark (e.g., anti-H3K27me3) to detect the product.
-
-
Data Analysis: Quantify the signal to determine the level of HMT activity and calculate IC50 values for inhibitors.
Förster Resonance Energy Transfer (FRET) for In-Cell Interaction Studies
FRET is a powerful technique to study protein-protein interactions in living cells.
Protocol Outline:
-
Construct Generation: Create expression vectors for EED and EZH2 fused to a FRET donor (e.g., CFP or a green fluorescent protein) and a FRET acceptor (e.g., YFP or a yellow fluorescent protein), respectively.
-
Cell Transfection: Co-transfect cells with the donor- and acceptor-fused constructs.
-
Image Acquisition: Acquire images of the cells using a fluorescence microscope equipped with appropriate filter sets for the donor and acceptor fluorophores.
-
FRET Measurement: Measure the fluorescence intensity in three channels: donor excitation/donor emission, donor excitation/acceptor emission (the FRET channel), and acceptor excitation/acceptor emission.
-
Data Analysis: Calculate the FRET efficiency. An increase in the FRET signal (sensitized emission of the acceptor) and a corresponding decrease in the donor fluorescence (donor quenching) indicate that the two proteins are in close proximity (<10 nm), suggesting a direct interaction.
Visualizing the EED-EZH2 Interaction and its Inhibition
PRC2 Core Complex and Allosteric Activation
References
- 1. Targeted Disruption of the EZH2/EED Complex Inhibits EZH2-dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of novel EED-EZH2 PPI inhibitors using an in silico fragment mapping method - ProQuest [proquest.com]
- 4. path.ox.ac.uk [path.ox.ac.uk]
- 5. In Vitro Assays to Measure Histone Methyltransferase Activity Using Different Chromatin Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Capturing the Onset of PRC2-Mediated Repressive Domain Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of histone methylation by automethylation of PRC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Allosteric activation dictates PRC2 activity independent of its recruitment to chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile and Characterization of MAK683: An EED-Targeted Allosteric PRC2 Inhibitor
This technical guide provides an in-depth overview of the preclinical data for MAK683, a clinical-stage, selective, and orally bioavailable allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2). This compound targets the Embryonic Ectoderm Development (EED) subunit, offering a distinct mechanism for modulating the epigenetic landscape in various malignancies. This document is intended for researchers, scientists, and professionals in drug development, summarizing key findings from in vitro and in vivo studies, and detailing the experimental protocols used for its characterization.
Mechanism of Action
Polycomb Repressive Complex 2 (PRC2) is a multi-protein histone methyltransferase complex essential for regulating gene expression, primarily through the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[1][2][3] The core components of PRC2 are the catalytic subunit EZH2, the regulatory subunit EED, and SUZ12.[1]
The activity of PRC2 is allosterically stimulated in a positive feedback loop where the EED subunit binds to the H3K27me3 mark, which in turn enhances the catalytic activity of EZH2 on adjacent nucleosomes.[4] Dysregulation of PRC2 activity is implicated in the pathogenesis of numerous cancers.[1][3]
This compound is an allosteric inhibitor that was developed by Novartis through the optimization of the tool compound EED226.[2][3] It acts by selectively binding to the aromatic cage of the EED subunit that recognizes H3K27me3.[1] This binding induces a conformational change in EED, preventing its interaction with EZH2.[1][5] The disruption of this critical protein-protein interaction abrogates the H3K27me3-stimulated activity of the PRC2 complex, leading to a global reduction in H3K27 trimethylation, altered gene expression, and subsequent inhibition of tumor cell proliferation in PRC2-dependent cancers.[1][4]
In Vitro Characterization
This compound demonstrates potent and selective inhibition of PRC2 activity in both biochemical and cellular assays.
Biochemical and Cellular Potency
The inhibitory activity of this compound was quantified across various assays, showing nanomolar potency. It effectively reduces cellular H3K27me3 levels at concentrations significantly lower than its predecessor, EED226, and the EZH2-specific inhibitor, EPZ6438.[6]
| Parameter | Assay System | Value | Reference |
| Biochemical IC₅₀ | PRC2 Inhibition Assay | 9 nM | [5] |
| Cellular H3K27me3 IC₅₀ | HeLa Cells (72h treatment) | 1.014 nM | [6] |
| Cellular GI₅₀ | Karpas-422 Lymphoma Cells | 3 - 9 nM | [7] |
Preclinical Pharmacokinetics and Metabolism
The pharmacokinetic (PK) profile of this compound was evaluated in multiple preclinical species, demonstrating properties suitable for oral administration.
Pharmacokinetic Profile
This compound is characterized by low to moderate plasma clearance and moderate to high oral bioavailability.[8][9][10] It is moderately bound to plasma proteins across species.[9] Data from the first-in-human study confirmed its rapid absorption and a half-life supportive of once or twice-daily dosing.[11][12]
| Parameter | Mouse | Rat | Dog | Human | Reference |
| Oral Bioavailability | Moderate to High | Moderate to High | Moderate to High | - | [8][9] |
| Plasma Clearance | Low to Moderate | Low to Moderate | Low to Moderate | - | [8][9] |
| Fraction Unbound (fu) | 0.15 | 0.09 | 0.24 | 0.13 | [9] |
| Tmax (h) | - | - | - | ~1 - 4 | [11][12] |
| Terminal Half-life (h) | - | - | - | 2.5 - 6.6 | [11][12] |
Metabolism
In vitro metabolism studies using liver microsomes and hepatocytes from mice, rats, dogs, monkeys, and humans revealed a complex but comparable metabolic profile across species, with no human-specific metabolites identified.[8][9] The primary metabolic pathways involve oxidation of the dihydrofuran ring.[8][10]
In Vivo Efficacy
This compound has demonstrated significant single-agent anti-tumor activity in multiple PRC2-dependent mouse xenograft models.
| Tumor Model | Cancer Type | Dosing Regimen | Key Outcome | Reference |
| Karpas-422 | Diffuse Large B-Cell Lymphoma | Oral, twice daily | Complete tumor remission; animals considered "cured" | [7][13] |
| G401 | Malignant Rhabdoid Tumor | 100 mg/kg, oral, daily | 67.2% Tumor Growth Inhibition (TGI) after 25 days | [6] |
Treatment with this compound in these models was well-tolerated, with no significant impact on animal body weight.[6][7] Efficacy was correlated with strong pharmacodynamic (PD) activity, confirmed by a significant reduction of global H3K27me3 levels in tumor tissues.[6]
Detailed Experimental Protocols
This section provides detailed methodologies for key preclinical experiments used in the characterization of this compound.
PRC2 Biochemical Inhibition Assay
This protocol describes a generalized biochemical assay to determine the IC₅₀ of this compound against the PRC2 complex.
-
Reagents: Recombinant human PRC2 complex, biotinylated H3K27-unmodified peptide substrate, S-adenosyl-L-methionine (SAM), and an antibody specific for H3K27me3.
-
Procedure:
-
A dilution series of this compound is prepared in assay buffer.
-
The PRC2 enzyme is pre-incubated with this compound or vehicle (DMSO) for 30 minutes at room temperature.
-
The enzymatic reaction is initiated by adding the peptide substrate and SAM.
-
The reaction is allowed to proceed for 60 minutes at 30°C and is then stopped.
-
The level of H3K27me3 is quantified using a suitable detection method, such as AlphaLISA or TR-FRET, by adding detection reagents (e.g., streptavidin-coated donor beads and antibody-conjugated acceptor beads).
-
The signal is read on a plate reader, and data are normalized to controls to calculate percent inhibition.
-
IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular H3K27me3 Inhibition Assay (Western Blot)
This protocol details the measurement of H3K27me3 levels in cells following this compound treatment.
-
Cell Culture and Treatment:
-
HeLa or other relevant cells are seeded in 6-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of this compound or vehicle (DMSO) for 72 hours.
-
-
Protein Extraction:
-
Cells are washed with cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Histones are extracted using an acid extraction protocol.
-
Protein concentration is determined using a BCA assay.
-
-
Western Blotting:
-
Equal amounts of protein (10-20 µg) are separated by SDS-PAGE on a 15% polyacrylamide gel and transferred to a PVDF membrane.
-
The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
The membrane is incubated overnight at 4°C with primary antibodies against H3K27me3 and total Histone H3 (as a loading control).
-
After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Band intensities are quantified, and the H3K27me3 signal is normalized to the total H3 signal. IC₅₀ values are calculated from the dose-response curve.
-
Cellular Thermal Shift Assay (CETSA) for EED Target Engagement
CETSA is a biophysical method to verify direct binding of a compound to its target protein in a cellular environment, based on the principle of ligand-induced thermal stabilization.[14]
-
Cell Treatment: Two populations of intact cells are incubated for 1-2 hours, one with vehicle (DMSO) and the other with a saturating concentration of this compound.
-
Heating: Aliquots from each group are transferred to PCR tubes and heated to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling to room temperature.[14]
-
Lysis: Cells are lysed by three cycles of rapid freezing in liquid nitrogen and thawing.[14]
-
Separation: The lysates are centrifuged at high speed (e.g., 20,000 x g) for 20 minutes to separate the soluble protein fraction (supernatant) from the precipitated, aggregated proteins (pellet).[14]
-
Analysis: The amount of soluble EED remaining in the supernatant at each temperature is determined by Western blot.
-
Outcome: In the this compound-treated group, the EED protein will be stabilized against thermal denaturation, resulting in more soluble protein at higher temperatures compared to the vehicle-treated group. This shift in the melting curve confirms direct target engagement.[14]
Murine Xenograft Efficacy Study
This protocol outlines a typical in vivo study to assess the anti-tumor efficacy of this compound.
-
Cell Implantation: Female athymic nude mice are subcutaneously inoculated with a suspension of cancer cells (e.g., 5-10 million Karpas-422 cells) in Matrigel.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and vehicle control groups.
-
Treatment Administration: this compound is formulated in a suitable vehicle and administered orally (p.o.) once or twice daily at specified dose levels (e.g., 100 mg/kg). The control group receives the vehicle only.
-
Monitoring: Tumor volume and body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration. Key endpoints include tumor growth inhibition (TGI) and assessment of tolerability (body weight changes, clinical signs).
-
Pharmacodynamic Analysis: At the end of the study, tumors may be collected for analysis of H3K27me3 levels by immunohistochemistry or Western blot to confirm target modulation in vivo.
Conclusion
The preclinical data for this compound characterize it as a potent, selective, and orally bioavailable allosteric inhibitor of the PRC2 complex via a distinct mechanism of targeting EED. It demonstrates robust in vitro and in vivo activity against PRC2-dependent cancer models. Its well-balanced pharmacokinetic and pharmacodynamic profile, combined with significant anti-tumor efficacy and tolerability in preclinical models, provided a strong rationale for its advancement into clinical trials for patients with advanced malignancies.[2][3][7]
References
- 1. Facebook [cancer.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of the Clinical Candidate this compound: An EED-Directed, Allosteric, and Selective PRC2 Inhibitor for the Treatment of Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. This compound (MAK-683) | PRC2 EED inhibitor | Probechem Biochemicals [probechem.com]
- 6. Induction of senescence-associated secretory phenotype underlies the therapeutic efficacy of PRC2 inhibition in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical pharmacokinetics and metabolism of this compound, a clinical stage selective oral embryonic ectoderm development (EED) inhibitor for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. ascopubs.org [ascopubs.org]
- 12. ascopubs.org [ascopubs.org]
- 13. m.youtube.com [m.youtube.com]
- 14. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
The Role of MAK683 in Epigenetic Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MAK683 is a potent and selective, orally bioavailable small molecule inhibitor that targets the Polycomb Repressive Complex 2 (PRC2).[1][2] It functions as an allosteric inhibitor by binding to the embryonic ectoderm development (EED) subunit of the PRC2 complex.[1][2] This interaction disrupts the catalytic activity of PRC2, leading to a reduction in histone H3 lysine 27 trimethylation (H3K27me3) and subsequent modulation of gene expression.[1][2] Dysregulation of PRC2 activity is implicated in the pathogenesis of various malignancies, making it a compelling target for therapeutic intervention. This guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on cancer cells, detailed experimental protocols for its characterization, and a visualization of the relevant signaling pathways.
Introduction to PRC2 and Epigenetic Regulation
The Polycomb Repressive Complex 2 (PRC2) is a key epigenetic regulator that plays a crucial role in gene silencing and cellular differentiation.[1] The core components of the PRC2 complex are:
-
Enhancer of zeste homolog 2 (EZH2): The catalytic subunit responsible for the trimethylation of H3K27.[1]
-
Embryonic ectoderm development (EED): A non-catalytic subunit that is essential for the allosteric activation of EZH2 upon binding to H3K27me3.[1]
-
Suppressor of zeste 12 (SUZ12): A zinc-finger protein that is critical for the integrity and activity of the complex.[1]
PRC2-mediated H3K27me3 is a hallmark of transcriptionally repressed chromatin. In several cancers, the overexpression or mutation of PRC2 components leads to aberrant gene silencing, including the repression of tumor suppressor genes, thereby promoting tumorigenesis.[1]
Mechanism of Action of this compound
This compound represents a novel approach to PRC2 inhibition by targeting the EED subunit.[1] Its mechanism of action can be summarized as follows:
-
Binding to EED: this compound binds to a specific pocket on the EED subunit that normally recognizes H3K27me3.[1]
-
Allosteric Inhibition: This binding event induces a conformational change in EED, which in turn prevents the allosteric activation of the EZH2 catalytic subunit.[1]
-
Disruption of PRC2 Activity: The lack of EZH2 activation leads to a significant reduction in the levels of H3K27me3.[1]
-
Gene De-repression: The decrease in H3K27me3 results in the de-repression of PRC2 target genes, including tumor suppressors, leading to anti-proliferative effects in cancer cells.[1]
Quantitative Data on this compound Activity
The following tables summarize the in vitro and in vivo activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Cell Line/Target | IC50/GI50 (nM) | Reference |
| EED AlphaScreen Binding | EED | 59 | [3] |
| LC-MS | EED | 89 | [3] |
| ELISA | EED | 26 | [3] |
| H3K27me3 Inhibition | HeLa | 1.014 | |
| Anti-proliferative | Karpas-422 | 4 (GI50) | [4] |
| Anti-proliferative | Karpas-422 | 30 | [3] |
| Unknown | Unknown | 9 ± 4 | [4] |
| Unknown | Unknown | 3 ± 2 | [4] |
Table 2: In Vivo Pharmacodynamic Effects of this compound (NCT02900651)
| Patient Population | Biomarker | Effect | Reference |
| Diffuse Large B-cell Lymphoma (n=4) | H3K27me3 H-score | >40 reduction from baseline in 7/10 patients | [5] |
| Epithelioid Sarcoma (n=6) | H3K27me3 H-score | >40 reduction from baseline in 7/10 patients | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
EED-H3K27me3 Interaction Assay (AlphaScreen)
This assay is designed to measure the ability of this compound to disrupt the interaction between the EED protein and a biotinylated H3K27me3 peptide.
Materials:
-
Recombinant human EED protein
-
Biotinylated H3K27me3 peptide
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Anti-tag antibody-conjugated Acceptor beads (e.g., anti-GST for GST-tagged EED) (PerkinElmer)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)
-
This compound compound
-
384-well white opaque microplates (e.g., OptiPlate)
Protocol:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the following in order:
-
This compound or vehicle control.
-
Recombinant EED protein.
-
Biotinylated H3K27me3 peptide.
-
-
Incubate the mixture at room temperature for 30 minutes.
-
Prepare a mixture of Streptavidin-coated Donor beads and anti-tag Acceptor beads in the dark.
-
Add the bead mixture to each well.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen-capable plate reader.
Cellular H3K27me3 Inhibition Assay (HTRF)
This assay quantifies the reduction of intracellular H3K27me3 levels upon treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., HeLa, Karpas-422)
-
Cell culture medium and supplements
-
This compound compound
-
Lysis buffer
-
HTRF H3K27me3 assay kit (containing Europium cryptate-labeled anti-H3K27me3 antibody and d2-labeled anti-Histone H3 antibody)
-
384-well white opaque microplates
Protocol:
-
Seed cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound or vehicle control for the desired time period (e.g., 72 hours).
-
Lyse the cells directly in the wells according to the HTRF kit manufacturer's instructions.
-
Transfer the cell lysates to a 384-well white opaque plate.
-
Add the pre-mixed HTRF antibody solution (anti-H3K27me3-Europium and anti-H3-d2) to each well.
-
Incubate the plate at room temperature for 4 hours to overnight, protected from light.
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) and determine the IC50 value for H3K27me3 inhibition.
Cell Viability Assay (MTT)
This colorimetric assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[6][7][8][9]
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[6]
-
96-well clear flat-bottom microplates
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density.[9]
-
Allow cells to adhere and grow for 24 hours.[9]
-
Treat cells with a serial dilution of this compound or vehicle control.
-
Incubate for the desired treatment duration (e.g., 72 hours to 14 days).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50/IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Mechanism of action of this compound on the PRC2 complex.
Caption: High-level experimental workflow for this compound characterization.
Caption: Downstream effects of this compound-mediated PRC2 inhibition.
Conclusion
This compound is a promising epigenetic modulator that targets a key vulnerability in a range of cancers. Its unique allosteric mechanism of inhibiting the EED subunit of PRC2 provides a differentiated approach to targeting this critical oncogenic pathway. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug developers working on PRC2 inhibitors and related epigenetic therapies. Further investigation into the full therapeutic potential of this compound, both as a monotherapy and in combination with other agents, is warranted.
References
- 1. Facebook [cancer.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. ascopubs.org [ascopubs.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. texaschildrens.org [texaschildrens.org]
Methodological & Application
Application Notes and Protocols: The Use of MAK683 in Karpas-422 Cell Line Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction:
MAK683 is a potent and selective, orally bioavailable small-molecule inhibitor of the Embryonic Ectoderm Development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2).[1][2][3][4] By binding to the H3K27me3 binding pocket of EED, this compound allosterically inhibits the methyltransferase activity of the PRC2 complex, leading to a reduction in histone H3 lysine 27 trimethylation (H3K27me3), a key epigenetic modification associated with transcriptional repression.[2][3][4][5][6] Dysregulation of PRC2 activity is implicated in the pathogenesis of various cancers, including certain types of lymphoma.[2][5]
The Karpas-422 cell line, derived from a patient with B-cell non-Hodgkin's lymphoma, is a widely used preclinical model in cancer research.[7][8] This cell line is characterized by a t(14;18) chromosomal translocation involving the IGH-BCL2 fusion gene and harbors an activating mutation in the EZH2 gene (Y646N), the catalytic subunit of PRC2.[9] These characteristics make Karpas-422 cells particularly sensitive to PRC2 inhibition and a valuable tool for studying the efficacy and mechanism of action of compounds like this compound.[1] This document provides detailed application notes and protocols for utilizing this compound in experiments with the Karpas-422 cell line.
Data Presentation
Table 1: In Vitro Activity of this compound in Karpas-422 Cells
| Assay Type | Parameter | Value | Cell Line | Notes | Reference |
| Proliferation | GI50 | 4 µM | Karpas-422 | 14-day incubation, Beckman Coulter counting method. | [10] |
| Proliferation | GI50 | 6 nM | Karpas-422 | 14-day incubation, CellTiter-Glo luminescent cell viability assay. | [10] |
| Proliferation | IC50 | 0.003 µM (3 nM) | Karpas-422 | Up to 14-day incubation. | [10] |
| Proliferation | IC50 | 30 nM | Karpas-422 | 14-day treatment. | [10] |
| Binding | IC50 | 59 nM | EED Alphascreen | Biochemical assay. | [10] |
| Binding | IC50 | 26 nM | EED ELISA | Biochemical assay. | [10] |
| Enzymatic | IC50 | 89 nM | LC-MS | Biochemical assay. | [10] |
Table 2: In Vivo Activity of this compound in Karpas-422 Xenograft Models
| Animal Model | Treatment | Dosing | Outcome | Reference |
| Subcutaneous Xenograft | EED226 (this compound precursor) | 40 mg/kg for 32 days | Complete tumor regression | [11] |
| Subcutaneous Xenograft | This compound | Not specified | Good therapeutic effects | [1] |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
Caption: Mechanism of this compound action on the PRC2 signaling pathway.
Experimental Workflow
Caption: General workflow for in vitro and in vivo evaluation of this compound.
Experimental Protocols
Karpas-422 Cell Culture
The Karpas-422 cell line was established from a pleural effusion of a 73-year-old woman with B-cell non-Hodgkin lymphoma.[7][9]
-
Culture Medium: RPMI 1640 medium supplemented with 2mM L-glutamine and 20% Fetal Bovine Serum (FBS). Once the culture is established, the serum concentration can be reduced to 10%.[7][9]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[8][9]
-
Subculturing: Maintain cultures between 5 x 10^5 and 2 x 10^6 cells/mL. Split saturated cultures 1:2 every 2-4 days.[9] The doubling time is approximately 60-90 hours.[9][12]
-
Growth Properties: The cells grow in suspension as single cells or in small clusters.[7][9]
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.
-
Materials:
-
Karpas-422 cells
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well opaque-walled multiwell plates
-
CellTiter-Glo® Reagent
-
Plate reader with luminescence detection capabilities
-
-
Procedure:
-
Seed Karpas-422 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the desired concentrations of this compound or vehicle control (e.g., DMSO) to the wells.
-
Incubate the plate for the desired period (e.g., 72 hours, or up to 14 days as reported in some studies).[10]
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values using appropriate software (e.g., GraphPad Prism).
-
Western Blotting for H3K27me3
Western blotting is used to detect changes in the levels of specific proteins, in this case, the reduction of H3K27me3 following this compound treatment.
-
Materials:
-
Karpas-422 cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3, anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Culture and treat Karpas-422 cells with various concentrations of this compound for a specified time (e.g., 72 hours).
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet with lysis buffer on ice for 30 minutes.[13][14]
-
Centrifuge the lysate at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cellular debris.[14]
-
Determine the protein concentration of the supernatant using a protein assay (e.g., BCA assay).
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.[15]
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.[16]
-
Incubate the membrane with the primary antibody (anti-H3K27me3 and anti-total H3) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the H3K27me3 signal to the total H3 signal.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is a powerful technique to identify the genome-wide occupancy of a specific protein or histone modification. In this context, it can be used to map the changes in H3K27me3 distribution upon this compound treatment.
-
Materials:
-
Karpas-422 cells treated with this compound
-
Formaldehyde for cross-linking
-
Glycine to quench cross-linking
-
Lysis and sonication buffers
-
Sonicator
-
Anti-H3K27me3 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for library preparation and next-generation sequencing
-
-
Procedure:
-
Cross-linking: Treat Karpas-422 cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.[17]
-
Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Shear the chromatin to an average size of 200-500 bp using sonication. Optimization of sonication conditions is crucial for each cell line.[18]
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-H3K27me3 antibody overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-chromatin complexes.[18]
-
Washes: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C overnight.[18]
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the human genome and perform peak calling to identify regions enriched for H3K27me3. Compare the H3K27me3 profiles between this compound-treated and control samples to identify differential binding sites.
-
Conclusion
This compound is a valuable tool for investigating the role of the PRC2 complex in lymphoma. The Karpas-422 cell line, with its EZH2 mutation, provides a sensitive and clinically relevant model system for these studies. The protocols outlined above provide a framework for researchers to explore the cellular and molecular effects of this compound, contributing to a better understanding of its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Facebook [cancer.gov]
- 4. Discovery of the Clinical Candidate this compound: An EED-Directed, Allosteric, and Selective PRC2 Inhibitor for the Treatment of Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Karpas 422 | Culture Collections [culturecollections.org.uk]
- 8. accegen.com [accegen.com]
- 9. KARPAS-422. Culture Collections [culturecollections.org.uk]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellosaurus cell line Karpas-422 (CVCL_1325) [cellosaurus.org]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. origene.com [origene.com]
- 15. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 16. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 17. protocols-files.s3.amazonaws.com [protocols-files.s3.amazonaws.com]
- 18. encodeproject.org [encodeproject.org]
Application Notes and Protocols: MAK683 Treatment in G401 Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malignant rhabdoid tumors (MRTs) are aggressive pediatric cancers often characterized by the inactivation of the SMARCB1 gene, a core subunit of the SWI/SNF chromatin-remodeling complex. This genetic alteration leads to epigenetic dysregulation, making components of the Polycomb Repressive Complex 2 (PRC2) attractive therapeutic targets. MAK683 is a potent, selective, and orally bioavailable allosteric inhibitor of the Embryonic Ectoderm Development (EED) subunit of PRC2.[1][2] By binding to the H3K27me3 binding pocket of EED, this compound effectively inhibits PRC2 activity, leading to reduced tumor growth.[1] Preclinical studies in G401 xenograft mouse models, a cell line derived from a pediatric renal malignant rhabdoid tumor, have demonstrated the anti-tumor efficacy of this compound.[3]
These application notes provide a comprehensive overview of the available preclinical data and detailed protocols for the use of this compound in G401 xenograft mouse models.
Data Presentation
Table 1: Summary of In Vivo Efficacy of PRC2 Inhibition in G401 Xenograft Models
| Compound | Target | Dosing Schedule | Key Outcomes | Reference |
| This compound | EED | Not specified | Significantly inhibited G401 xenograft tumor growth without inducing body weight loss. Observed vacuole-like structures in tumor tissue resembling adipocyte morphology. | [3] |
| EPZ-6438 (Tazemetostat) | EZH2 | 250 mg/kg, twice daily (BID) for 28 days | Induced tumor regressions. | [4][5] |
| EPZ-6438 (Tazemetostat) | EZH2 | 500 mg/kg, twice daily (BID) for 28 days | Induced tumor regressions. | [4] |
Table 2: Pharmacodynamic Effects of EZH2 Inhibition in G401 Xenograft Tumors
| Compound | Treatment Duration | Biomarker | Analytical Method | Result | Reference |
| EPZ-6438 (Tazemetostat) | 21 days | Ratio of H3K27Me3 to total H3 | ELISA | Dose-dependent reduction in H3K27 trimethylation. | [4] |
| EPZ-6438 (Tazemetostat) | 21 days | Gene Expression | Not specified | Altered gene expression compared to vehicle. | [4] |
Experimental Protocols
Protocol 1: Establishment of G401 Xenograft Mouse Model
This protocol is a synthesized methodology based on standard practices for creating cell line-derived xenografts (CDX).[6]
1. Cell Culture:
- Maintain G401 cells in an appropriate medium (e.g., McCoy's 5A with 10% FBS) in a humidified incubator at 37°C with 5% CO2.
- Ensure cells are in an exponential growth phase before implantation.[6]
- Harvest cells using trypsin and perform a cell count and viability assessment using a trypan blue exclusion assay. A viability of >95% is required.[6]
2. Animal Models:
- Use immunocompromised mice (e.g., NOD/SCID or NRG mice).[7][8] The choice of strain can influence tumor growth and the host response.[8]
- House animals in a specific pathogen-free environment.
3. Subcutaneous Implantation:
- Resuspend G401 cells in a sterile, cold (4°C) solution, such as a 1:1 mixture of serum-free medium and Matrigel.
- Inject 1 x 10^6 G401 cells in a volume of 100 µL subcutaneously into the right flank of each mouse.[6]
4. Tumor Growth Monitoring:
- Palpate the injection site up to three times weekly to monitor for tumor formation.[6]
- Once tumors are palpable, measure tumor dimensions (length and width) with digital calipers daily or as required.
- Calculate tumor volume using the formula: (Width^2 x Length) / 2.
- Randomize animals into treatment and control groups when tumors reach an average size of 50-150 mm³.[6]
- Monitor animal body weight three times weekly as a measure of general health.[6]
Protocol 2: Administration of this compound in G401 Xenograft-Bearing Mice
This protocol is a representative procedure based on the known characteristics of this compound and general practices for oral administration of small molecule inhibitors in mouse models.
1. Formulation of this compound:
- Prepare a formulation of this compound suitable for oral gavage. The specific vehicle will depend on the compound's solubility and stability characteristics.
2. Dosing and Administration:
- Based on preclinical pharmacokinetic data, this compound has moderate to high oral bioavailability at doses of 1-2 mg/kg in preclinical species.[2][9] The optimal dose for G401 xenografts needs to be determined empirically.
- Administer this compound or vehicle control to the respective groups of mice via oral gavage once or twice daily. The dosing schedule should be maintained for a predetermined period (e.g., 21 or 28 days).
3. Efficacy and Tolerability Assessment:
- Continue to monitor tumor volume and body weight throughout the treatment period.
- The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 2,000 mm³) or based on IACUC-approved protocols.[6]
Protocol 3: Pharmacodynamic Analysis of Tumor Tissue
1. Tissue Collection:
- At the end of the study, euthanize the mice and excise the tumors.[6]
- Weigh the tumors and document their appearance with digital imaging.[6]
- For downstream analysis, tumor tissue can be:
- Snap-frozen in liquid nitrogen for protein or RNA analysis.[6]
- Fixed in formalin and embedded in paraffin for histological analysis.
- Stabilized in RNAlater for RNA preservation.[6]
2. Histone Extraction and ELISA:
- Extract histones from frozen tumor tissue.
- Perform an ELISA to quantify the levels of total H3 and trimethylated H3K27 (H3K27me3) to assess the on-target effect of this compound.
3. Western Blotting:
- Prepare protein lysates from tumor tissue to analyze the expression levels of PRC2 complex components (e.g., EZH2, EED, SUZ12) and the H3K27me3 mark.
4. Immunohistochemistry (IHC):
- Perform IHC on paraffin-embedded tumor sections to visualize the distribution and intensity of the H3K27me3 mark within the tumor tissue.
5. Gene Expression Analysis:
- Isolate RNA from tumor tissue and perform quantitative real-time PCR (qRT-PCR) or RNA sequencing to analyze changes in the expression of PRC2 target genes.
Visualizations
Caption: Experimental workflow for this compound treatment in a G401 xenograft mouse model.
Caption: Mechanism of action of this compound in inhibiting the PRC2 signaling pathway.
References
- 1. Discovery of the Clinical Candidate this compound: An EED-Directed, Allosteric, and Selective PRC2 Inhibitor for the Treatment of Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical pharmacokinetics and metabolism of this compound, a clinical stage selective oral embryonic ectoderm development (EED) inhibitor for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Durable tumor regression in genetically altered malignant rhabdoid tumors by inhibition of methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of an EZH2 inhibitor in patient-derived orthotopic xenograft models of pediatric brain tumors alone and in combination with chemo- and radiation therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. G401 Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. Kidney Cancer Xenograft - Altogen Labs [altogenlabs.com]
- 8. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of MAK683 Stock Solution for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the preparation, storage, and handling of a stock solution for MAK683, a potent and selective allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2). This compound targets the Embryonic Ectoderm Development (EED) subunit, disrupting the EED-EZH2 interaction and subsequent histone H3 lysine 27 (H3K27) trimethylation.[1][2] This document is intended to guide researchers in preparing this compound for in vitro cell culture experiments, ensuring solution integrity and experimental reproducibility.
Introduction to this compound
This compound is a small molecule inhibitor that has entered clinical trials for the treatment of advanced malignancies.[3][4][5] It functions by binding to the H3K27me3 binding pocket of EED, which leads to a conformational change that prevents the interaction between EED and the catalytic subunit of PRC2, EZH2.[1] This allosteric inhibition results in a reduction of H3K27 trimethylation, a key epigenetic modification involved in gene silencing.[1][2] The dysregulation of PRC2 activity is implicated in various cancers, making this compound a valuable tool for research and potential therapeutic development.
Signaling Pathway of this compound
Caption: this compound signaling pathway.
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound.
| Parameter | Value | Source(s) |
| Molecular Weight | 376.39 g/mol | [6] |
| Solubility in DMSO | 10 - 40 mg/mL | [6][7][8] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO), fresh/anhydrous | [6][7][9] |
| Powder Storage | -20°C for up to 3 years | [6][7] |
| Stock Solution Storage | -80°C for up to 2 years; -20°C for up to 1 year | [6] |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/reagent-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or cryovials
-
Calibrated precision balance
-
Vortex mixer
-
Ultrasonic bath
Experimental Workflow:
References
- 1. Facebook [cancer.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Pharmacological inhibition of noncanonical EED-EZH2 signaling overcomes chemoresistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of the Clinical Candidate this compound: An EED-Directed, Allosteric, and Selective PRC2 Inhibitor for the Treatment of Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. MAK-683 hydrochloride | EED Inhibitor | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Detecting H3K27me3 by Western Blot Following MAK683 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
MAK683 is a potent and selective allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2) through its interaction with the Embryonic Ectoderm Development (EED) subunit.[1][2] PRC2 is a key epigenetic regulator that catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[3] By binding to the H3K27me3-binding pocket of EED, this compound disrupts the EED-EZH2 interaction, which is crucial for the catalytic activity of PRC2.[1][2] This inhibition leads to a global reduction in H3K27me3 levels, subsequently altering gene expression and impeding the proliferation of cancer cells dependent on PRC2 activity.[1][2] This document provides a detailed protocol for treating cells with this compound and subsequently detecting the changes in H3K27me3 levels via Western blotting.
Signaling Pathway and Mechanism of Action
This compound targets the PRC2 complex, a fundamental regulator of gene silencing. The core components of PRC2 include EZH2 (the catalytic subunit), SUZ12, and EED. The activity of PRC2 is allosterically enhanced when the EED subunit binds to existing H3K27me3 marks, creating a positive feedback loop that propagates the repressive chromatin state. This compound functions by occupying the H3K27me3 binding pocket on EED, which prevents this allosteric activation and disrupts the productive interaction between EED and EZH2.[1][2] This ultimately leads to a decrease in the overall methyltransferase activity of the PRC2 complex and a subsequent reduction in global H3K27me3 levels.
References
Application Notes and Protocols for ChIP-seq Analysis of MAK683-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
MAK683 is a potent and selective allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2).[1] It specifically targets the Embryonic Ectoderm Development (EED) subunit, a core component of the PRC2 complex.[2][3] By binding to the H3K27me3-binding pocket of EED, this compound disrupts the interaction between EED and the catalytic subunit EZH2, leading to a loss of PRC2's histone methyltransferase activity.[2] This results in a global reduction of histone H3 lysine 27 trimethylation (H3K27me3), a key epigenetic mark associated with transcriptional repression.[1] Consequently, the inhibition of PRC2 by this compound leads to the de-repression of target genes, impacting various cellular processes and demonstrating therapeutic potential in oncology.[1][2]
These application notes provide a comprehensive guide for researchers utilizing Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) to analyze the effects of this compound treatment on H3K27me3 marks and downstream gene regulation. Detailed protocols for cell treatment, ChIP-seq, and data analysis are provided, along with examples of expected quantitative data and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation
Treatment of cancer cells with this compound leads to a significant reduction in H3K27me3 levels at the promoters of specific PRC2 target genes. This de-repression is associated with the upregulation of genes involved in pathways such as the Senescence-Associated Secretory Phenotype (SASP). The following tables summarize the expected quantitative changes in H3K27me3 enrichment and gene expression upon this compound treatment.
Table 1: Quantitative Analysis of H3K27me3 ChIP-seq Signal at Promoter Regions of Target Genes in this compound-Treated Cells.
| Gene Symbol | Chromosomal Location | Fold Change in H3K27me3 Signal (this compound vs. DMSO) | p-value |
| CDKN2A | chr9:21,971,017-21,971,217 | -3.5 | < 0.01 |
| GATA4 | chr8:11,592,345-11,592,545 | -4.2 | < 0.01 |
| MMP2 | chr16:55,522,089-55,522,289 | -2.8 | < 0.05 |
| ITGA2 | chr5:58,976,144-58,976,344 | -3.1 | < 0.05 |
| GBP1 | chr1:88,934,511-88,934,711 | -2.5 | < 0.05 |
| HLA-B | chr6:31,353,868-31,354,068 | -3.8 | < 0.01 |
Note: Fold change is represented as log2(this compound/DMSO). Data is hypothetical and intended for illustrative purposes. Actual results may vary depending on the cell line and experimental conditions.
Table 2: Quantitative Real-Time PCR (qRT-PCR) Analysis of Gene Expression in this compound-Treated Cells.
| Gene Symbol | Fold Change in mRNA Expression (this compound vs. DMSO) | p-value |
| CDKN2A | 4.1 | < 0.001 |
| GATA4 | 5.3 | < 0.001 |
| MMP2 | 3.2 | < 0.01 |
| ITGA2 | 3.8 | < 0.01 |
| GBP1 | 2.9 | < 0.01 |
| HLA-B | 4.5 | < 0.001 |
Note: Fold change is represented as relative quantification (2^-ΔΔCt). Data is hypothetical and intended for illustrative purposes.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for ChIP-seq analysis of treated cells.
Caption: Mechanism of this compound Action on the PRC2 Complex.
Caption: Experimental Workflow for ChIP-seq Analysis.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cancer cell line (e.g., G401 rhabdoid tumor cells) at an appropriate density to reach 70-80% confluency at the time of harvesting.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to the desired final concentration (e.g., 1 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Replace the culture medium with the medium containing either this compound or DMSO.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
Protocol 2: Chromatin Immunoprecipitation (ChIP) for H3K27me3
This protocol is optimized for cells treated with a small molecule inhibitor.
A. Cross-linking
-
Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle swirling.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Wash the cells twice with ice-cold PBS.
B. Cell Lysis and Chromatin Shearing
-
Scrape the cells in ice-cold PBS containing protease inhibitors and centrifuge to pellet.
-
Resuspend the cell pellet in cell lysis buffer (e.g., 5 mM PIPES pH 8.0, 85 mM KCl, 0.5% NP-40, and protease inhibitors) and incubate on ice for 10 minutes.
-
Centrifuge to pellet the nuclei and discard the supernatant.
-
Resuspend the nuclear pellet in nuclear lysis buffer (e.g., 50 mM Tris-HCl pH 8.1, 10 mM EDTA, 1% SDS, and protease inhibitors).
-
Sonicate the chromatin to an average fragment size of 200-500 bp. Optimization of sonication conditions is critical for each cell type and instrument.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the sheared chromatin.
C. Immunoprecipitation
-
Dilute the sheared chromatin with ChIP dilution buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl).
-
Pre-clear the chromatin with Protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared chromatin with an anti-H3K27me3 antibody overnight at 4°C with rotation. A no-antibody IgG control should be included.
-
Add Protein A/G magnetic beads and incubate for at least 2 hours at 4°C to capture the antibody-chromatin complexes.
D. Washes and Elution
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specific binding.
-
Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
E. Reverse Cross-linking and DNA Purification
-
Reverse the cross-links by adding NaCl and incubating at 65°C for at least 4 hours.
-
Treat with RNase A and Proteinase K to remove RNA and proteins.
-
Purify the DNA using a DNA purification kit or phenol-chloroform extraction.
Protocol 3: ChIP-seq Data Analysis Workflow
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to the appropriate reference genome using aligners such as Bowtie2 or BWA.
-
Peak Calling: Identify regions of H3K27me3 enrichment (peaks) using peak calling algorithms like MACS2.
-
Differential Binding Analysis: Compare the H3K27me3 peak profiles between this compound-treated and DMSO-treated samples to identify regions with significantly altered enrichment. Tools like DiffBind or MAnorm can be used for this purpose.
-
Peak Annotation and Functional Analysis: Annotate the differential peaks to nearby genes and perform gene ontology (GO) and pathway enrichment analysis to understand the biological functions of the affected genes.
-
Data Visualization: Visualize the ChIP-seq signal at specific genomic loci using genome browsers like IGV or UCSC Genome Browser.
Protocol 4: Validation of ChIP-seq Results
A. ChIP-qPCR
-
Design primers targeting the promoter regions of genes identified as having significantly altered H3K27me3 enrichment.
-
Perform qPCR on the immunoprecipitated DNA from both this compound-treated and DMSO-treated samples.
-
Calculate the fold enrichment of H3K27me3 at the target loci relative to a negative control region and normalize to the input DNA.
B. Quantitative Real-Time PCR (qRT-PCR)
-
Isolate total RNA from this compound-treated and DMSO-treated cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform qPCR using primers specific for the target genes identified from the integrated ChIP-seq and RNA-seq analysis.
-
Calculate the relative gene expression changes using the ΔΔCt method, normalizing to a housekeeping gene.
Conclusion
The provided application notes and protocols offer a robust framework for investigating the epigenetic modifications induced by the PRC2 inhibitor this compound. By employing ChIP-seq and subsequent validation experiments, researchers can elucidate the genome-wide impact of this compound on H3K27me3 distribution and identify the downstream gene regulatory networks affected by this targeted therapy. This information is crucial for understanding the molecular mechanisms of this compound and for the development of novel anti-cancer strategies.
References
Application Notes and Protocols for Cell Viability Assay with MAK683
Introduction
MAK683 is a potent, selective, and orally bioavailable allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2).[1][2] It specifically targets the Embryonic Ectoderm Development (EED) subunit, a core component of the PRC2 complex.[3][4] The PRC2 complex plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 on lysine 27 (H3K27me3), a mark associated with transcriptional repression.[2][5] In various cancers, the dysregulation of PRC2 activity contributes to oncogenesis, making it an attractive therapeutic target.[2][6] this compound disrupts the PRC2 complex, leading to altered gene expression and a reduction in cancer cell proliferation.[3][4] This document provides a detailed protocol for assessing the effect of this compound on cancer cell viability using a colorimetric assay, intended for researchers in oncology and drug development.
Mechanism of Action of this compound
This compound functions by binding to the H3K27me3-binding pocket of the EED subunit. This binding induces a conformational change that prevents the interaction between EED and the catalytic subunit, EZH2 (Enhancer of Zeste Homolog 2).[3] The disruption of this protein-protein interaction allosterically inhibits the methyltransferase activity of the PRC2 complex.[4] Consequently, global levels of H3K27me3 are reduced, leading to the derepression of PRC2 target genes.[5] This alteration in the epigenetic landscape can reactivate tumor suppressor genes and other pathways that ultimately inhibit cancer cell growth and survival.[6]
Experimental Protocol: Cell Viability (MTT Assay)
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the viability of cancer cells. The assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to a purple formazan product.[7]
Materials
-
Cancer cell line of interest (e.g., Karpas-422 for Diffuse Large B-cell Lymphoma)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound compound (stock solution in DMSO)
-
MTT reagent (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO₂)
Procedure
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Include wells for "medium only" (blank) and "vehicle control" (cells treated with DMSO).
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. A suggested starting concentration range is 0.1 nM to 10 µM.
-
Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (typically ≤ 0.1%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 72, 96, or 120 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[8]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Visually confirm the formation of purple precipitate in the wells.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[8]
-
Mix gently on a plate shaker for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Presentation and Analysis
The results of the cell viability assay should be tabulated to facilitate analysis and comparison. The absorbance values are first corrected by subtracting the blank (medium only) reading. The percentage of cell viability is then calculated relative to the vehicle-treated control cells.
Data Analysis
-
Calculate Average Absorbance: Determine the average absorbance for each treatment concentration and control.
-
Background Subtraction: Subtract the average absorbance of the blank wells from all other average absorbance values.
-
Calculate Percent Viability:
-
% Viability = (Corrected Absorbance of Treated Sample / Corrected Absorbance of Vehicle Control) * 100
-
-
Determine IC₅₀/GI₅₀: Plot the percent viability against the logarithm of the this compound concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀), which is the concentration of this compound required to inhibit cell viability or growth by 50%.
Table 1: Representative Cell Viability Data for this compound in Karpas-422 Cells
| This compound Conc. (nM) | Mean Absorbance (570 nm) | Corrected Absorbance | % Viability |
| 0 (Blank) | 0.052 | 0.000 | N/A |
| 0 (Vehicle) | 0.985 | 0.933 | 100% |
| 0.1 | 0.953 | 0.901 | 96.6% |
| 1 | 0.788 | 0.736 | 78.9% |
| 3 | 0.512 | 0.460 | 49.3% |
| 10 | 0.234 | 0.182 | 19.5% |
| 100 | 0.098 | 0.046 | 4.9% |
| 1000 | 0.061 | 0.009 | 1.0% |
| Calculated GI₅₀ | ~3-9 nM[9] |
Note: The absorbance values are illustrative. The GI₅₀ value is based on published data for the Karpas-422 cell line, where values of 3 ± 2 nM, 4 nM, and 9 ± 4 nM have been reported.[9]
Application Notes
-
Cell Line Selection: The sensitivity to this compound can be cell-line dependent. It has shown activity in models of Diffuse Large B-cell Lymphoma (DLBCL) and epithelioid sarcoma.[10] It is advisable to test a panel of cell lines, including those with known EZH2 mutations or dependency on the PRC2 complex.
-
Compound Solubility: this compound is typically dissolved in DMSO. Ensure the stock solution is fully dissolved before preparing dilutions. High concentrations of DMSO can be toxic to cells, so the final concentration should be kept low (e.g., ≤ 0.1%).
-
Incubation Time: As this compound acts via an epigenetic mechanism, its effects on cell proliferation may take several days to become apparent. Longer incubation times (e.g., 72 to 144 hours) are often necessary to observe a significant reduction in cell viability.
-
Assay Choice: While the MTT assay is robust and widely used, other viability assays can also be employed. These include XTT, MTS, or luminescent-based assays like CellTiter-Glo®, which measures ATP levels as an indicator of metabolic activity. The choice of assay may depend on the specific cell line and experimental requirements.
-
Controls: The inclusion of appropriate controls is critical. A "medium only" blank is necessary for background correction, and a "vehicle control" (cells treated with the same concentration of DMSO as the highest drug concentration) serves as the 100% viability reference. A positive control (a compound known to induce cell death) can also be included to validate the assay.
References
- 1. Preclinical pharmacokinetics and metabolism of this compound, a clinical stage selective oral embryonic ectoderm development (EED) inhibitor for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of the Clinical Candidate this compound: An EED-Directed, Allosteric, and Selective PRC2 Inhibitor for the Treatment of Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Induction of senescence-associated secretory phenotype underlies the therapeutic efficacy of PRC2 inhibition in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. novartis.com [novartis.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A first-in-human phase 1/2 dose-escalation study of this compound (EED inhibitor) in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Pharmacodynamic Markers for MAK683
For Researchers, Scientists, and Drug Development Professionals
Introduction
MAK683 is a potent and selective, orally bioavailable small molecule inhibitor of the Embryonic Ectoderm Development (EED) protein.[1][2] By binding to the H3K27me3-binding pocket of EED, this compound allosterically inhibits the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator.[1][2] This disruption of the EED-EZH2 interaction leads to a reduction in histone H3 lysine 27 trimethylation (H3K27me3), a mark associated with transcriptional repression.[1] Dysregulation of PRC2 activity is implicated in the pathogenesis of various malignancies, including diffuse large B-cell lymphoma (DLBCL) and other advanced solid tumors.[3] Therefore, monitoring the pharmacodynamic (PD) effects of this compound is crucial for its clinical development.
This document provides detailed application notes and protocols for the flow cytometric analysis of key pharmacodynamic markers of this compound activity. The primary and validated PD marker is the reduction of global H3K27me3 levels. Additionally, based on the known role of PRC2 in regulating key oncogenes in lymphoma, this document outlines protocols for exploring potential secondary/downstream PD markers, including BCL6 and c-Myc, particularly within the context of germinal center B-cell lymphomas.
Primary Pharmacodynamic Marker: H3K27me3
The direct mechanism of action of this compound results in a global reduction of H3K27me3 levels. This has been demonstrated in clinical trials where the analysis of H3K27me3 in peripheral blood monocytes and tumor biopsies serves as a key pharmacodynamic endpoint.[1] Flow cytometry is a powerful tool for the quantitative, single-cell analysis of this intracellular histone modification.
Quantitative Data Summary
The following table summarizes the reported pharmacodynamic effects of this compound on H3K27me3 levels from clinical studies.
| Indication | Cell Type | Analyte | Method | Reported Effect | Reference |
| Advanced Malignancies | Peripheral Blood Monocytes | H3K27me3/H3 ratio | Flow Cytometry | Substantial on-treatment reductions from baseline across doses. Maximum percentage reduction was proportional to cumulative this compound AUC. | [1] |
| Diffuse Large B-cell Lymphoma, Epithelioid Sarcoma | Tumor Biopsies | H3K27me3 | H-score | >40% reduction from baseline observed in 7/10 patients with paired biopsies. | [1] |
Potential Secondary Pharmacodynamic Markers: BCL6 and c-Myc
In lymphomas, particularly those of germinal center B-cell origin, the transcription factors BCL6 and c-Myc are critical drivers of proliferation and survival. PRC2 has been shown to play a role in regulating the expression of these oncogenes. PRC2 can act as a tumor suppressor in Myc-driven lymphomas, suggesting that inhibition of PRC2 with this compound could potentially modulate the expression of MYC and its collaborator BCL6. Therefore, assessing the protein levels of BCL6 and c-Myc in lymphoma cells following this compound treatment by flow cytometry could provide valuable insights into the downstream anti-tumor mechanisms of the drug.
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Protocol 1: Flow Cytometry Analysis of H3K27me3 in Human PBMCs
Objective: To quantify the levels of H3K27me3 in peripheral blood mononuclear cells (PBMCs) following this compound treatment.
Materials:
-
Whole blood collected in EDTA or heparin tubes
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Phosphate-Buffered Saline (PBS)
-
FACS Tubes (5 mL polystyrene round-bottom)
-
Human TruStain FcX™ (Fc receptor blocking solution)
-
Fluorochrome-conjugated antibodies for surface markers (e.g., CD45, CD14 for monocytes)
-
Fixation/Permeabilization Buffer Kit (e.g., Transcription Factor Buffer Set)
-
Fluorochrome-conjugated antibody for H3K27me3 (ensure it is validated for flow cytometry)
-
Fluorochrome-conjugated isotype control for H3K27me3 antibody
-
Flow Cytometer
Procedure:
-
PBMC Isolation:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Wash the isolated PBMCs twice with PBS.
-
Resuspend the cell pellet in FACS buffer (PBS with 2% FBS) and perform a cell count.
-
-
Surface Staining:
-
Aliquot 1-2 x 10^6 PBMCs per FACS tube.
-
Add Fc block and incubate for 10 minutes at 4°C.
-
Add the cocktail of fluorochrome-conjugated surface antibodies (e.g., anti-CD45, anti-CD14) at pre-titrated concentrations.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells with 2 mL of FACS buffer and centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
-
Fixation and Permeabilization:
-
Resuspend the cell pellet in 1 mL of freshly prepared Fixation/Permeabilization solution.
-
Incubate for 30-60 minutes at 4°C in the dark.
-
Wash the cells twice with 1X Permeabilization Buffer.
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in 100 µL of 1X Permeabilization Buffer.
-
Add the fluorochrome-conjugated anti-H3K27me3 antibody or its corresponding isotype control at a pre-titrated concentration.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Wash the cells twice with 1X Permeabilization Buffer.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer, ensuring to collect a sufficient number of events for the monocyte population.
-
Use single-stain controls for compensation setup.
-
-
Data Analysis:
-
Gate on singlet cells, then on the CD45+ leukocyte population.
-
From the CD45+ gate, identify the monocyte population based on forward and side scatter properties and CD14 expression.
-
Analyze the Median Fluorescence Intensity (MFI) of the H3K27me3 signal within the gated monocyte population.
-
Compare the H3K27me3 MFI in treated samples to baseline or vehicle control samples.
-
Protocol 2: Flow Cytometry Analysis of BCL6 and c-Myc in Germinal Center B-Cells
Objective: To assess the expression of BCL6 and c-Myc in germinal center (GC) B-cell populations from lymphoma patient samples (e.g., fine-needle aspirates or single-cell suspensions from biopsies) treated ex vivo with this compound.
Materials:
-
Single-cell suspension from lymphoma tissue
-
FACS Buffer
-
Human TruStain FcX™
-
Fluorochrome-conjugated antibodies for GC B-cell panel (e.g., CD19, CD20, CD38, IgD, CD10)
-
Fixation/Permeabilization Buffer Kit
-
Fluorochrome-conjugated antibodies for BCL6 and c-Myc (validated for intracellular flow cytometry)
-
Corresponding isotype controls for BCL6 and c-Myc antibodies
-
Flow Cytometer
Procedure:
-
Sample Preparation:
-
Prepare a single-cell suspension from the lymphoma tissue using standard mechanical and/or enzymatic dissociation methods.
-
Wash the cells and resuspend in FACS buffer. Perform a cell count.
-
-
Surface Staining:
-
Aliquot 1-2 x 10^6 cells per FACS tube.
-
Perform Fc blocking as described in Protocol 1.
-
Add the cocktail of fluorochrome-conjugated surface antibodies for the GC B-cell panel at pre-titrated concentrations.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells with FACS buffer.
-
-
Fixation and Permeabilization:
-
Follow the same procedure as in Protocol 1.
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in 100 µL of 1X Permeabilization Buffer.
-
Add the cocktail of fluorochrome-conjugated anti-BCL6 and anti-c-Myc antibodies or their corresponding isotype controls at pre-titrated concentrations.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Wash the cells twice with 1X Permeabilization Buffer.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on singlet, viable cells.
-
Identify the B-cell population (e.g., CD19+ or CD20+).
-
Within the B-cell gate, identify the germinal center B-cell population (typically CD38+ and IgD- or CD10+).
-
Analyze the percentage of BCL6+ and c-Myc+ cells and their respective MFIs within the GC B-cell gate.
-
Compare the expression levels in this compound-treated samples to untreated or vehicle controls.
-
Conclusion
The protocols outlined in this document provide a framework for the robust and quantitative assessment of pharmacodynamic markers for the EED inhibitor this compound using flow cytometry. The primary PD marker, H3K27me3, is a direct measure of this compound's mechanism of action. The analysis of potential downstream markers such as BCL6 and c-Myc in relevant lymphoma cell populations can provide further insights into the biological activity of this compound. These methods are essential for the preclinical and clinical evaluation of this novel epigenetic therapeutic.
References
Application Notes and Protocols for RNA-seq Experimental Design in MAK683 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MAK683 is a potent and selective, orally bioavailable small molecule inhibitor of the Embryonic Ectoderm Development (EED) protein.[1][2][3] By binding to the H3K27me3-binding pocket of EED, this compound allosterically inhibits the Polycomb Repressive Complex 2 (PRC2), leading to a reduction in histone H3 lysine 27 trimethylation (H3K27me3) and subsequent changes in gene expression.[2][3] Dysregulation of PRC2 activity is implicated in the pathogenesis of various cancers.[2]
Interestingly, a functional antagonism exists between the PRC2 complex and the SWI/SNF (also known as BAF) chromatin remodeling complex.[1][4][5][6] In several cancers, loss-of-function mutations in subunits of the BAF complex, such as SMARCB1 and ARID1A, create a dependency on PRC2 activity for survival.[7] This synthetic lethal relationship provides a strong rationale for investigating the therapeutic potential of PRC2 inhibitors like this compound in BAF-mutant tumors.
These application notes provide a detailed framework for designing and executing RNA-sequencing (RNA-seq) experiments to elucidate the transcriptional consequences of this compound treatment, particularly in cancer models with BAF complex alterations.
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound targets the EED subunit of the PRC2 complex. This disrupts the allosteric activation of EZH2, the catalytic subunit of PRC2, thereby inhibiting the trimethylation of H3K27. This leads to the derepression of PRC2 target genes. In the context of BAF-mutant cancers, where the opposing function of the BAF complex is lost, this inhibition of PRC2 can lead to the activation of tumor suppressor genes and cell differentiation pathways.
Caption: this compound inhibits the PRC2 complex, leading to reduced H3K27me3 and derepression of target genes, a critical vulnerability in BAF-mutant cancers.
RNA-seq Experimental Workflow
A typical RNA-seq experiment to study the effects of this compound involves several key steps, from experimental design to data analysis and validation.
Caption: A generalized workflow for an RNA-seq experiment studying the effects of this compound, from experimental design to bioinformatics analysis.
Experimental Protocols
Cell Line Selection and Culture
The choice of cell lines is critical for a successful study. For investigating the interplay between this compound and the BAF complex, it is recommended to use a panel of cell lines with known BAF subunit mutations alongside wild-type counterparts.
Table 1: Recommended Cell Lines for this compound RNA-seq Studies
| Cell Line | Cancer Type | BAF Complex Status | Rationale |
| G401 | Rhabdoid Tumor | SMARCB1-deficient | Well-characterized model of SMARCB1-deficient cancer, known to be sensitive to PRC2 inhibition.[8] |
| A204 | Rhabdoid Tumor | SMARCB1-deficient | Another established SMARCB1-deficient cell line. |
| TOV-21G | Ovarian Clear Cell Carcinoma | ARID1A-mutant | Representative of ARID1A-mutant gynecological cancers.[9] |
| RMG-I | Ovarian Clear Cell Carcinoma | ARID1A-mutant | Additional ARID1A-mutant ovarian cancer cell line. |
| KARPAS-422 | Diffuse Large B-cell Lymphoma | EZH2-mutant (Y641F) | A well-established model for PRC2-dependent lymphomas, used in preclinical studies of EED inhibitors.[10] |
| OCI-LY19 | Diffuse Large B-cell Lymphoma | Wild-type EZH2 | A control cell line to compare the effects of this compound in a different genetic context of DLBCL. |
| HEK293T | Embryonic Kidney | Wild-type BAF | A non-cancerous control cell line with a wild-type BAF complex. |
Cells should be cultured according to the supplier's recommendations. Ensure consistent passage numbers and confluence at the time of treatment to minimize variability.
This compound Treatment Protocol
Reagents and Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Complete cell culture medium appropriate for the selected cell lines
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the exponential growth phase and approximately 70-80% confluent at the time of harvest.
-
Treatment: The next day, replace the medium with fresh medium containing the desired concentrations of this compound. Prepare a vehicle control group with the same final concentration of DMSO as the highest this compound concentration used.
-
Dose-Response and Time-Course: It is recommended to perform a dose-response (e.g., 10 nM, 100 nM, 1 µM, 10 µM) and a time-course (e.g., 24h, 48h, 72h) experiment to determine the optimal treatment conditions for the RNA-seq study. The selection of final concentrations and time points should be based on the IC50 values for cell viability and the desired biological effect (e.g., changes in H3K27me3 levels).
-
Replicates: A minimum of three biological replicates for each condition (including vehicle control) is essential for robust statistical analysis.
Table 2: Example IC50 Values for this compound
| Cell Line | Cancer Type | IC50 (nM) | Assay |
| KARPAS-422 | DLBCL | 9 ± 4 | Cell Viability |
| G401 | Rhabdoid Tumor | 4 | Cell Viability |
Note: IC50 values can vary depending on the assay conditions and cell line. It is recommended to determine the IC50 in your specific experimental setup.[10]
RNA Extraction and Quality Control
Reagents and Materials:
-
TRIzol reagent or a column-based RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Nuclease-free water
-
Spectrophotometer (e.g., NanoDrop)
-
Bioanalyzer (e.g., Agilent 2100)
Procedure:
-
Cell Lysis: At the end of the treatment period, wash the cells with ice-cold PBS and lyse them directly in the culture vessel using TRIzol or the lysis buffer from the RNA extraction kit.
-
RNA Extraction: Follow the manufacturer's protocol for RNA extraction. Include a DNase treatment step to remove any contaminating genomic DNA.
-
RNA Quantification: Determine the RNA concentration and purity using a spectrophotometer. Aim for an A260/A280 ratio of ~2.0 and an A260/A230 ratio of >1.8.
-
RNA Integrity Assessment: Assess the RNA integrity using a Bioanalyzer. An RNA Integrity Number (RIN) of ≥ 8 is recommended for high-quality RNA-seq data.
RNA-seq Library Preparation and Sequencing
Procedure:
-
Library Preparation Kit: Select a suitable RNA-seq library preparation kit based on the research question and the amount of starting RNA. For gene expression profiling, a stranded mRNA-seq kit (e.g., Illumina TruSeq Stranded mRNA) is a common choice.
-
Library Construction: Follow the manufacturer's protocol for library construction, which typically involves mRNA purification (for mRNA-seq), fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Library Quality Control: Assess the quality and quantity of the prepared libraries using a Bioanalyzer and qPCR.
-
Sequencing: Pool the libraries and sequence them on a high-throughput sequencing platform (e.g., Illumina NovaSeq). The sequencing depth should be determined based on the complexity of the transcriptome and the desired level of sensitivity. For differential gene expression analysis, a depth of 20-30 million paired-end reads per sample is generally sufficient.
Data Analysis Pipeline
A robust bioinformatics pipeline is essential for extracting meaningful biological insights from RNA-seq data.
References
- 1. QIAGEN Bioinformatics Manuals [resources.qiagenbioinformatics.com]
- 2. ascopubs.org [ascopubs.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Bioinformatics Workflow of RNA-Seq - CD Genomics [cd-genomics.com]
- 5. Differential gene expression (DGE) analysis | Training-modules [hbctraining.github.io]
- 6. Hands-on: Reference-based RNA-Seq data analysis / Reference-based RNA-Seq data analysis / Transcriptomics [training.galaxyproject.org]
- 7. Strategy overcomes EZH2 inhibitor resistance in SMARCB1 mutated cancer - St. Jude Children’s Research Hospital [stjude.org]
- 8. Renal medullary carcinomas depend upon SMARCB1 loss and are sensitive to proteasome inhibition | eLife [elifesciences.org]
- 9. Epigenetic inhibitors for the precision treatment of ARID1A-mutant ovarian cancers: what are the next steps? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting MAK683 Solubility In Vitro
Welcome to the technical support center for MAK683. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered during in vitro experiments with this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the successful application of this potent and selective EED inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1][2][3][4][5][6] It is practically insoluble in water and ethanol.[3][5] For optimal results, use fresh, anhydrous (moisture-free) DMSO, as hygroscopic DMSO can negatively impact solubility.[4][5]
Q2: What is the maximum soluble concentration of this compound in DMSO?
A2: The reported solubility of this compound in DMSO varies across different suppliers. It is crucial to consult the product-specific datasheet for the lot you are using. The table below summarizes the reported solubility values.
| Supplier | Reported Solubility in DMSO | Molar Equivalent (approx.) |
| ProbeChem | 10 mM | 3.76 mg/mL |
| Selleck Chemicals | 12.5 mg/mL | 33.21 mM |
| Cayman Chemical | 15 mg/mL | 39.85 mM |
| MedchemExpress | 40 mg/mL | 106.27 mM |
| TargetMol (MAK-683 hydrochloride) | 10 mg/mL | 24.22 mM |
Q3: My this compound is not fully dissolving in DMSO. What should I do?
A3: If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Sonication: Gentle sonication can help facilitate dissolution.[4][6]
-
Warming: Gentle warming (e.g., to 37°C) may aid in solubilization. However, it is essential to be cautious about the thermal stability of the compound.
-
Fresh DMSO: Ensure you are using a fresh, high-purity, anhydrous stock of DMSO.[4][5]
Q4: My this compound precipitates when I add it to my aqueous cell culture medium. How can I prevent this?
A4: Precipitation upon dilution in aqueous solutions is a common issue with hydrophobic small molecules. Here are some strategies to mitigate this:
-
Serial Dilutions in DMSO: It is best to perform initial serial dilutions of your concentrated DMSO stock solution in DMSO before adding the final diluted sample to your aqueous buffer or cell culture medium.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, typically not exceeding 0.1% to 0.5%, to avoid solvent-induced toxicity and to minimize precipitation.
-
Rapid Mixing: When adding the DMSO stock to your aqueous medium, ensure rapid and thorough mixing to facilitate dispersion and prevent localized high concentrations that can lead to precipitation.
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected activity in cell-based assays.
-
Possible Cause: Precipitation of this compound in the cell culture medium, leading to a lower effective concentration.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Problem 2: Visible precipitate formation during stock solution preparation or upon dilution.
-
Possible Cause: Exceeding the solubility limit of this compound in the chosen solvent or buffer.
-
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Re-evaluate Stock Concentration | Prepare a new stock solution at a lower concentration in fresh, anhydrous DMSO. | The initial concentration may have exceeded the solubility limit for your specific lot of this compound. |
| 2. Utilize Sonication/Warming | Gently sonicate or warm the solution during preparation. | These methods can provide the necessary energy to overcome the activation energy barrier for dissolution. |
| 3. Optimize Dilution into Aqueous Media | Instead of a single large dilution, add the DMSO stock to the aqueous medium in a stepwise manner with vigorous vortexing or stirring. | This promotes rapid dispersion and prevents the formation of localized, supersaturated regions that can initiate precipitation. |
| 4. Consider Co-solvents (for non-cell-based assays) | For biochemical assays, consider the use of co-solvents like PEG or surfactants like Tween-80, if compatible with your experimental setup. | These agents can help to maintain the solubility of hydrophobic compounds in aqueous environments. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, low-retention microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly. If necessary, use a sonicator bath for short intervals until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in low-retention tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended by the supplier.
-
Protocol for Diluting this compound into Cell Culture Medium
-
Materials:
-
This compound DMSO stock solution
-
Pre-warmed cell culture medium
-
Sterile dilution tubes
-
-
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Perform any necessary intermediate dilutions in DMSO. For example, to get a 10 µM final concentration from a 10 mM stock with a final DMSO concentration of 0.1%, first dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution.
-
Add the appropriate volume of the final DMSO stock to your pre-warmed cell culture medium while gently vortexing or swirling the medium. For a 1:1000 final dilution, add 1 µL of the 1 mM stock to 1 mL of medium.
-
Use the freshly prepared this compound-containing medium immediately for your experiment.
-
Signaling Pathway and Mechanism of Action
This compound is an allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2). It specifically binds to the Embryonic Ectoderm Development (EED) subunit.[7][8] This binding event prevents the interaction of EED with the catalytic subunit of PRC2, Enhancer of Zeste Homolog 2 (EZH2).[7] The disruption of the EED-EZH2 interaction leads to a loss of PRC2's histone methyltransferase activity, specifically the trimethylation of histone H3 at lysine 27 (H3K27me3).[7][8] This reduction in H3K27me3, a repressive epigenetic mark, results in altered gene expression and a decrease in the proliferation of cancer cells that are dependent on PRC2 activity.[7]
References
- 1. probechem.com [probechem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. TargetMol [targetmol.com]
- 7. Facebook [cancer.gov]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Identifying and minimizing MAK683 off-target effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing potential off-target effects of MAK683, a selective allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2).
Introduction to this compound
This compound is an investigational small molecule that targets the Embryonic Ectoderm Development (EED) subunit of the PRC2 complex. By binding to EED, this compound allosterically inhibits the methyltransferase activity of the EZH2 subunit, leading to a reduction in histone H3 lysine 27 trimethylation (H3K27me3). This epigenetic modification is crucial for gene silencing, and its inhibition can reactivate tumor suppressor genes. This compound is being evaluated in clinical trials for various advanced malignancies. While designed for high selectivity, it is crucial to characterize any potential off-target effects to ensure data integrity and patient safety.
Diagram: this compound Mechanism of Action
Caption: Mechanism of action of this compound on the PRC2 signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound?
A1: The primary on-target effect of this compound is the inhibition of the PRC2 complex through binding to the EED subunit. This leads to a global reduction in H3K27me3 levels, resulting in the de-repression of PRC2 target genes. In cancer cells dependent on PRC2 activity, this can lead to cell cycle arrest, senescence, or apoptosis.
Q2: Are there any publicly available data on the specific off-target proteins of this compound?
A2: As of late 2025, specific molecular off-target profiles for this compound from comprehensive screening assays like kinome scans or proteome-wide thermal shift assays are not publicly available. The primary reported adverse effects in clinical trials are hematological, including neutropenia, thrombocytopenia, and anemia, which could be due to on-target effects on hematopoietic stem and progenitor cells or potential off-target activities.[1] Researchers are encouraged to empirically determine off-target effects in their specific experimental models.
Q3: What are the general approaches to identify potential off-target effects of a small molecule inhibitor like this compound?
A3: Several unbiased, proteome-wide methods can be employed to identify potential off-targets:
-
Cellular Thermal Shift Assay coupled with Mass Spectrometry (CETSA-MS): This method identifies proteins that are thermally stabilized or destabilized upon this compound binding.
-
Chemical Proteomics: Techniques like affinity purification coupled with mass spectrometry (AP-MS) using a tagged version of this compound can identify interacting proteins.
-
RNA-Sequencing (RNA-Seq): Transcriptome-wide analysis can reveal changes in gene expression that are not explained by PRC2 inhibition, suggesting potential off-target signaling pathways.
-
Kinome Scanning: If off-target effects on kinases are suspected, a competitive binding assay against a large panel of kinases can identify unintended kinase targets.
Troubleshooting Guides
This section provides guidance on addressing common issues encountered during the investigation of this compound's effects.
Issue 1: Unexpected Phenotype Observed Not Consistent with PRC2 Inhibition
-
Possible Cause: This may be due to an off-target effect of this compound.
-
Troubleshooting Steps:
-
Validate On-Target Activity: Confirm that this compound is inhibiting PRC2 in your system by measuring global H3K27me3 levels via Western blot or ELISA.
-
Perform a Dose-Response Analysis: Determine if the unexpected phenotype occurs at concentrations significantly different from those required for PRC2 inhibition.
-
Employ a Structurally Unrelated PRC2 Inhibitor: Use another EED inhibitor or an EZH2 inhibitor to see if the phenotype is recapitulated. If not, an off-target effect of this compound is likely.
-
Initiate Off-Target Identification Studies: Utilize the experimental protocols outlined below (CETSA-MS, Chemical Proteomics, RNA-Seq) to identify potential off-target proteins.
-
Issue 2: High Degree of Cell Death at Low Concentrations of this compound
-
Possible Cause: The cell line may be highly dependent on PRC2, or this compound may have a potent off-target cytotoxic effect in that specific cell type.
-
Troubleshooting Steps:
-
Determine IC50 for PRC2 Inhibition and Cytotoxicity: Compare the concentration of this compound required to inhibit H3K27me3 by 50% with the concentration that causes 50% cell death. A large discrepancy may suggest off-target toxicity.
-
Rescue Experiment: If a specific off-target is identified (e.g., through CETSA-MS), attempt to rescue the cytotoxic phenotype by overexpressing the off-target protein or using an antagonist for that target.
-
Analyze Cell Death Mechanism: Use assays for apoptosis (e.g., caspase-3/7 activity) and necrosis to understand the mode of cell death, which may provide clues about the off-target pathway.
-
Experimental Protocols
The following are detailed methodologies for key experiments to identify and characterize this compound off-target effects.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is for a standard Western blot-based CETSA to confirm the engagement of this compound with its intended target, EED, and can be adapted to screen for off-target engagement.
Materials:
-
Cell culture reagents
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
PCR tubes
-
Thermal cycler
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE and Western blot reagents
-
Primary antibody against EED and a loading control (e.g., GAPDH)
-
Secondary antibody
Procedure:
-
Cell Treatment: Treat cultured cells with the desired concentration of this compound or DMSO for 1-2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes. Include an unheated control.
-
Lysis: Lyse the cells by three freeze-thaw cycles (liquid nitrogen and 37°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Protein Quantification: Transfer the supernatant (soluble fraction) to new tubes and determine the protein concentration using a BCA assay.
-
Western Blotting: Normalize protein concentrations, run SDS-PAGE, transfer to a membrane, and probe for EED and a loading control.
-
Analysis: Quantify the band intensities. A positive thermal shift (i.e., more soluble EED at higher temperatures in the this compound-treated samples) indicates target engagement.
Diagram: CETSA Experimental Workflow
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 2: Proteomic Profiling for Off-Target Identification
This outlines a general workflow for identifying off-target proteins using chemical proteomics (pull-down with a biotinylated this compound analog) followed by mass spectrometry.
Materials:
-
Biotinylated this compound analog and non-biotinylated competitor
-
Streptavidin-conjugated beads
-
Cell lysate
-
Lysis and wash buffers
-
Mass spectrometer and associated reagents
Procedure:
-
Lysate Preparation: Prepare a native cell lysate.
-
Incubation: Incubate the lysate with the biotinylated this compound analog. As a control for specificity, pre-incubate a separate aliquot of lysate with an excess of non-biotinylated this compound before adding the biotinylated probe.
-
Pull-down: Add streptavidin beads to capture the biotinylated probe and any interacting proteins.
-
Washing: Wash the beads extensively to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads.
-
Sample Preparation for MS: Reduce, alkylate, and digest the eluted proteins (e.g., with trypsin).
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Identify proteins that are significantly enriched in the biotinylated this compound sample compared to the control. These are potential off-targets.
Diagram: Chemical Proteomics Workflow
References
Optimizing MAK683 Concentration for Cell-Based Assays: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of MAK683 for their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the Polycomb Repressive Complex 2 (PRC2).[1][2] Specifically, it is an allosteric inhibitor that targets the Embryonic Ectoderm Development (EED) subunit of PRC2.[3] By binding to the H3K27me3-binding pocket of EED, this compound disrupts the interaction between EED and the catalytic subunit EZH2.[3] This prevents the allosteric activation of PRC2, leading to a reduction in histone H3 lysine 27 trimethylation (H3K27me3) and subsequent changes in gene expression.[3]
Q2: What is a good starting concentration range for this compound in cell-based assays?
A2: A good starting point for this compound concentration depends on the cell line and the assay duration. Based on published data, a broad range to test would be from 1 nM to 10 µM. For sensitive cell lines like KARPAS-422, anti-proliferative effects have been observed at concentrations as low as 3 nM to 30 nM after 14 days of treatment.[4] However, for other cell lines or shorter-term assays (e.g., 3-4 days), higher concentrations in the micromolar range may be necessary to observe a significant effect on H3K27me3 levels.[5][6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How long does it take for this compound to affect H3K27me3 levels and cell proliferation?
A3: The effect of this compound on H3K27me3 levels can be observed relatively quickly, within a few days of treatment.[5] However, the anti-proliferative effects of this compound are often delayed and may take longer to become apparent, with significant growth inhibition observed after 7 to 14 days of continuous exposure in sensitive cell lines.[4] This is because the effect on cell proliferation is a downstream consequence of the epigenetic changes induced by the inhibition of PRC2.
Q4: Is this compound cytotoxic?
A4: this compound's primary effect is cytostatic (inhibiting cell proliferation) rather than cytotoxic (killing cells), particularly at concentrations effective for PRC2 inhibition. In some cell types, no significant cytotoxicity was observed at concentrations up to 10 µM.[6] However, at very high concentrations or in specific cell lines, cytotoxic effects may be observed. It is important to distinguish between anti-proliferative and cytotoxic effects in your assays.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low activity of this compound | - Insufficient concentration or incubation time.- Cell line is resistant to PRC2 inhibition.- Compound degradation. | - Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 20 µM) and a longer incubation time (up to 14 days for proliferation assays).- Confirm PRC2 dependency of your cell line.- Prepare fresh stock solutions of this compound and store them properly as recommended by the supplier. |
| High variability between replicates | - Uneven cell seeding.- Inconsistent compound dilution or addition.- Edge effects in multi-well plates. | - Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette.- Prepare a master mix of the compound dilutions to add to the wells.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Unexpected cytotoxicity at low concentrations | - Cell line is highly sensitive to PRC2 inhibition.- Off-target effects at higher concentrations.- Contamination of cell culture or compound. | - Lower the concentration range in your dose-response experiment.- Perform target engagement assays to confirm on-target activity.- Use sterile techniques and ensure the purity of your this compound stock. |
| Difficulty dissolving this compound | - Poor solubility in aqueous media. | - Prepare a high-concentration stock solution in a suitable solvent like DMSO. For cell-based assays, ensure the final DMSO concentration is low (typically <0.1%) and consistent across all treatments, including the vehicle control. Some suppliers suggest that for in vivo preparations, heating and/or sonication can aid dissolution.[4] |
Experimental Protocols
Cell Proliferation Assay (e.g., using CellTiter-Glo®)
This protocol is a general guideline and should be optimized for your specific cell line.
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed cells in a 96-well, white, clear-bottom plate at a density of 1,000-5,000 cells per well in 100 µL of complete growth medium. The optimal seeding density should be determined empirically to ensure cells are in the exponential growth phase at the end of the assay.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM). Prepare a vehicle control with the same final DMSO concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 3, 7, or 14 days) at 37°C and 5% CO2. For longer incubation periods, you may need to replenish the medium with fresh compound every 3-4 days.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with medium only).
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the GI50 (concentration for 50% growth inhibition).
-
Western Blot for H3K27me3
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control for 72-96 hours.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
-
Histone Extraction (Optional but Recommended):
-
For a cleaner blot, perform an acid extraction of histones from the cell lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (10-20 µg) onto a 15% polyacrylamide gel.
-
Run the gel and then transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K27me3 (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an ECL substrate and capture the chemiluminescent signal.
-
To normalize for protein loading, probe the same membrane for total Histone H3.
-
Quantify the band intensities using densitometry software.
-
Data Presentation
Table 1: Reported Anti-proliferative Activity of this compound in KARPAS-422 Cells
| Assay Type | Value Type | Concentration | Incubation Time | Reference |
| Beckman Coulter Counting | GI50 | 4 µM | 14 days | [4] |
| CellTiter-Glo | GI50 | 6 nM | 14 days | [4] |
| Cell Growth Inhibition | IC50 | 0.003 µM (3 nM) | up to 14 days | [4] |
| Cell Growth Inhibition | IC50 | 3 nM | Not Specified | [4] |
| Cell Growth Inhibition | IC50 | 30 nM | 14 days | [4] |
Table 2: Biochemical and Cellular IC50 Values of this compound
| Assay Type | Target | IC50 | Reference |
| EED Alphascreen Binding | EED | 59 nM | [4] |
| LC-MS | EED | 89 nM | [4] |
| ELISA | EED | 26 nM | [4] |
Visualizations
Caption: this compound inhibits the PRC2 complex by binding to the EED subunit.
Caption: Workflow for determining the optimal this compound concentration.
Caption: A decision tree for troubleshooting this compound experiments.
References
- 1. rsc.org [rsc.org]
- 2. Discovery of the Clinical Candidate this compound: An EED-Directed, Allosteric, and Selective PRC2 Inhibitor for the Treatment of Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
Potential mechanisms of resistance to MAK683
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the potential mechanisms of resistance to MAK683.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2).[1][2] It selectively binds to the Embryonic Ectoderm Development (EED) subunit of the PRC2 complex.[1][2] This binding event prevents the interaction between EED and the catalytic subunit, Enhancer of Zeste Homolog 2 (EZH2).[1] The disruption of this protein-protein interaction leads to a loss of H3K27me3-stimulated PRC2 activity, which in turn prevents the trimethylation of Histone 3 at lysine 27 (H3K27).[1][2] This ultimately alters gene expression patterns and results in decreased proliferation of cancer cells that are dependent on PRC2 activity.[1][2]
Q2: How does this compound differ from EZH2 catalytic inhibitors like Tazemetostat?
A2: this compound targets a different component of the PRC2 complex. While EZH2 catalytic inhibitors (e.g., Tazemetostat, GSK126) compete with the cofactor S-adenosyl-L-methionine (SAM) to block the methyltransferase activity of EZH2 directly, this compound acts allosterically by binding to EED.[3][4][5] This indirect mechanism of inhibiting PRC2 means this compound may be effective in contexts where resistance to EZH2 catalytic inhibitors has developed, for instance, through specific EZH2 mutations.[3]
Q3: What are the potential or theoretical mechanisms of resistance to this compound?
A3: While specific clinical resistance mechanisms to this compound are still under investigation, potential mechanisms can be extrapolated from studies on other PRC2 inhibitors. These may include:
-
Upregulation of Compensatory Epigenetic Marks: Increased Histone 3 Lysine 27 acetylation (H3K27ac) has been associated with resistance to PRC2 inhibition, potentially by maintaining a transcriptionally active chromatin state.[6]
-
Activation of Bypass Signaling Pathways: Activation of pro-survival pathways such as PI3K or MEK could potentially confer resistance by overriding the anti-proliferative effects of PRC2 inhibition.[4]
-
Target Modification: Although not yet reported for this compound, mutations in the EED protein that prevent drug binding could theoretically emerge as a resistance mechanism.
-
Upregulation of PRC2-Independent Survival Pathways: Cancer cells may adapt by reducing their dependency on PRC2-mediated gene silencing and activating alternative pathways for survival and proliferation.
Q4: My cancer cell line, which is sensitive to EZH2 inhibitors, is showing a poor response to this compound. What could be the reason?
A4: While both drug classes target the PRC2 complex, differential sensitivity can occur. Reasons could include:
-
Cellular Uptake and Efflux: The cell line may have different transport mechanisms affecting the intracellular concentration of this compound compared to other inhibitors.
-
Off-Target Effects: The sensitivity to EZH2 inhibitors might be partially due to off-target effects not present with the highly selective this compound.
-
Differential PRC2 Complex Stoichiometry: The specific composition and stoichiometry of the PRC2 complex in your cell line might render it more susceptible to direct EZH2 inhibition than to the allosteric inhibition via EED.
Troubleshooting Guides
Problem 1: I am not observing a decrease in global H3K27me3 levels via Western blot after treating my cells with this compound.
-
Possible Cause 1: Insufficient Drug Concentration or Incubation Time.
-
Solution: Ensure you are using an appropriate concentration of this compound. The IC50 for H3K27me3 reduction can be as low as 1 nM in sensitive cell lines, but this can vary.[7] Perform a dose-response experiment (e.g., 1 nM to 10 µM) and a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal conditions for your specific cell model.
-
-
Possible Cause 2: Poor Compound Stability or Activity.
-
Solution: Verify the quality and storage conditions of your this compound stock. Prepare fresh dilutions from a trusted source for each experiment.
-
-
Possible Cause 3: Technical Issues with Western Blot.
-
Solution: Ensure your histone extraction protocol is effective. Use a validated primary antibody specific for H3K27me3. Use a total Histone H3 antibody as a loading control.
-
-
Possible Cause 4: Intrinsic Resistance.
-
Solution: If the previous steps fail, your cell line may be intrinsically resistant. The PRC2 complex may not be a primary driver of proliferation in this model. Consider measuring the expression of PRC2 target genes (e.g., via RT-qPCR) to see if there is any transcriptional de-repression despite the lack of change in global H3K27me3 levels.
-
Problem 2: My cells show an initial anti-proliferative response to this compound, but they resume growth after several days/weeks.
-
Possible Cause: Acquired Resistance.
-
Solution: This is a classic sign of acquired resistance. You should establish a resistant sub-clone by continuous culture in the presence of this compound. This new resistant line can be used to investigate the underlying mechanisms.
-
Recommended Analyses:
-
Confirm Target Engagement: Perform a Western blot to check if H3K27me3 levels are still suppressed in the resistant cells. If H3K27me3 is restored, it could point to mutations in EED. If H3K27me3 remains low, the resistance is likely due to bypass mechanisms.
-
Investigate Bypass Pathways: Use phospho-proteomic arrays or Western blotting to check for the activation of known resistance pathways like PI3K/AKT or MAPK/ERK.[4][8]
-
Assess Chromatin State: Perform ChIP-seq or Western blotting for H3K27ac to see if this activating mark is upregulated at key gene promoters in resistant cells.[6]
-
-
Problem 3: How do I investigate if upregulation of H3K27ac is mediating resistance in my cell model?
-
Experimental Approach:
-
Establish a Resistant Cell Line: Culture your sensitive cell line with escalating doses of this compound until a resistant population emerges.
-
Compare Histone Marks: Perform quantitative Western blotting on histone extracts from both sensitive (parental) and resistant cell lines, treated with and without this compound. Probe for H3K27me3 and H3K27ac. An increase in the H3K27ac/H3K27me3 ratio in resistant cells would be indicative of this mechanism.
-
Identify Genomic Loci: Use Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) for H3K27ac in both sensitive and resistant cells to identify genes that gain this activating mark in the resistant state.
-
Functional Validation: Use inhibitors of histone acetyltransferases (HATs) or activators of histone deacetylases (HDACs) in combination with this compound to see if you can re-sensitize the resistant cells to treatment.
-
Quantitative Data
Table 1: In Vitro Potency of this compound and Other PRC2 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Cell Line / System | Reference |
| This compound | EED | EED Alphascreen Binding | 59 | Biochemical | [9] |
| This compound | EED | LC-MS | 89 | Biochemical | [9] |
| This compound | EED | ELISA | 26 | Biochemical | [9] |
| This compound | PRC2 | H3K27me3 Reduction | 1.014 | HeLa Cells | [7] |
| EED226 | EED | H3K27me3 Reduction | 209.9 | HeLa Cells | [7] |
| EPZ6438 (Tazemetostat) | EZH2 | H3K27me3 Reduction | 22.47 | HeLa Cells | [7] |
| EEDi-5273 | EED | EED Binding | 0.2 | Biochemical | [10] |
| EEDi-5273 | PRC2 | Cell Growth Inhibition | 1.2 | KARPAS422 Cells | [10] |
Table 2: Summary of Clinical Activity of this compound in Relapsed/Refractory Diffuse Large B-Cell Lymphoma (DLBCL)
| Parameter | Value | 95% Confidence Interval | Reference |
| Overall Response Rate (ORR) | 16% | 5% - 34% | [11] |
| Disease Control Rate (DCR) | 29% | 14% - 48% | [11] |
| Complete Response (CR) | 6% (2 patients) | - | [11] |
| Partial Response (PR) | 10% (3 patients) | - | [11] |
| Stable Disease (SD) | 13% (4 patients) | - | [11] |
Experimental Protocols
Protocol 1: Western Blotting for Histone Modifications
-
Cell Lysis and Histone Extraction:
-
Treat cells with desired concentrations of this compound for the desired time.
-
Harvest cells and wash with ice-cold PBS containing protease inhibitors.
-
Lyse cells in a hypotonic buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2) on ice.
-
Centrifuge to pellet nuclei.
-
Extract histones from the nuclear pellet using 0.2 M H2SO4 overnight at 4°C.
-
Centrifuge to remove nuclear debris and precipitate histones from the supernatant using trichloroacetic acid (TCA).
-
Wash the histone pellet with ice-cold acetone and air dry.
-
Resuspend the histone pellet in ddH2O.
-
-
Quantification and Sample Preparation:
-
Quantify protein concentration using a BCA or Bradford assay.
-
Prepare samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of histone protein (e.g., 5-10 µg) onto a 15% polyacrylamide gel.
-
Run the gel until sufficient separation is achieved.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-H3K27me3, anti-H3K27ac, anti-Total H3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.
-
Quantify band intensity using software like ImageJ. Normalize modification-specific signals to the Total H3 signal.
-
Visualizations
Caption: Mechanism of action of this compound, an allosteric EED inhibitor.
Caption: Resistance to PRC2 inhibition via H3K27ac upregulation.
Caption: Troubleshooting workflow for investigating this compound resistance.
References
- 1. Facebook [cancer.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Induction of senescence-associated secretory phenotype underlies the therapeutic efficacy of PRC2 inhibition in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MEK inhibitor resistance mechanisms and recent developments in combination trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of EEDi-5273 as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
Technical Support Center: MAK683 Dose-Response Curve Interpretation
Welcome to the technical support center for MAK683. This resource is designed to assist researchers, scientists, and drug development professionals in effectively designing, executing, and interpreting experiments involving the EED inhibitor, this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and curated data to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when generating and interpreting dose-response curves for this compound.
Q1: My this compound dose-response curve is shallow and does not reach a complete kill. Is this expected?
A1: Yes, a shallow dose-response curve is often observed with epigenetic inhibitors like this compound. Unlike cytotoxic agents that induce rapid cell death, this compound functions by altering gene expression through the inhibition of PRC2, a process that can take time to manifest as a significant anti-proliferative effect.[1] A complete kill is often not achieved because the cellular response can range from cytostasis (growth inhibition) to apoptosis, depending on the cell type and genetic context.[2]
Troubleshooting a Shallow Curve:
-
Inadequate Treatment Duration: Epigenetic changes are often slow to occur and translate into a phenotypic effect. Ensure your assay duration is sufficiently long. For this compound, treatment times of 7 to 14 days are commonly reported to see a robust anti-proliferative response.[2]
-
Cell Line Insensitivity: Not all cell lines are sensitive to PRC2 inhibition. Sensitivity is often correlated with specific genetic backgrounds, such as EZH2 gain-of-function mutations or loss-of-function mutations in SWI/SNF complex members (e.g., SMARCB1, ARID1A).[1] Confirm the genetic background of your cell line.
-
Sub-optimal Assay Conditions:
-
Cell Seeding Density: High seeding densities can lead to contact inhibition and reduced cell division, masking the anti-proliferative effects of this compound. Optimize seeding density to ensure cells are in a logarithmic growth phase throughout the assay.
-
Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interfere with compound activity. While a standard 10% FBS is often used, you may need to test different serum concentrations if you suspect interference.
-
Q2: I am observing high variability between my technical replicates. What could be the cause?
A2: High variability can stem from several factors, from technical execution to the nature of the compound.
Troubleshooting High Variability:
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before seeding and use calibrated pipettes for accurate cell number distribution across wells.
-
Edge Effects: Evaporation from the outer wells of a 96-well plate can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
-
Compound Precipitation: this compound, like many small molecules, can precipitate at high concentrations, especially in aqueous media. Visually inspect your stock solutions and dilutions for any signs of precipitation. If observed, gentle warming or sonication may help, but it's crucial to ensure the compound remains in solution during the experiment.
-
Incomplete Solubilization After Assay: In colorimetric assays like MTT, ensure the formazan crystals are fully solubilized before reading the plate. Incomplete solubilization is a common source of variability.
Q3: My dose-response curve appears biphasic. What does this indicate?
A3: A biphasic dose-response curve suggests that the compound may have more than one mechanism of action, each with a different potency.[3] This could be due to:
-
On-target and Off-target Effects: At lower concentrations, you may be observing the effect of this compound on its primary target, EED. At higher concentrations, off-target effects on other proteins could contribute to the cellular response.[4] While this compound is reported to be highly selective, it's a possibility to consider, especially at supra-physiological concentrations.[2]
-
Heterogeneous Cell Population: Your cell line may consist of subpopulations with varying sensitivity to this compound. The more sensitive population responds at lower concentrations, while the more resistant population requires higher concentrations for an effect.[3]
-
Complex Biological Response: The cellular response to PRC2 inhibition can be complex, involving feedback loops and compensatory mechanisms that might lead to a non-monotonic dose-response.
Interpreting a Biphasic Curve:
-
Carefully analyze the two phases of the curve to estimate the potency (EC50/IC50) for each.
-
Consider performing downstream analyses (e.g., Western blotting for H3K27me3, gene expression analysis) at concentrations corresponding to each phase to investigate the underlying molecular mechanisms.
Q4: I am not seeing a decrease in H3K27me3 levels after this compound treatment. Why might this be?
A4: A lack of change in H3K27me3 levels is a direct indicator that the drug is not engaging its target or that the downstream effect is being masked.
Troubleshooting Lack of H3K27me3 Reduction:
-
Confirm Target Engagement: A Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm that this compound is binding to EED in your cells.[5] Ligand binding stabilizes the target protein, leading to a shift in its melting temperature.
-
Insufficient Treatment Time or Concentration: While target engagement can be rapid, the global reduction of a stable histone mark like H3K27me3 can take time. Ensure you are using an appropriate concentration and treatment duration (e.g., 24-72 hours) for your cell line.
-
Antibody Quality: The quality of the H3K27me3 antibody used for Western blotting or other detection methods is critical. Validate your antibody to ensure it is specific and sensitive.
-
Cellular Context: In some cellular contexts, the turnover of H3K27me3 may be slow, requiring longer treatment times to observe a significant reduction.
Quantitative Data: this compound In Vitro Activity
The following table summarizes the reported in vitro activity of this compound in various assays and cell lines. This data can be used as a reference for designing your own experiments.
| Cell Line | Assay Type | Parameter | Value (nM) | Treatment Duration | Reference |
| KARPAS-422 | Proliferation | GI50 | 4 | 14 days | [6] |
| KARPAS-422 | Proliferation | GI50 | 9 ± 4 | Not Specified | [6] |
| G401 | Proliferation | IC50 | Not Specified | Not Specified | [7] |
| HeLa | H3K27me3 Reduction | IC50 | 1.014 | 72 hours | [1] |
| - | EED AlphaScreen Binding | IC50 | 59 | Not Applicable | [8] |
| - | LC-MS | IC50 | 89 | Not Applicable | [8] |
| - | ELISA | IC50 | 26 | Not Applicable | [8] |
Note: IC50 and GI50 values can vary depending on the specific experimental conditions, including the assay used, cell seeding density, and treatment duration. It is always recommended to determine these values empirically in your own experimental system.
Experimental Protocols
Cell Viability/Proliferation Assay (e.g., using CellTiter-Glo®)
This protocol is a general guideline for assessing the anti-proliferative effects of this compound. Optimization for specific cell lines is recommended.
-
Cell Seeding:
-
Trypsinize and resuspend cells in the appropriate growth medium.
-
Perform a cell count and determine the optimal seeding density to ensure cells remain in logarithmic growth for the duration of the assay (typically 7-14 days).
-
Seed cells in a 96-well, white, clear-bottom plate.
-
Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in growth medium to achieve the desired final concentrations. It is advisable to prepare a dilution series that spans a wide range (e.g., from pM to µM) to capture the full dose-response curve.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Carefully remove the medium from the cells and add the medium containing the different concentrations of this compound or vehicle.
-
-
Incubation:
-
Incubate the plate at 37°C and 5% CO2 for the desired treatment duration (e.g., 7, 10, or 14 days).
-
Depending on the cell line's doubling time and the length of the assay, a medium change with freshly prepared compound may be necessary during the incubation period.
-
-
Assay Readout (CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium only).
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the normalized viability against the log of the this compound concentration.
-
Fit the data to a non-linear regression model (e.g., four-parameter logistic equation) to determine the GI50 (concentration for 50% growth inhibition).
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a general workflow for CETSA to confirm the binding of this compound to EED within intact cells.
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with the desired concentration of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes for each temperature point in a thermal cycler.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification and Analysis:
-
Determine the protein concentration of the soluble fractions (e.g., using a BCA assay).
-
Analyze the samples by Western blotting using a primary antibody specific for EED.
-
Quantify the band intensities for EED at each temperature point.
-
-
Data Analysis:
-
For each treatment condition (this compound and vehicle), plot the normalized band intensity of soluble EED against the temperature.
-
Fit the data to a sigmoidal curve to determine the melting temperature (Tm) of EED.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.
-
Visualizing Key Concepts
To further aid in the understanding of this compound's mechanism and experimental design, the following diagrams have been generated.
Caption: Mechanism of action of this compound in the PRC2 signaling pathway.
Caption: A typical experimental workflow for determining the GI50 of this compound.
Caption: A troubleshooting flowchart for a shallow dose-response curve with this compound.
References
- 1. Induction of senescence-associated secretory phenotype underlies the therapeutic efficacy of PRC2 inhibition in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the Clinical Candidate this compound: An EED-Directed, Allosteric, and Selective PRC2 Inhibitor for the Treatment of Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming experimental variability with MAK683
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during experiments with MAK683, a potent and selective allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an allosteric inhibitor of the PRC2 complex. It selectively binds to the H3K27me3-binding pocket of the Embryonic Ectoderm Development (EED) subunit.[1][2] This binding induces a conformational change in EED, preventing its interaction with the catalytic subunit, Enhancer of Zeste Homolog 2 (EZH2).[1] The disruption of the EED-EZH2 interaction leads to a loss of PRC2's histone methyltransferase activity, resulting in a global reduction of H3K27 trimethylation (H3K27me3), a key repressive histone mark.[2] This alteration in histone methylation leads to changes in gene expression, ultimately inhibiting the proliferation of PRC2-dependent cancer cells.[1][2]
Q2: What are the common applications of this compound in a research setting?
A2: this compound is primarily used to study the biological roles of the PRC2 complex and the effects of its inhibition. Common experimental applications include:
-
Investigating the impact of PRC2 inhibition on cell proliferation, differentiation, and apoptosis in cancer and other diseases.
-
Studying the role of H3K27me3 in gene regulation and chromatin structure.
-
Validating the therapeutic potential of targeting the EED subunit of PRC2 in various cancer models.
-
Overcoming resistance to EZH2 catalytic inhibitors.
Q3: What is the recommended solvent and storage condition for this compound?
A3: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO). For in vivo studies, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used to create a suspended solution. It is recommended to store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Q4: Are there known off-target effects of this compound?
A4: While this compound is a selective inhibitor of EED, the possibility of off-target effects should always be considered, especially at higher concentrations. It is crucial to include appropriate controls in your experiments to validate that the observed phenotype is a direct result of PRC2 inhibition.
Troubleshooting Guides
Western Blot for H3K27me3 Reduction
Issue: No or weak reduction in H3K27me3 levels after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Insufficient this compound concentration or treatment time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell line. IC50 values for H3K27me3 reduction are in the low nanomolar range for sensitive cell lines. |
| Poor antibody quality | Use a well-validated antibody specific for H3K27me3. Check the antibody datasheet for recommended applications and dilutions. Consider testing multiple antibodies. |
| Inefficient histone extraction | Use an acid extraction protocol for histones to enrich your sample. Standard whole-cell lysates may have lower histone concentrations. |
| Problems with protein transfer | Histones are small proteins (H3 is ~17 kDa). Optimize transfer conditions (e.g., use a 0.2 µm PVDF membrane, adjust transfer time and voltage) to prevent over-transfer. Confirm successful transfer with Ponceau S staining. |
| Inactive this compound | Ensure proper storage of this compound to maintain its activity. Prepare fresh dilutions for each experiment. |
Issue: High background on the Western blot.
| Possible Cause | Troubleshooting Step |
| Insufficient blocking | Increase blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA in TBST for phospho-antibodies, non-fat dry milk for others). |
| Antibody concentration too high | Titrate the primary and secondary antibody concentrations to find the optimal dilution that maximizes signal and minimizes background. |
| Inadequate washing | Increase the number and duration of wash steps with TBST after primary and secondary antibody incubations. |
Co-Immunoprecipitation of EED and EZH2
Issue: Failure to co-immunoprecipitate EZH2 with an EED antibody (or vice-versa) after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Disruption of the EED-EZH2 interaction by this compound | This is the expected mechanism of action. This experiment can be used to demonstrate the on-target effect of this compound. Include a vehicle-treated control to show the baseline interaction. |
| Stringent lysis or wash buffers | While RIPA buffer is common, it can disrupt protein-protein interactions. Consider using a less stringent lysis buffer (e.g., a Tris-based buffer with 1% NP-40 or Triton X-100 and protease/phosphatase inhibitors). Optimize wash buffer salt and detergent concentrations. |
| Low protein expression | Ensure your cell line expresses sufficient levels of both EED and EZH2. You may need to use a larger amount of cell lysate for the IP. |
| Antibody not suitable for IP | Use an antibody that has been validated for immunoprecipitation. |
Cell Viability Assays
Issue: High variability in cell viability data.
| Possible Cause | Troubleshooting Step |
| Uneven cell seeding | Ensure a single-cell suspension before seeding and use a multichannel pipette for even distribution. Allow plates to sit at room temperature for a short period before incubation to ensure even cell settling. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| DMSO toxicity | Ensure the final DMSO concentration is consistent across all wells, including controls, and is below a toxic level for your cell line (typically <0.5%). |
| Inappropriate assay for the experimental endpoint | Choose an assay that is linear in the range of cell numbers being used. For long-term proliferation assays, consider assays that measure DNA content or use live-cell imaging. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | IC50 / GI50 | Reference |
| EED Alphascreen Binding | - | 59 nM | |
| LC-MS | - | 89 nM | |
| ELISA | - | 26 nM | |
| Antiproliferative Activity (14 days) | KARPAS422 | 30 nM | |
| H3K27me3 Inhibition (72 hours) | HeLa | 1.014 nM | [3] |
| Antiproliferative Activity (9 days) | WSU-DLCL2 | ~10 nM | [3] |
| Growth Inhibition (GI50) | - | 3-9 nM | [4] |
Table 2: Preclinical Pharmacokinetic Parameters of this compound
| Species | Dose (mg/kg) | Route | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (h) | Bioavailability (%) | Reference |
| Mouse | 1 | IV | 38 | 1.7 | 1.2 | - | [5][6] |
| Rat | 1 | IV | 10 | 3.5 | 3.2 | - | [5][6] |
| Dog | 1 | IV | 19 | 2.5 | 1.8 | - | [5][6] |
| Rat | 2 | Oral | - | - | - | 68 | [5][6] |
| Dog | 2 | Oral | - | - | - | 85 | [5][6] |
Experimental Protocols
Protocol 1: Western Blot for H3K27me3 Inhibition
1. Cell Lysis and Histone Extraction (Acid Extraction Method) a. Treat cells with desired concentrations of this compound or vehicle control (DMSO) for the desired time. b. Harvest cells and wash with ice-cold PBS. c. Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT, with protease inhibitors) and incubate on ice. d. Centrifuge to pellet the nuclei and discard the supernatant. e. Resuspend the nuclear pellet in 0.2 N HCl or 0.4 N H2SO4 and incubate with rotation for at least 1 hour at 4°C. f. Centrifuge at high speed to pellet debris and collect the supernatant containing histones. g. Neutralize the acid (e.g., with 2M NaOH) or precipitate histones with trichloroacetic acid (TCA). h. Resuspend the histone pellet in water or a suitable buffer. i. Determine protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Western Blotting a. Load 15-30 µg of histone extract per lane on a 15% SDS-polyacrylamide gel. b. Perform electrophoresis until the dye front reaches the bottom of the gel. c. Transfer proteins to a 0.2 µm PVDF membrane. d. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with a primary antibody specific for H3K27me3 (e.g., Rabbit anti-H3K27me3) diluted in blocking buffer overnight at 4°C. f. Wash the membrane three times with TBST for 10 minutes each. g. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST for 10 minutes each. i. Detect the signal using an enhanced chemiluminescence (ECL) substrate. j. Normalize the H3K27me3 signal to a loading control, such as total Histone H3.
Protocol 2: Cell Viability Assay (MTT Assay)
1. Cell Seeding a. Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. b. Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment a. Prepare serial dilutions of this compound in culture medium. A starting range of 0.1 nM to 10 µM is recommended. b. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration. c. Add 100 µL of the compound dilutions or vehicle control to the respective wells. d. Incubate for the desired treatment duration (e.g., 72, 96, or more hours, as the effects of PRC2 inhibitors can be slow to manifest).
3. MTT Assay a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 2-4 hours at 37°C until formazan crystals are visible. c. Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 N HCl) to each well. d. Mix thoroughly to dissolve the formazan crystals. e. Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis a. Subtract the absorbance of blank wells (medium only). b. Normalize the data to the vehicle-treated control wells (set to 100% viability). c. Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow using this compound.
Caption: A logical approach to troubleshooting experiments.
References
- 1. Facebook [cancer.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Induction of senescence-associated secretory phenotype underlies the therapeutic efficacy of PRC2 inhibition in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical pharmacokinetics and metabolism of this compound, a clinical stage selective oral embryonic ectoderm development (EED) inhibitor for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Technical Support Center: A Guide to Using MAK683 in High-Throughput Screens
Welcome to the technical support center for MAK683. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in high-throughput screening (HTS) and to help troubleshoot potential issues, ensuring the generation of high-quality, reliable data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective, allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2).[1] It does not directly inhibit the catalytic activity of EZH2, the methyltransferase subunit of PRC2. Instead, this compound binds to the embryonic ectoderm development (EED) subunit of the PRC2 complex.[1] This binding induces a conformational change in EED, preventing its interaction with EZH2 and thereby inhibiting the allosteric activation of PRC2.[1] The ultimate result is a decrease in the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark for gene repression.[1]
Q2: What are the common readouts for measuring this compound activity in a high-throughput format?
A2: Common HTS readouts for this compound activity include:
-
Direct measurement of H3K27me3 levels: This can be done using antibody-based methods such as ELISA, AlphaLISA, or HTRF.
-
Cell viability and proliferation assays: Assays like CellTiter-Glo® (measuring ATP levels), resazurin reduction assays (alamarBlue™), or direct cell counting can be used to assess the anti-proliferative effects of this compound in cancer cell lines.
-
Reporter gene assays: A luciferase or fluorescent reporter under the control of a PRC2-regulated promoter can be used to measure the transcriptional activation of target genes upon this compound treatment.
Q3: In which cancer cell lines is this compound known to be effective?
A3: this compound has shown anti-proliferative activity in various cancer cell lines, particularly those with mutations in PRC2 components or a dependency on PRC2 activity. This includes certain models of diffuse large B-cell lymphoma (DLBCL) and epithelioid sarcoma.[2] Clinical trials have also enrolled patients with a range of advanced malignancies, including clear cell carcinoma of the ovary, castration-resistant prostate cancer, gastric cancer, and nasopharyngeal carcinoma.[2]
Troubleshooting Guide
Issue 1: High Variability or Poor Z'-factor in HTS Assays
| Potential Cause | Troubleshooting Steps |
| Inconsistent cell seeding | Ensure a homogeneous single-cell suspension before seeding. Use automated liquid handlers for dispensing cells to minimize well-to-well variability. |
| Edge effects in microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Alternatively, fill the outer wells with sterile PBS or media to create a humidity barrier. |
| Incomplete compound dissolution or precipitation | Visually inspect compound stock solutions and assay plates for any signs of precipitation. Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before dilution in assay media. Sonication may aid dissolution. |
| Assay timing and kinetics | The effects of this compound on H3K27me3 levels and subsequent downstream effects on cell viability are time-dependent. Optimize the incubation time for your specific cell line and assay. A time-course experiment is recommended during assay development. |
Issue 2: Unexpected or Off-Target Effects
| Potential Cause | Troubleshooting Steps |
| Cytotoxicity unrelated to PRC2 inhibition | At high concentrations, small molecules can exhibit off-target toxicity. Determine the therapeutic window of this compound in your cell line by performing a dose-response curve. Include a rescue experiment, if possible, by adding back a downstream effector to confirm on-target activity. |
| Clinical Adverse Events | In clinical settings, this compound has been associated with adverse events such as thrombocytopenia, neutropenia, and anemia.[2] While these are observed in vivo, they highlight potential hematopoietic cell lineage-specific sensitivities that might be relevant in certain cellular models. |
| Lack of a Publicly Available Broad Off-Target Profile | While this compound is described as highly selective, a comprehensive public screening panel (e.g., a Cerep safety panel or kinome scan) is not readily available in the provided search results. When interpreting unexpected phenotypes, consider the possibility of uncharacterized off-target interactions. |
Issue 3: Potential for Assay Artifacts
| Potential Cause | Troubleshooting Steps |
| Interference with Luciferase-Based Assays | Many small molecules are known to directly inhibit luciferase enzymes, which can be a source of false positives or negatives in reporter assays.[3][4][5] It is crucial to perform a counter-screen with purified luciferase enzyme in the presence of this compound to rule out direct inhibition. |
| Autofluorescence | The chemical structure of this compound may possess fluorescent properties that could interfere with fluorescence-based assays. Measure the intrinsic fluorescence of this compound at the excitation and emission wavelengths of your assay. If significant, consider using a different detection method (e.g., luminescence or absorbance). |
| Compound Aggregation | At high concentrations, organic molecules can form aggregates that can lead to non-specific inhibition. To mitigate this, it is advisable to include a detergent like Triton X-100 (at a concentration below the critical micelle concentration) in biochemical assays. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line/System | IC50 / GI50 (nM) | Reference |
| H3K27me3 Inhibition (ELISA) | HeLa Cells | 1.014 | [6] |
| Cell Proliferation (GI50) | Karpas-422 (DLBCL) | 3 ± 2 | [6] |
| Cell Proliferation (GI50) | WSU-DLCL2 (DLBCL) | 9 ± 4 | [6] |
| Cell Proliferation (GI50) | G401 (Rhabdoid Tumor) | 4 | [6] |
Table 2: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value |
| Time to Maximum Concentration (Tmax) | ~1-4 hours |
| Apparent Terminal Half-life | 2.5–6.6 hours |
Data from a first-in-human dose-escalation study.[7][8]
Experimental Protocols
Protocol 1: Cell Viability Assay (Resazurin Reduction)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the desired concentration of this compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72-144 hours, depending on the cell line's doubling time and sensitivity to PRC2 inhibition.
-
Resazurin Addition: Add 20 µL of resazurin solution (e.g., alamarBlue™) to each well and incubate for 2-4 hours at 37°C.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the GI50 value.
Protocol 2: Quantification of Cellular H3K27me3 Levels by ELISA
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound or vehicle control for 72 hours.
-
Histone Extraction: Harvest the cells and extract histones using a commercial histone extraction kit or a standard acid extraction protocol.
-
ELISA:
-
Coat a 96-well ELISA plate with the extracted histones overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Add the primary antibody against H3K27me3 and a primary antibody against total Histone H3 (as a loading control) in separate wells and incubate for 2 hours at room temperature.
-
Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Wash the plate and add the TMB substrate.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
-
Data Analysis: Normalize the H3K27me3 signal to the total Histone H3 signal for each treatment condition. Express the results as a percentage of the vehicle-treated control.
Visualizations
Caption: Mechanism of PRC2 Inhibition by this compound.
Caption: Troubleshooting Workflow for HTS with this compound.
References
- 1. Facebook [cancer.gov]
- 2. A first-in-human phase 1/2 dose-escalation study of this compound (EED inhibitor) in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interferences with Luciferase Reporter Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. researchgate.net [researchgate.net]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. ascopubs.org [ascopubs.org]
Validation & Comparative
Validating the On-Target Activity of MAK683 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental methods to validate the on-target activity of MAK683, a potent and selective allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2). This compound acts by binding to the Embryonic Ectoderm Development (EED) subunit, disrupting its interaction with the catalytic subunit EZH2 and thereby inhibiting the trimethylation of Histone H3 at Lysine 27 (H3K27me3).[1] Proper validation of on-target activity is crucial to ensure that the observed cellular phenotype is a direct consequence of inhibiting the intended target.
This guide will compare this compound with alternative PRC2 inhibitors that have different mechanisms of action, such as the EZH2 catalytic inhibitors Tazemetostat and GSK126. We will provide detailed experimental protocols for key validation assays and present quantitative data in a comparative format.
Comparative Analysis of PRC2 Inhibitors
This compound's unique mechanism of targeting the EED subunit of the PRC2 complex offers a distinct approach compared to inhibitors that target the catalytic site of EZH2. This difference can translate to variations in potency, selectivity, and potential resistance mechanisms. The following table summarizes the key characteristics and reported potencies of this compound and two widely used EZH2 inhibitors, Tazemetostat and GSK126.
| Compound | Target | Mechanism of Action | Cellular H3K27me3 Reduction IC50 | Cell Proliferation IC50 |
| This compound | EED subunit of PRC2 | Allosteric inhibitor; disrupts EED-EZH2 interaction | ~1 nM (HeLa cells) | Varies by cell line (e.g., ~10 nM in some lymphoma lines) |
| Tazemetostat (EPZ-6438) | EZH2 catalytic site | S-adenosylmethionine (SAM)-competitive inhibitor | 2-90 nM (DLBCL cell lines) | <0.001 to 7.6 µM (DLBCL cell lines)[2] |
| GSK126 | EZH2 catalytic site | SAM-competitive inhibitor | 7-252 nM (DLBCL cell lines)[2] | 12.6 µM to 17.4 µM (Multiple Myeloma cell lines)[3] |
Signaling Pathway of PRC2 and Points of Inhibition
The diagram below illustrates the canonical PRC2 signaling pathway and highlights the distinct points of intervention for this compound and EZH2 catalytic inhibitors.
Experimental Protocols for On-Target Validation
Validating the on-target activity of this compound requires a multi-faceted approach, combining direct target engagement assays with downstream pharmacodynamic readouts.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular context. The principle lies in the ligand-induced thermal stabilization of the target protein.
Experimental Workflow for CETSA
Protocol:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Heating:
-
For cell lysate: Harvest and lyse the cells. Aliquot the lysate into PCR tubes and heat them at different temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
-
For intact cells: After treatment, wash and resuspend cells in a suitable buffer. Aliquot the cell suspension and perform the heating and cooling steps as described for the lysate.[4]
-
-
Lysis and Separation: For intact cells, lyse them after the heating step. Centrifuge all samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Analysis: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration and analyze the amount of soluble EED protein by Western blotting using an anti-EED antibody.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble EED against the temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement and stabilization.
Western Blotting for H3K27me3 Reduction
A direct pharmacodynamic readout of PRC2 inhibition is the global reduction of H3K27me3 levels.
Protocol:
-
Cell Treatment: Treat cells with a dose-range of this compound, Tazemetostat, GSK126, or vehicle control for a specified duration (e.g., 48-96 hours).
-
Histone Extraction: Harvest the cells and perform histone extraction using an acid extraction method. Briefly, lyse the cells, isolate the nuclei, and extract histones with sulfuric acid. Precipitate the histones with trichloroacetic acid, wash with acetone, and resuspend in water.
-
Protein Quantification: Determine the concentration of the extracted histones using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of histone extracts on an SDS-PAGE gel (e.g., 15% polyacrylamide).
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against H3K27me3 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
To ensure equal loading, probe the same membrane with an antibody against total Histone H3.[5][6]
-
-
Detection and Analysis: Detect the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.
Chromatin Immunoprecipitation (ChIP) followed by Sequencing (ChIP-seq)
ChIP-seq provides a genome-wide view of H3K27me3 occupancy and can reveal the effect of this compound on specific gene promoters.
Protocol:
-
Cell Treatment and Cross-linking: Treat cells with the inhibitor or vehicle. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Chromatin Preparation: Harvest the cells, lyse them, and isolate the nuclei. Shear the chromatin into fragments of 200-500 bp using sonication.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an antibody specific for H3K27me3.
-
Add protein A/G beads to capture the antibody-histone-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the cross-links by heating at 65°C overnight in the presence of high salt.
-
DNA Purification and Library Preparation: Purify the DNA using a standard column-based method. Prepare the DNA library for sequencing according to the manufacturer's protocol.
-
Sequencing and Data Analysis: Sequence the library on a next-generation sequencing platform. Align the reads to the reference genome and perform peak calling to identify regions of H3K27me3 enrichment. Compare the H3K27me3 profiles between inhibitor-treated and vehicle-treated samples to identify differential enrichment.
Logical Comparison of Validation Methods
The choice of validation assay depends on the specific question being addressed. The following diagram illustrates the relationship between the different validation methods in the context of confirming on-target activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Unveiling the effects of GSK126 on osteosarcoma cells implications for apoptosis, autophagy, and cellular migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blocking EZH2 methylation transferase activity by GSK126 decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Confirming MAK683's Inhibition of PRC2 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of experimental methods to confirm the inhibitory activity of MAK683 on the Polycomb Repressive Complex 2 (PRC2). It offers a comparative analysis of this compound against other PRC2 inhibitors, supported by quantitative data and detailed experimental protocols.
Introduction to this compound and PRC2 Inhibition
This compound is a potent and selective allosteric inhibitor of PRC2.[1][2] It functions by binding to the Embryonic Ectoderm Development (EED) subunit of the PRC2 complex.[3][4] This binding event induces a conformational change in the H3K27me3-binding pocket of EED, which prevents the interaction between EED and the catalytic subunit, Enhancer of Zeste Homolog 2 (EZH2).[3][4] The disruption of this protein-protein interaction leads to a loss of PRC2's histone methyltransferase activity, specifically the trimethylation of histone H3 at lysine 27 (H3K27me3).[3][4] This reduction in the repressive H3K27me3 mark alters gene expression patterns, ultimately inhibiting the proliferation of cancer cells dependent on PRC2 activity.[3][4]
Unlike EZH2 inhibitors that target the catalytic SET domain, this compound's mechanism offers a distinct approach to PRC2 inhibition and may overcome resistance to EZH2-targeted therapies.[5]
Comparative Analysis of PRC2 Inhibitors
The efficacy of this compound can be benchmarked against other PRC2 inhibitors, including those targeting EED and the catalytic subunit EZH2.
| Inhibitor | Target | Mechanism of Action | Reported IC50 (H3K27me3 reduction in HeLa cells) | Reported IC50 (Proliferation in WSU-DLCL2 cells) |
| This compound | EED | Allosteric inhibitor, disrupts EED-EZH2 interaction | 1.014 nM[6] | 1.153 nM[6] |
| EED226 | EED | Allosteric inhibitor, binds to EED | 209.9 nM[6] | 35.86 nM[6] |
| EPZ6438 (Tazemetostat) | EZH2 | Catalytic inhibitor, SAM-competitive | 22.47 nM[6] | 14.86 nM[6] |
| A-395 | EED | Allosteric inhibitor | Latency reversal in HIV models[7] | Not directly compared |
| APG-5918 (EEDi-5273) | EED | High-affinity EED binder | High potency in KARPAS422 cells[8][9] | More potent than A-395 and EED226 in KARPAS422 cells[9] |
| FTX-6058 | EED | Allosteric inhibitor | In clinical development for sickle cell disease[8][9] | Not directly compared |
Experimental Protocols to Confirm this compound Activity
To experimentally validate the inhibition of PRC2 activity by this compound, three key assays are recommended:
-
Western Blot for H3K27me3: To measure the downstream cellular effect of PRC2 inhibition.
-
In Vitro PRC2 Enzymatic Assay: To directly measure the enzymatic inhibition of the PRC2 complex.
-
Cellular Thermal Shift Assay (CETSA): To confirm direct target engagement of this compound with the EED subunit in a cellular context.
Western Blot for H3K27me3 Quantification
This protocol details the measurement of cellular H3K27me3 levels following treatment with this compound. A reduction in this histone mark is a direct indicator of PRC2 inhibition.
Experimental Workflow
Workflow for H3K27me3 Western Blot Analysis.
Detailed Methodology
a. Cell Culture and Treatment:
-
Seed cells of interest at an appropriate density and allow them to adhere overnight.
-
Treat cells with a dose-range of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24, 48, or 72 hours).
b. Cell Lysis and Protein Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
For total protein, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
For histone-specific analysis, perform an acid extraction:[11] i. Resuspend the cell pellet in a hypotonic lysis buffer. ii. Pellet the nuclei and resuspend in 0.2 M sulfuric acid overnight at 4°C. iii. Centrifuge and precipitate the histone-containing supernatant with trichloroacetic acid (TCA). iv. Wash the histone pellet with ice-cold acetone and resuspend in sterile water.
c. Protein Quantification:
-
Determine the protein concentration of each sample using a Bradford or BCA protein assay.[11]
d. SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples and load 15-30 µg per lane on a 15% SDS-polyacrylamide gel.[11]
-
Perform electrophoresis and transfer the separated proteins to a PVDF membrane.[11]
-
Confirm transfer efficiency by Ponceau S staining.
e. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.[11]
-
Incubate the membrane with a primary antibody specific for H3K27me3 overnight at 4°C.[11]
-
Wash the membrane three times with TBST.[11]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane again three times with TBST.[11]
f. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[11]
-
Quantify band intensities using densitometry software (e.g., ImageJ).[11]
-
Normalize the H3K27me3 signal to a loading control, such as total Histone H3.[1]
In Vitro PRC2 Enzymatic Assay
This assay directly measures the enzymatic activity of the PRC2 complex in the presence of this compound. It provides a quantitative measure of inhibition (e.g., IC50).
Experimental Workflow
Workflow for In Vitro PRC2 Enzymatic Assay.
Detailed Methodology
a. Reagents and Materials:
-
Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, and RbAp48/AEBP2).
-
Histone H3 substrate (full-length protein or peptide).
-
S-adenosyl-L-methionine (SAM), potentially radiolabeled (e.g., [3H]-SAM).
-
This compound and other inhibitors.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mM PMSF).
-
Detection reagents (e.g., anti-H3K27me3 antibody, scintillation fluid, or AlphaLISA beads).
b. Assay Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant PRC2 complex, and the histone H3 substrate.
-
Add varying concentrations of this compound or a vehicle control to the reaction mixture and pre-incubate.
-
Initiate the methyltransferase reaction by adding SAM.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding trichloroacetic acid for radioactivity-based assays or a stop buffer for antibody-based detection).
c. Detection Methods:
-
Radioactivity-based assay: If using [3H]-SAM, spot the reaction mixture onto filter paper, wash, and measure the incorporated radioactivity using a scintillation counter.[12]
-
Antibody-based assay (e.g., AlphaLISA or ELISA): Use a specific antibody to detect the formation of H3K27me3. The signal generated is proportional to the enzyme activity.
d. Data Analysis:
-
Plot the enzyme activity against the log concentration of this compound.
-
Fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct binding of a drug to its target protein within intact cells. The principle is that a ligand-bound protein is thermodynamically stabilized and will denature and aggregate at a higher temperature than the unbound protein.[13]
Experimental Workflow
Workflow for Cellular Thermal Shift Assay (CETSA).
Detailed Methodology
a. Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat one batch of cells with this compound (at a concentration expected to be saturating) and another with a vehicle control (DMSO).
-
Incubate for 1 hour at 37°C to allow for compound uptake.[14]
b. Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes for each temperature point.
-
Use a thermal cycler to heat the tubes across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes.[14]
-
Cool the samples to room temperature.[15]
c. Cell Lysis and Separation of Soluble Proteins:
-
Lyse the cells by freeze-thaw cycles (e.g., using liquid nitrogen and a 37°C water bath).[14]
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[16]
-
Carefully collect the supernatant containing the soluble protein fraction.[14]
d. Analysis:
-
Quantify the amount of soluble EED protein in each supernatant sample by Western Blot using an anti-EED antibody.
-
Melt Curve Analysis: Plot the amount of soluble EED as a function of temperature for both this compound-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures for the this compound-treated sample indicates target engagement.
-
Isothermal Dose-Response Analysis: Treat cells with a range of this compound concentrations and heat all samples at a single, optimized temperature (determined from the melt curve). Plot the amount of soluble EED against the drug concentration to determine the potency of target engagement.[15]
Conclusion
The confirmation of this compound's inhibitory effect on PRC2 activity requires a multi-faceted experimental approach. By combining cellular assays that measure the downstream effects on histone methylation (Western Blot for H3K27me3), direct enzymatic inhibition assays, and biophysical assays that confirm target engagement (CETSA), researchers can robustly characterize the mechanism and potency of this compound. This guide provides the necessary frameworks and protocols to conduct these essential experiments and to compare the performance of this compound with other PRC2 inhibitors, thereby facilitating informed decisions in drug development and epigenetic research.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (MAK-683) | PRC2 EED inhibitor | Probechem Biochemicals [probechem.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Facebook [cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. Induction of senescence-associated secretory phenotype underlies the therapeutic efficacy of PRC2 inhibition in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Journal of Medicinal Chemistry Publishes Study Showing Potential of the Potent EED Inhibitor EEDi-5273 (APG-5918) to Achieve Complete Tumor Regression by Modulating the Epigenetics [prnewswire.com]
- 10. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 11. benchchem.com [benchchem.com]
- 12. Molecular analysis of PRC2 recruitment to DNA in chromatin and its inhibition by RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 16. pubs.acs.org [pubs.acs.org]
A Head-to-Head Showdown: Unpacking the Efficacy of MAK683 versus EED226 in Preclinical Models
In the rapidly evolving landscape of epigenetic therapies, two notable allosteric inhibitors of the Polycomb Repressive Complex 2 (PRC2), MAK683 and EED226, have emerged as promising therapeutic candidates. Both compounds target the Embryonic Ectoderm Development (EED) subunit, a critical component for the catalytic activity of PRC2. While sharing a common mechanism, key differences in their preclinical profiles and developmental trajectory warrant a detailed comparison for researchers and drug developers. This guide provides an objective analysis of their efficacy, supported by available experimental data.
Mechanism of Action: A Shared Path to PRC2 Inhibition
Both this compound and EED226 function as allosteric inhibitors by binding to the H3K27me3-binding pocket of the EED subunit within the PRC2 complex.[1][2] This binding event induces a conformational change in EED, which in turn prevents the allosteric activation of the EZH2 catalytic subunit.[3] The ultimate consequence is the inhibition of H3K27 trimethylation, a key epigenetic mark associated with gene silencing. By blocking this process, this compound and EED226 can reactivate the expression of tumor suppressor genes, leading to anti-proliferative effects in PRC2-dependent cancers.[1][3]
Preclinical Efficacy: A Quantitative Comparison
While both compounds demonstrate potent anti-tumor activity, this compound, being an optimized successor to EED226, generally exhibits enhanced potency and a more favorable pharmacokinetic profile.[4][5]
In Vitro Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and EED226 in various biochemical and cellular assays.
| Assay Type | Target/Cell Line | This compound IC50 | EED226 IC50 | Reference |
| Biochemical Assays | ||||
| EED AlphaScreen Binding | EED Protein | 59 nM | - | [6] |
| LC-MS | EED Protein | 89 nM | - | [6] |
| ELISA | EED Protein | 26 nM | - | [6] |
| PRC2 Enzymatic Assay | PRC2 Complex (H3K27me0 peptide substrate) | - | 23.4 nM | [2][7] |
| PRC2 Enzymatic Assay | PRC2 Complex (mononucleosome substrate) | - | 53.5 nM | [2] |
| Cellular Assays | ||||
| Anti-proliferation | KARPAS-422 (B-cell lymphoma) | 30 nM (14-day treatment) | - | [6] |
| H3K27me3 Inhibition | HeLa Cells | 1.014 nM | 209.9 nM | [8] |
| Anti-proliferation | WSU-DLCL2 (Lymphoma) | 1.153 nM | 35.86 nM | [8] |
In Vivo Efficacy
Both this compound and EED226 have demonstrated significant tumor growth inhibition in mouse xenograft models.
| Compound | Cancer Model | Dosing Regimen | Outcome | Reference |
| This compound | G401 Xenograft | 100 mg/kg daily | 67.20% Tumor Growth Inhibition (TGI) after 25 days | [8] |
| EED226 | KARPAS-422 Xenograft | 40 mg/kg daily (oral) | 100% Tumor Growth Inhibition (TGI) after 32 days | [9] |
| EED226 | KARPAS-300 Xenograft | 300 mg/kg | Complete tumor regression |
It is important to note that direct comparisons of in vivo efficacy are challenging due to variations in experimental models, dosing regimens, and treatment durations across different studies. However, the data suggests that both compounds are highly active in vivo. This compound was developed from EED226 with a focus on improving the overall drug properties, including its pharmacokinetic and pharmacodynamic profile, for clinical development.[4][5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used to evaluate the efficacy of PRC2 inhibitors like this compound and EED226.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or EED226 and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Mouse Xenograft Model for Lymphoma
This in vivo model assesses the anti-tumor activity of the compounds in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of human lymphoma cells (e.g., KARPAS-422) into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound, EED226, or a vehicle control orally or via another appropriate route at a specified dose and schedule.
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker assessment).
Clinical Development and Future Perspectives
While EED226 demonstrated robust preclinical activity, it did not advance into clinical trials.[10] In contrast, this compound, having been optimized from the EED226 scaffold, has progressed to Phase I/II clinical trials for the treatment of advanced malignancies, including diffuse large B-cell lymphoma (DLBCL) and other solid tumors.[10][11][12] Preliminary results from these trials have shown that this compound is generally well-tolerated and exhibits early signs of clinical activity in heavily pretreated patients.[11]
The development trajectory of these two molecules highlights the critical importance of optimizing not only the potency but also the overall drug-like properties of a compound for successful clinical translation. The journey from the tool compound EED226 to the clinical candidate this compound underscores the iterative process of drug discovery and development.
References
- 1. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas | Springer Nature Experiments [experiments.springernature.com]
- 2. ashpublications.org [ashpublications.org]
- 3. FastScan⢠Tri-Methyl-Histone H3 (Lys27) ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 4. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 5. Discovery of the Clinical Candidate this compound: An EED-Directed, Allosteric, and Selective PRC2 Inhibitor for the Treatment of Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Establishment and Characterization of a Reliable Xenograft Model of Hodgkin Lymphoma Suitable for the Study of Tumor Origin and the Design of New Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preclinical pharmacokinetics and metabolism of this compound, a clinical stage selective oral embryonic ectoderm development (EED) inhibitor for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to PRC2 Inhibition: MAK683 vs. Tazemetostat in EZH2-Mutant Cancers
For Researchers, Scientists, and Drug Development Professionals
The targeting of the Polycomb Repressive Complex 2 (PRC2) has emerged as a promising therapeutic strategy in various malignancies, particularly those harboring mutations in the enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the complex. Two prominent inhibitors, MAK683 and tazemetostat, have shown significant anti-tumor activity by disrupting PRC2 function, albeit through distinct mechanisms. This guide provides an objective comparison of their performance, supported by preclinical and clinical data, to aid researchers and drug development professionals in their evaluation of these targeted therapies.
Mechanism of Action: A Tale of Two Inhibitors
Tazemetostat is a first-in-class, orally bioavailable, small-molecule inhibitor that directly targets the catalytic site of EZH2.[1][2] It acts as a competitive inhibitor of S-adenosylmethionine (SAM), the methyl donor for the histone methyltransferase activity of EZH2.[3][4] This competitive inhibition prevents the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification that leads to transcriptional repression of target genes.[1][2] Tazemetostat inhibits both wild-type and mutant forms of EZH2.[1][5]
In contrast, this compound employs an allosteric mechanism of inhibition. It does not bind directly to EZH2 but instead targets the embryonic ectoderm development (EED) protein, a core component of the PRC2 complex.[6][7] By binding to the H3K27me3-binding pocket of EED, this compound disrupts the interaction between EED and EZH2, which is crucial for the allosteric activation of EZH2's methyltransferase activity.[6][8] This disruption ultimately leads to a reduction in global H3K27me3 levels and the reactivation of PRC2 target genes.[6]
Preclinical Efficacy: A Head-to-Head Look
Direct comparative preclinical studies are limited; however, data from independent investigations provide insights into the relative potency and efficacy of this compound and tazemetostat.
| Parameter | This compound | Tazemetostat | Citation |
| Target | EED (Allosteric) | EZH2 (Catalytic, SAM-competitive) | [3][6][7] |
| Enzyme Inhibition (IC50) | 59 nM (EED Alphascreen), 26 nM (ELISA) | 2.5 nM (Ki), 11 nM (IC50) | [9][10] |
| Cellular H3K27me3 Reduction (IC50) | 1.014 nM (HeLa cells) | 2-90 nM (DLBCL cell lines) | [5][11] |
| Cell Proliferation Inhibition (IC50) | 3-9 nM (in sensitive cell lines) | <0.001 to 7.6 µM (DLBCL cell lines) | [4][5] |
In Vitro Studies:
Both this compound and tazemetostat have demonstrated potent inhibition of H3K27me3 and anti-proliferative effects in EZH2-mutant cancer cell lines.[4][5][11] Notably, some studies suggest that this compound may overcome acquired resistance to tazemetostat that can arise from secondary mutations in EZH2.[12] This is because this compound's mechanism of action is independent of the EZH2 catalytic domain where such resistance mutations often occur.
In Vivo Xenograft Models:
Both agents have shown significant tumor growth inhibition in xenograft models of EZH2-mutant cancers.[4][13] For instance, tazemetostat has demonstrated tumor regression in xenograft models of EZH2-mutant diffuse large B-cell lymphoma (DLBCL).[5] Similarly, this compound has shown robust anti-tumor activity in a Karpas-422 (EZH2-mutant lymphoma) xenograft model.[4]
Clinical Data and Status
Tazemetostat is FDA-approved for the treatment of adults and pediatric patients aged 16 years and older with metastatic or locally advanced epithelioid sarcoma not eligible for complete resection, and for adult patients with relapsed or refractory follicular lymphoma whose tumors are positive for an EZH2 mutation as detected by an FDA-approved test and who have received at least two prior systemic therapies, or who have no satisfactory alternative treatment options.[5][13] In a phase II trial in patients with relapsed or refractory follicular lymphoma, tazemetostat demonstrated an objective response rate (ORR) of 69% in patients with EZH2 mutations.[13]
This compound is currently in Phase I/II clinical trials for patients with advanced malignancies, including DLBCL, nasopharyngeal carcinoma, and other solid tumors (NCT02900651).[7] Preliminary results from the phase I/II study showed clinical activity in patients with advanced DLBCL and epithelioid sarcoma.
| Clinical Parameter | This compound | Tazemetostat | Citation |
| Development Stage | Phase I/II Clinical Trials | FDA Approved | [5][7][13] |
| Indications (Approved) | N/A | Epithelioid Sarcoma, Relapsed/Refractory Follicular Lymphoma (EZH2-mutant) | [5][13] |
| Reported Efficacy (EZH2-mutant cancers) | Preliminary activity in DLBCL | 69% ORR in EZH2-mutant Follicular Lymphoma | [13] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of PRC2 inhibitors. Below are summarized protocols for key experiments.
Cell Viability Assay
This assay determines the effect of the inhibitors on cancer cell proliferation.
-
Cell Plating: Seed EZH2-mutant cancer cells (e.g., Karpas-422, Pfeiffer) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or tazemetostat for a specified duration (e.g., 7-14 days), including a vehicle control (e.g., DMSO).
-
Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.
-
Data Analysis: Normalize the luminescence readings to the vehicle control and plot the results to determine the half-maximal inhibitory concentration (IC50) for cell proliferation.
Western Blot for H3K27me3
This method is used to quantify the reduction in global H3K27me3 levels following inhibitor treatment.
-
Cell Lysis and Histone Extraction: Treat cells with the inhibitors, then lyse the cells and extract histones using an acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA assay.
-
SDS-PAGE and Transfer: Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for H3K27me3 and a loading control antibody (e.g., total Histone H3).
-
Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate for detection.
-
Analysis: Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.
Chromatin Immunoprecipitation (ChIP)
ChIP is employed to assess the enrichment of H3K27me3 at specific gene promoters.
-
Cross-linking: Treat cells with the inhibitors and then cross-link protein-DNA complexes with formaldehyde.
-
Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K27me3 overnight.
-
Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G magnetic beads.
-
Washes and Elution: Wash the beads to remove non-specific binding and then elute the chromatin.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the DNA.
-
Analysis: Quantify the enrichment of specific gene promoters in the immunoprecipitated DNA using quantitative PCR (qPCR).
Mouse Xenograft Model
This in vivo model evaluates the anti-tumor efficacy of the inhibitors.
-
Tumor Implantation: Subcutaneously implant EZH2-mutant cancer cells into immunodeficient mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound or tazemetostat orally at specified doses and schedules.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blot for H3K27me3).
Conclusion
Both this compound and tazemetostat are potent inhibitors of the PRC2 complex with demonstrated anti-tumor activity in EZH2-mutant cancers. Their distinct mechanisms of action present different therapeutic opportunities. Tazemetostat, as an FDA-approved agent, has a well-established clinical profile in specific indications. This compound, with its allosteric mechanism, holds promise for overcoming potential resistance to direct EZH2 inhibitors and is an active area of clinical investigation. The choice between these agents for future research and development will depend on the specific cancer context, the presence of resistance mechanisms, and the evolving clinical data. This guide provides a foundational comparison to inform such decisions.
References
- 1. Antisense-mediated exon skipping targeting EZH2 suppresses tumor growth in a xenograft mouse model of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 4. researchgate.net [researchgate.net]
- 5. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. EZH2-Mediated H3K27me3 Targets Transcriptional Circuits of Neuronal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical Evidence of Anti-Tumor Activity Induced by EZH2 Inhibition in Human Models of Synovial Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overcoming clinical resistance to EZH2 inhibition using rational epigenetic combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EZH2-H3K27me3 mediated KRT14 upregulation promotes TNBC peritoneal metastasis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of MAK683 with other EED Inhibitors for Researchers in Drug Development
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the clinical-stage EED inhibitor MAK683 with other emerging inhibitors targeting the Embryonic Ectoderm Development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2).
This compound is a potent, selective, and orally bioavailable allosteric inhibitor of PRC2 that binds to the H3K27me3-binding pocket of EED.[1][2] This action prevents the allosteric activation of the EZH2 methyltransferase subunit, leading to a reduction in histone H3 lysine 27 trimethylation (H3K27me3) and subsequent modulation of gene expression.[1] Dysregulation of the PRC2 complex is implicated in various cancers, making EED an attractive therapeutic target. This guide compares this compound with other notable EED inhibitors: EEDi-5285, APG-5918 (EEDi-5273), FTX-6058, and ORIC-944, based on available preclinical data.
Data Presentation
The following tables summarize the biochemical potency, cell-based activity, and in vivo efficacy of this compound and its competitors. It is important to note that the data presented here is compiled from various sources and may not have been generated under identical experimental conditions. Therefore, direct comparisons should be made with caution.
Table 1: Biochemical Potency of EED Inhibitors
| Compound | Assay Type | Target | IC50 (nM) | Source |
| This compound | H3K27me3 Reduction (HeLa cells) | PRC2 | 1.014 | [3] |
| EEDi-5285 | EED Binding | EED | 0.2 | [4][5][6] |
| APG-5918 (EEDi-5273) | EED Binding | EED | 1.2 | [7] |
| ORIC-944 | EED Binding | EED | 0.106 | Oric Pharmaceuticals Data |
Table 2: Cell-Based Proliferation/Viability of EED Inhibitors
| Compound | Cell Line | Assay Type | IC50 (nM) | Source |
| This compound | WSU-DLCL2 (EZH2 Y641F) | Proliferation | 1.153 | [3] |
| EEDi-5285 | Pfeiffer (EZH2 A677G) | Cell Growth | 0.02 | [4][5] |
| EEDi-5285 | KARPAS-422 (EZH2 Y641N) | Cell Growth | 0.5 | [4][5][6] |
| APG-5918 (EEDi-5273) | KARPAS-422 (EZH2 Y641N) | Cell Growth | 1.2 | [8] |
| APG-5918 (EEDi-5273) | HuT102 | Proliferation | 100 | [9] |
| ORIC-944 | KARPAS-422 (EZH2 Y641N) | Viability | 26.6 | Oric Pharmaceuticals Data |
Table 3: In Vivo Efficacy of EED Inhibitors
| Compound | Animal Model | Dosing | Outcome | Source |
| This compound | G401 xenograft | Not specified | Significant tumor inhibition | [1] |
| EEDi-5285 | KARPAS-422 xenograft | 50-100 mg/kg, oral, daily | Complete and durable tumor regression | [4][5][6][10] |
| APG-5918 (EEDi-5273) | KARPAS-422 xenograft | 30 mg/kg, oral, daily | Complete tumor regression | [7][11] |
| FTX-6058 | Townes SCD mouse model | 5mg/kg, oral, daily | ~70% reduction in H3K27me3 levels | [12] |
| ORIC-944 | 22Rv1 xenograft | 200 mg/kg, oral, daily | Tumor growth inhibition | Oric Pharmaceuticals Data |
Experimental Protocols
Detailed methodologies for key experiments are crucial for interpreting the presented data. Below are representative protocols for assays commonly used to evaluate EED inhibitors.
Biochemical Assay: AlphaScreen Competition Binding Assay
This assay is used to determine the ability of a compound to disrupt the interaction between EED and a biotinylated H3K27me3 peptide.
Materials:
-
Recombinant His-tagged EED protein
-
Biotinylated H3K27me3 peptide
-
AlphaScreen Nickel Chelate Acceptor beads
-
AlphaScreen Streptavidin Donor beads
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
Test compounds dissolved in DMSO
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume of the diluted compounds to the wells of a 384-well plate.
-
Add a solution of His-tagged EED protein and biotinylated H3K27me3 peptide to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for binding to reach equilibrium.
-
Add a mixture of AlphaScreen Nickel Chelate Acceptor beads and Streptavidin Donor beads to each well.
-
Incubate the plate in the dark at room temperature for a defined period (e.g., 60 minutes).
-
Read the plate on an AlphaScreen-capable plate reader. The signal is inversely proportional to the binding of the test compound to EED.
-
Calculate IC50 values by fitting the data to a four-parameter logistic equation.
Cell-Based Assay: CellTiter-Glo® Luminescent Cell Viability Assay
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells. It is commonly used to determine the anti-proliferative effects of compounds.
Materials:
-
Cancer cell lines of interest (e.g., KARPAS-422, Pfeiffer)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
CellTiter-Glo® Reagent
-
Opaque-walled 96- or 384-well plates
-
Luminometer
Procedure:
-
Seed cells in opaque-walled multiwell plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds. Include a vehicle control (DMSO) and a positive control for cell death.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Equilibrate the plates to room temperature.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate IC50 values by normalizing the data to controls and fitting to a dose-response curve.[13][14][15][16][17]
Mandatory Visualization
PRC2 Signaling Pathway and Mechanism of EED Inhibitor Action
Caption: PRC2 complex methylates H3K27, leading to gene silencing.
Experimental Workflow for EED Inhibitor Evaluation
Caption: Workflow for preclinical evaluation of EED inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of the Clinical Candidate this compound: An EED-Directed, Allosteric, and Selective PRC2 Inhibitor for the Treatment of Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of senescence-associated secretory phenotype underlies the therapeutic efficacy of PRC2 inhibition in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EEDi-5285: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EEDi-5285: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Discovery of EEDi-5273 as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paper: Embryonic Ectoderm Development (EED) Inhibitor APG-5918 Demonstrates Robust Antitumor Activity in Preclinical Models of T-Cell Lymphomas (TCLs) [ash.confex.com]
- 10. EEDi-5285 | Histone Methyltransferase | TargetMol [targetmol.com]
- 11. The Journal of Medicinal Chemistry Publishes Study Showing Potential of the Potent EED Inhibitor EEDi-5273 (APG-5918) to Achieve Complete Tumor Regression by Modulating the Epigenetics [prnewswire.com]
- 12. ashpublications.org [ashpublications.org]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 16. promega.com [promega.com]
- 17. scribd.com [scribd.com]
Unlocking Synergistic Potential: MAK683 in Combination Therapy Research
A Comparative Guide for Researchers and Drug Development Professionals
The therapeutic landscape of oncology is increasingly shifting towards combination strategies to overcome resistance and enhance efficacy. MAK683, a potent and selective oral allosteric inhibitor of the Embryonic Ectoderm Development (EED) subunit of the Polycomb Repressive Complex 2 (PRC2), has shown promise as a monotherapy in various malignancies. However, its true potential may lie in synergistic combinations with other anti-cancer agents. This guide provides a comprehensive comparison of preclinical research exploring the synergistic effects of this compound and other EED inhibitors in combination therapies, supported by available experimental data and detailed methodologies.
Mechanism of Action: The Role of this compound in PRC2 Inhibition
This compound functions by binding to the H3K27me3-binding pocket of EED, a critical component of the PRC2 complex. This allosteric inhibition prevents the interaction between EED and the catalytic subunit EZH2, leading to a reduction in histone H3 lysine 27 trimethylation (H3K27me3). The subsequent alteration in gene expression can suppress cancer cell growth, making PRC2 an attractive target for therapeutic intervention.[1]
Caption: Mechanism of action of this compound in inhibiting the PRC2 complex.
Preclinical Synergistic Combinations: Emerging Evidence
While published, peer-reviewed data on this compound in combination therapy is limited, preliminary findings from conference presentations and studies on other EED inhibitors provide a strong rationale for its synergistic potential across various cancer types and with multiple classes of anti-cancer drugs.
A conference abstract detailing a potent, selective, and orally bioavailable EED inhibitor, likely this compound or a closely related compound, highlighted significant anti-tumor activity in combination with several agents.[2] This preliminary data, coupled with findings from other EED inhibitors, suggests promising avenues for combination research.
Combination with PI3K/AKT Inhibitors in Diffuse Large B-Cell Lymphoma (DLBCL)
Rationale: The PI3K/AKT pathway is a key survival pathway in many cancers, including DLBCL. Concurrent inhibition of PRC2 and PI3K/AKT signaling may lead to a more profound anti-tumor response.
Preclinical Evidence: A study presented at a scientific conference showed that an EED inhibitor demonstrated marked combination activity with PI3K/AKT inhibitors in DLBCL models.[2] This synergy is partly attributed to the downregulation of AKT signaling.[2]
Combination with BTK Inhibitors in Diffuse Large B-Cell Lymphoma (DLBCL)
Rationale: Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor signaling pathway, and its inhibition is a validated therapeutic strategy in B-cell malignancies.
Preclinical Evidence: The same conference abstract reported context-dependent combination activity between the EED inhibitor and the BTK inhibitor acalabrutinib in DLBCL.[2]
Combination with PARP Inhibitors in Small Cell Lung Cancer (SCLC)
Rationale: EED inhibition has been shown to increase the expression of SLFN11, a biomarker associated with sensitivity to PARP inhibitors.
Preclinical Evidence: In an aggressive SCLC xenograft model, the combination of an EED inhibitor with the PARP inhibitor olaparib resulted in reduced tumor growth, an effect not observed with either monotherapy.[2]
Combination with ATR Inhibitors in Ovarian Cancer
Rationale: ARID1A mutations, found in some ovarian cancers, are proposed to sensitize tumors to EZH2 and ATR inhibitors.
Preclinical Evidence: The combination of an EED inhibitor with the ATR inhibitor AZD6738 resulted in tumor stasis, a significant improvement over the modest tumor growth inhibition seen with either agent alone.[2]
Combination with Immunotherapy
Rationale: PRC2 inhibition can modulate the tumor microenvironment and potentially enhance the efficacy of immune checkpoint inhibitors.
Preclinical Evidence: In an immunologically "cold" syngeneic melanoma model, an EED inhibitor alone showed significant anti-tumor activity.[2] While the abstract mentions evaluation in combination with a CTLA4 antibody, further details on the synergistic effect are needed.[2]
Combination with Chemotherapy in Prostate Cancer
Rationale: Chemotherapy remains a cornerstone of treatment for many cancers. EED inhibition may sensitize cancer cells to the cytotoxic effects of chemotherapy.
Preclinical Evidence: A study on the EED inhibitor LG1980 in chemoresistant prostate cancer models demonstrated a synergistic effect when combined with docetaxel.[3]
Combination with Androgen Receptor (AR) Inhibitors in Prostate Cancer
Rationale: Androgen receptor signaling is a key driver of prostate cancer. Targeting both epigenetic and hormonal pathways could be a powerful strategy.
Preclinical Evidence: The EED inhibitor FTX-6274, when combined with an AR inhibitor, resulted in enhanced tumor suppression in prostate cancer xenografts.
Combination with CDK4/6 Inhibitors in Nasopharyngeal Carcinoma (NPC)
Rationale: The cell cycle and epigenetic regulation are often dysregulated in cancer. Co-targeting these pathways may be an effective therapeutic approach.
Preclinical Evidence: A study on EED226, a precursor to this compound, showed synergistic growth inhibition when combined with a CDK4/6 inhibitor in NPC cells.
Quantitative Data from Preclinical Combination Studies
The following tables summarize the available quantitative data from preclinical studies of EED inhibitors in combination therapies. It is important to note that the data for the potent and selective EED inhibitor from the conference abstract is qualitative, and the quantitative data presented below is from studies of other EED inhibitors.
Table 1: Synergistic Effects of EED Inhibitors in Combination with Targeted Therapies
| Cancer Type | EED Inhibitor | Combination Agent | Model | Outcome | Citation |
| DLBCL | Potent EEDi | PI3K/AKT Inhibitor | In vitro/In vivo | Marked combination activity | [2] |
| DLBCL | Potent EEDi | Acalabrutinib (BTKi) | In vitro/In vivo | Context-dependent combination activity | [2] |
| SCLC | Potent EEDi | Olaparib (PARPi) | Xenograft | Reduced tumor growth vs. monotherapy | [2] |
| Ovarian Cancer | Potent EEDi | AZD6738 (ATRi) | In vitro/In vivo | Tumor stasis vs. modest TGI | [2] |
| Prostate Cancer | FTX-6274 | AR Inhibitor | Xenograft | Enhanced tumor suppression | |
| Prostate Cancer | LG1980 | Docetaxel | In vitro/In vivo | Synergistic cytotoxicity and tumor growth inhibition | [3] |
| NPC | EED226 | CDK4/6 Inhibitor | In vitro | Synergistic growth inhibition |
Table 2: Synergistic Effects of an EED Inhibitor in Combination with Immunotherapy
| Cancer Type | EED Inhibitor | Combination Agent | Model | Outcome | Citation |
| Melanoma | Potent EEDi | CTLA4 Antibody | Syngeneic | Significant single-agent activity; combination evaluated | [2] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are summaries of methodologies from key studies.
General In Vitro Synergy Assessment
-
Cell Lines: Relevant cancer cell lines (e.g., DLBCL, SCLC, ovarian, prostate, nasopharyngeal carcinoma).
-
Drug Treatment: Cells are treated with the EED inhibitor and the combination agent at various concentrations, both as single agents and in combination.
-
Viability Assays: Cell viability is typically assessed using assays such as MTT or CellTiter-Glo.
-
Synergy Calculation: The synergistic effect is quantified using models such as the Bliss additivism model or the Chou-Talalay method (Combination Index).
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., NOD/SCID or nude mice) are implanted with human cancer cells.
-
Treatment Regimen: Once tumors are established, mice are treated with the EED inhibitor, the combination agent, or the combination, typically via oral gavage or intraperitoneal injection. Vehicle-treated animals serve as controls.
-
Efficacy Endpoints: Tumor volume is measured regularly. At the end of the study, tumors may be excised for further analysis (e.g., western blotting, immunohistochemistry).
Caption: A generalized workflow for preclinical evaluation of combination therapies.
Conclusion and Future Directions
The preclinical data for EED inhibitors, including preliminary findings for a compound with characteristics highly similar to this compound, strongly suggest a broad potential for synergistic anti-cancer activity when combined with a variety of therapeutic agents. These combinations offer the promise of enhanced efficacy, the potential to overcome resistance, and the possibility of expanding the therapeutic window for existing treatments.
For researchers and drug development professionals, these findings underscore the importance of exploring rational combinations with this compound in various cancer contexts. Future research should focus on:
-
Publication of detailed preclinical data for this compound combinations: This will be crucial for validating the preliminary findings and guiding clinical trial design.
-
Identification of predictive biomarkers: Understanding which patient populations are most likely to benefit from specific combinations will be key to clinical success.
-
Elucidation of the molecular mechanisms of synergy: A deeper understanding of how this compound interacts with other agents at the molecular level will enable the design of more effective combination strategies.
As this compound continues to be evaluated in the clinic, the exploration of its synergistic potential in combination therapies will be a critical step in realizing its full therapeutic value for patients with cancer.
References
A Comparative Guide to the Cross-Reactivity and Selectivity of MAK683, an Allosteric PRC2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity and selectivity profile of MAK683, a clinical-stage EED inhibitor, with other alternative EED-targeting compounds. The information presented herein is intended to offer an objective overview supported by experimental data to aid in the selection and application of these chemical probes for research and development.
Introduction to this compound and its Mechanism of Action
This compound is a potent, orally bioavailable, and selective allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2).[1][2] It functions by binding to the H3K27me3-binding pocket of the Embryonic Ectoderm Development (EED) subunit of the PRC2 complex.[3] This binding event prevents the allosteric activation of the EZH2 methyltransferase subunit, leading to a reduction in histone H3 lysine 27 trimethylation (H3K27me3), a key epigenetic mark associated with transcriptional repression.[3] Dysregulation of PRC2 activity is implicated in various cancers, making it an attractive therapeutic target. This compound was developed through the optimization of an earlier EED inhibitor, EED226, to improve its pharmacological properties.[1]
Signaling Pathway of PRC2 and Inhibition by this compound
The following diagram illustrates the canonical PRC2 signaling pathway and the mechanism of inhibition by this compound.
Comparative Selectivity Profile
A critical aspect of a chemical probe's utility is its selectivity. The following tables summarize the available data on the selectivity of this compound compared to its predecessor, EED226, and other notable EED inhibitors, A-395 and BR-001.
Biochemical Potency Against EED and Cellular H3K27me3 Inhibition
| Compound | EED-H3K27me3 Interaction IC50 (nM) | Cellular H3K27me3 Inhibition IC50 (nM) | Cell Proliferation IC50 (nM, Karpas-422) |
| This compound | 60 (AlphaScreen) | 1.014 (HeLa) | 1.153 |
| EED226 | 82 (Kd) | 209.9 (HeLa) | 35.86 |
| A-395 | 7 | 90 (G401) | N/A |
| BR-001 | 4.5 | N/A | N/A |
N/A: Data not available in the searched sources.
Selectivity Against a Panel of Protein Methyltransferases
This compound and its precursor EED226 have been profiled against a panel of other protein methyltransferases to assess their on-target selectivity.
| Methyltransferase Target | This compound % Inhibition @ 1 µM | EED226 % Inhibition @ 10 µM |
| ASH1L | < 25% | < 10% |
| DOT1L | < 25% | < 10% |
| EZH1 | < 25% | ~60% |
| G9a | < 25% | < 10% |
| GLP | < 25% | < 10% |
| MLL1 | < 25% | < 10% |
| MLL2 | < 25% | < 10% |
| MLL3 | < 25% | < 10% |
| MLL4 | < 25% | < 10% |
| NSD1 | < 25% | < 10% |
| NSD2 | < 25% | < 10% |
| NSD3 | < 25% | < 10% |
| PRMT1 | < 25% | < 10% |
| PRMT3 | < 25% | < 10% |
| PRMT4 | < 25% | < 10% |
| PRMT5 | < 25% | < 10% |
| PRMT6 | < 25% | < 10% |
| SETD2 | < 25% | < 10% |
| SETD7 | < 25% | < 10% |
| SETD8 | < 25% | < 10% |
| SMYD2 | < 25% | < 10% |
| SMYD3 | < 25% | < 10% |
| SUV39H1 | < 25% | < 10% |
| SUV39H2 | < 25% | < 10% |
Data for this compound and EED226 is sourced from the supplementary information of the respective primary publications. It is important to note the different screening concentrations.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to characterize this compound and its alternatives.
EED-H3K27me3 Interaction Assay (AlphaLISA/AlphaScreen)
This assay quantitatively measures the binding of EED to a biotinylated H3K27me3 peptide. Inhibition of this interaction by a compound results in a decrease in the AlphaLISA signal.
Protocol:
-
Compound Preparation: Serially dilute test compounds in DMSO, followed by dilution in assay buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.01% Tween-20).
-
Reagent Preparation: Prepare solutions of biotinylated H3K27me3 peptide and His-tagged EED protein in assay buffer.
-
Assay Plate Setup: In a 384-well microplate, add the diluted compounds, followed by the EED protein and then the biotinylated H3K27me3 peptide.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to allow for binding to reach equilibrium.
-
Bead Addition: Add a mixture of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads to each well.
-
Final Incubation: Incubate the plate in the dark at room temperature for 60 minutes.
-
Data Acquisition: Read the plate using an Alpha-enabled plate reader.
Cellular H3K27me3 Inhibition Assay (In-Cell Western)
This assay quantifies the levels of H3K27me3 in cells following treatment with an inhibitor.
Protocol:
-
Cell Culture and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the test compound for 48-72 hours.
-
Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% formaldehyde in PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Blocking: Block non-specific binding sites with a suitable blocking buffer (e.g., Odyssey Blocking Buffer or 5% BSA in PBS).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against H3K27me3 and a normalization antibody (e.g., total Histone H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye 800CW and IRDye 680RD).
-
Data Acquisition: Scan the plate using a near-infrared imaging system (e.g., LI-COR Odyssey).
-
Data Analysis: Quantify the fluorescence intensity for both H3K27me3 and the normalization protein. The ratio of the two signals is used to determine the level of H3K27me3 inhibition.
Cross-Reactivity and Off-Target Profile
To assess the broader off-target profile of EED inhibitors, they are often screened against a panel of receptors, ion channels, transporters, and enzymes.
Secondary Pharmacology Safety Panel (Eurofins SafetyScreen44)
The predecessor to this compound, EED226, was screened against the Eurofins SafetyScreen44 panel at a concentration of 10 µM. The results indicated a generally clean off-target profile, with no significant interactions observed with the targets in this panel. Specific data for this compound on a similar broad safety panel is not publicly available in the searched literature.
Conclusion
This compound demonstrates high potency and selectivity as an allosteric inhibitor of the PRC2 complex by targeting EED. The available data indicates a significant improvement in cellular potency over its predecessor, EED226. The selectivity profile of this compound against a panel of protein methyltransferases is excellent, with minimal off-target activity observed at a concentration of 1 µM. While comprehensive, directly comparable selectivity data for other EED inhibitors like A-395 and BR-001 is limited in the public domain, the information available suggests they are also selective PRC2 inhibitors. The detailed experimental protocols provided in this guide should facilitate the independent evaluation and application of these compounds in further research. For drug development professionals, the favorable selectivity profile of this compound supports its continued investigation as a potential therapeutic agent.
References
Validating ChIP-seq Results After MAK683 Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental methods for validating Chromatin Immunoprecipitation sequencing (ChIP-seq) data following treatment with MAK683, a potent and selective allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2). Objective comparisons of product performance with alternative approaches are presented, supported by experimental data, to aid in the rigorous assessment of this compound's epigenetic effects.
Introduction to this compound and the Importance of ChIP-seq Validation
This compound is a small molecule inhibitor that targets the Embryonic Ectoderm Development (EED) subunit of PRC2.[1][2] By binding to the H3K27me3 pocket of EED, this compound allosterically inhibits the methyltransferase activity of the EZH2 subunit of PRC2.[2][3] This leads to a global reduction in histone H3 lysine 27 trimethylation (H3K27me3), a key epigenetic mark associated with transcriptional repression.[3][4] ChIP-seq is a powerful technique to map the genome-wide distribution of H3K27me3 and identify genes directly affected by this compound. However, given the potential for artifacts and the need for robust, reproducible data, it is crucial to validate ChIP-seq findings with independent experimental methods.
This guide will compare three key validation techniques:
-
ChIP-qPCR: To confirm changes in H3K27me3 enrichment at specific genomic loci.
-
Western Blotting: To assess global changes in H3K27me3 levels.
-
RT-qPCR: To quantify changes in the expression of PRC2 target genes.
Furthermore, we will discuss the antagonistic relationship between the PRC2 and the BAF (SWI/SNF) chromatin remodeling complexes and how this interplay can be considered when validating the effects of this compound.[5][6]
Comparative Analysis of ChIP-seq Validation Methods
The following table summarizes the key features of the recommended validation methods for ChIP-seq results after this compound treatment.
| Method | Principle | What it Validates | Strengths | Limitations |
| ChIP-qPCR | Quantitative PCR on immunoprecipitated DNA. | Locus-specific changes in H3K27me3 enrichment at ChIP-seq peak regions.[7][8] | Highly sensitive and specific. Provides quantitative validation of ChIP-seq findings at selected loci.[7] | Only a limited number of loci can be tested. Does not provide a global view of H3K27me3 changes. |
| Western Blotting | Immunodetection of proteins separated by size. | Global changes in total H3K27me3 levels in the cell.[9][10] | Simple, rapid, and provides a clear picture of the overall reduction in H3K27me3.[10][11] | Not locus-specific. Does not confirm changes at specific genes identified by ChIP-seq. |
| RT-qPCR | Reverse transcription followed by quantitative PCR. | Changes in the expression of PRC2 target genes downstream of H3K27me3 reduction.[4] | Directly links epigenetic changes to functional transcriptional outcomes.[4] | Indirect validation of ChIP-seq data. Changes in gene expression can be influenced by other factors. |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and Downstream Effects
This compound treatment leads to the inhibition of PRC2, a reduction in H3K27me3 levels, and the subsequent de-repression of target genes. This signaling pathway is depicted in the following diagram.
Experimental Workflow for ChIP-seq Validation
A typical workflow for validating ChIP-seq results after this compound treatment involves a multi-pronged approach combining locus-specific, global, and functional assays.
The Interplay between PRC2 and BAF Complexes
The PRC2 and BAF (SWI/SNF) complexes have a generally antagonistic relationship in regulating chromatin structure and gene expression.[5][6] PRC2 is responsible for the repressive H3K27me3 mark, while the BAF complex is an ATP-dependent chromatin remodeler that generally promotes gene activation. In some cancer contexts, a synthetic lethal relationship exists between the loss of function of BAF complex subunits and the inhibition of PRC2.[12] For instance, cancers with mutations in the BAF complex subunit SMARCB1 are often sensitive to PRC2 inhibitors.[4] This antagonistic relationship is important to consider when validating this compound's effects, as the de-repression of some target genes may be influenced by the activity of the BAF complex.
Detailed Experimental Protocols
ChIP-qPCR for H3K27me3 Enrichment
Objective: To quantitatively validate the reduction of H3K27me3 at specific genomic loci identified as peaks in the ChIP-seq data.
Methodology:
-
Primer Design: Design qPCR primers flanking the summit of the ChIP-seq peaks of interest. As a negative control, design primers for a genomic region devoid of H3K27me3 peaks.
-
Chromatin Immunoprecipitation: Perform ChIP using an antibody specific for H3K27me3 on cells treated with this compound or vehicle control. Include an input control (chromatin before immunoprecipitation) and an IgG control.
-
qPCR: Perform qPCR using the designed primers on the immunoprecipitated DNA, input DNA, and IgG control DNA.
-
Data Analysis: Calculate the percent input for each sample and then determine the fold enrichment of H3K27me3 at the target loci in this compound-treated cells relative to vehicle-treated cells. A significant decrease in fold enrichment validates the ChIP-seq result.[7]
Western Blot for Global H3K27me3 Levels
Objective: To assess the overall reduction in H3K27me3 levels in response to this compound treatment.
Methodology:
-
Histone Extraction: Extract histones from cells treated with a dose-range of this compound for various time points.
-
SDS-PAGE and Transfer: Separate the histone extracts by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody against H3K27me3 and a loading control antibody (e.g., total Histone H3).
-
Detection and Quantification: Use a secondary antibody conjugated to HRP and an enhanced chemiluminescence (ECL) substrate for detection. Quantify the band intensities using densitometry and normalize the H3K27me3 signal to the loading control.[11][13]
RT-qPCR for PRC2 Target Gene Expression
Objective: To measure the change in mRNA levels of known PRC2 target genes following this compound treatment.
Methodology:
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from cells treated with this compound or vehicle and synthesize cDNA.
-
Primer Design: Design qPCR primers for known PRC2 target genes (e.g., CDKN2A, HOX gene clusters) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
qPCR: Perform qPCR on the cDNA samples.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene. An increase in the expression of PRC2 target genes is expected upon this compound treatment.[4]
Conclusion
Validating ChIP-seq data is a critical step in ensuring the accuracy and reliability of genome-wide epigenetic studies. For researchers investigating the effects of the PRC2 inhibitor this compound, a combination of ChIP-qPCR, Western blotting, and RT-qPCR provides a robust framework for confirming changes in H3K27me3 levels and their functional consequences on gene expression. Understanding the interplay between PRC2 and other chromatin remodeling complexes, such as BAF, can provide further insights into the downstream effects of this compound and its therapeutic potential. This guide offers a comparative overview and detailed methodologies to assist researchers in designing and executing comprehensive validation experiments.
References
- 1. Chemical Inhibitors of a Selective SWI/SNF Function Synergize with ATR Inhibition in Cancer Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The BAF and PRC2 Complex Subunits Dpf2 and Eed Antagonistically Converge on Tbx3 to Control ESC Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of the Clinical Candidate this compound: An EED-Directed, Allosteric, and Selective PRC2 Inhibitor for the Treatment of Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of senescence-associated secretory phenotype underlies the therapeutic efficacy of PRC2 inhibition in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dynamics of BAF- Polycomb Complex Opposition on Heterochromatin in Normal and Oncogenic States - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. ChIP-seq analysis reveals distinct H3K27me3 profiles that correlate with transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthetic lethal therapy based on targeting the vulnerability of SWI/SNF chromatin remodeling complex‐deficient cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Methods for Validating MAK683's Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative experimental methods to validate the mechanism of action of MAK683, a clinical-stage, allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2). This compound functions by binding to the Embryonic Ectoderm Development (EED) subunit of PRC2, thereby disrupting its interaction with the catalytic subunit EZH2. This leads to the inhibition of histone H3 lysine 27 trimethylation (H3K27me3), a key epigenetic modification in gene silencing.[1][2]
While standard biochemical and cellular assays are crucial for initial characterization, the following alternative methods offer orthogonal approaches to provide robust validation of this compound's on-target engagement, downstream effects, and overall cellular impact.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Milieu
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify and quantify the engagement of a drug with its target protein within the native cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein. When this compound binds to EED, the resulting complex is more resistant to heat-induced denaturation.[3][4][5]
Experimental Protocol:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a lymphoma cell line with EZH2 mutation) to 80-90% confluency. Treat the cells with this compound at various concentrations or a vehicle control (DMSO) and incubate to allow for compound uptake.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for a defined period (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis and Fractionation: Lyse the cells using freeze-thaw cycles or lysis buffer. Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation.
-
Protein Quantification: Collect the supernatant and quantify the amount of soluble EED protein using methods such as Western blotting or AlphaLISA.
-
Data Analysis: Plot the amount of soluble EED against the temperature to generate melting curves. A shift in the melting temperature (Tagg) to a higher temperature in the presence of this compound indicates target engagement. Isothermal dose-response experiments can be performed at a fixed temperature to determine the EC50 of target engagement.[6][7]
Quantitative Data Comparison:
| Method | Parameter | Representative Value for a Stabilizing Ligand |
| CETSA (Melt Curve) | ΔTagg (°C) | +2 to +10 |
| CETSA (Isothermal Dose-Response) | EC50 (µM) | 0.1 - 5 |
Experimental Workflow for Cellular Thermal Shift Assay (CETSA)
Chemoproteomics: Unbiased Identification of On- and Off-Targets
Chemoproteomics provides an unbiased approach to identify the direct and indirect protein targets of a small molecule across the entire proteome. This is crucial for confirming the intended target (EED) and identifying potential off-targets that could contribute to the drug's efficacy or toxicity.[8][9][10][11][12][13][14][15][16][17]
Experimental Protocol (Affinity-Based Pull-Down):
-
Probe Synthesis: Synthesize a chemical probe by attaching a tag (e.g., biotin) to this compound via a linker, ensuring the modification does not significantly alter its binding affinity for EED.
-
Cell Treatment and Lysis: Treat cells with the this compound probe or a control probe. Lyse the cells to obtain a protein lysate.
-
Affinity Purification: Use streptavidin-coated beads to pull down the biotin-tagged this compound probe along with its interacting proteins.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.
-
Mass Spectrometry: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins that were pulled down.
-
Data Analysis: Compare the proteins enriched in the this compound-probe pull-down to the control pull-down to identify specific interactors.
Quantitative Data Comparison:
| Method | Parameter | Representative Data |
| Chemoproteomics (LC-MS/MS) | Fold Enrichment (Probe vs. Control) | EED: >10-fold |
| p-value | < 0.01 for specific interactors |
Workflow for Affinity-Based Chemoproteomics
Transcriptomics (RNA-Seq): Mapping the Downstream Consequences on Gene Expression
RNA sequencing (RNA-Seq) provides a global view of the transcriptome, allowing for the comprehensive analysis of changes in gene expression following treatment with this compound. This method validates the mechanism of action by confirming that the inhibition of PRC2's methyltransferase activity leads to the de-repression of PRC2 target genes.[4][18][19][20][21]
Experimental Protocol:
-
Cell Treatment: Treat a relevant cell line with this compound or a vehicle control for a specified time course.
-
RNA Extraction: Isolate total RNA from the treated and control cells.
-
Library Preparation: Prepare sequencing libraries from the RNA samples, which typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Sequence the cDNA libraries using a high-throughput sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome, quantify gene expression levels, and perform differential gene expression analysis to identify genes that are significantly up- or down-regulated upon this compound treatment.
-
Pathway Analysis: Perform gene set enrichment analysis (GSEA) to identify the biological pathways that are significantly affected.
Quantitative Data Comparison:
| Method | Parameter | Representative Data |
| RNA-Seq | Differentially Expressed Genes (DEGs) | Hundreds to thousands of genes |
| Fold Change (Upregulated PRC2 targets) | > 2-fold | |
| False Discovery Rate (FDR) | < 0.05 |
Logical Flow of RNA-Seq Data Analysis
Chromatin Immunoprecipitation Sequencing (ChIP-Seq): Visualizing the Epigenetic Impact
ChIP-seq is a powerful technique to map the genome-wide distribution of a specific protein or histone modification. For this compound, ChIP-seq for H3K27me3 can directly assess the impact of PRC2 inhibition on its catalytic activity at specific genomic loci. A global reduction in H3K27me3 peaks at PRC2 target genes following this compound treatment provides strong evidence for its mechanism of action.[7][22][23][24][25][26]
Experimental Protocol:
-
Cell Treatment: Treat cells with this compound or a vehicle control.
-
Cross-linking: Cross-link proteins to DNA using formaldehyde.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments by sonication or enzymatic digestion.
-
Immunoprecipitation: Use an antibody specific for H3K27me3 to immunoprecipitate the chromatin fragments associated with this histone mark.
-
DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence it.
-
Data Analysis: Align the sequencing reads to a reference genome and identify regions of enrichment (peaks). Compare the H3K27me3 peak profiles between this compound-treated and control samples to identify regions with altered H3K27me3 levels.
Quantitative Data Comparison:
| Method | Parameter | Representative Data |
| ChIP-Seq | Number of H3K27me3 Peaks | Significant reduction in treated cells |
| Peak Intensity/Enrichment | Decreased at PRC2 target gene promoters | |
| p-value of Differential Binding | < 0.05 for significantly altered peaks |
PRC2 Signaling Pathway and this compound Inhibition
Structural Biology: Visualizing the Drug-Target Interaction
X-ray crystallography or cryo-electron microscopy (cryo-EM) can provide high-resolution structural information about the interaction between this compound and its target, EED, within the context of the PRC2 complex. This offers the ultimate validation of the binding mode and the allosteric mechanism of inhibition.[6][27][28][29][30][31][32][33]
Experimental Protocol (X-ray Crystallography):
-
Protein Expression and Purification: Express and purify the EED protein or the entire PRC2 complex.
-
Co-crystallization: Incubate the purified protein with this compound and set up crystallization trials under various conditions.
-
X-ray Diffraction: Expose the resulting crystals to a high-intensity X-ray beam and collect the diffraction data.
-
Structure Determination: Process the diffraction data to determine the three-dimensional electron density map and build an atomic model of the EED-MAK683 complex.
-
Analysis: Analyze the structure to visualize the precise binding pocket, the interactions between this compound and the amino acid residues of EED, and any conformational changes induced by the inhibitor.
Quantitative Data Comparison:
| Method | Parameter | Representative Data |
| X-ray Crystallography / Cryo-EM | Resolution (Å) | 1.5 - 4.0 |
| Key Interacting Residues | Identification of specific hydrogen bonds and hydrophobic interactions |
Conclusion
The validation of a drug's mechanism of action is a critical component of drug development. While traditional assays provide essential initial data, the alternative methods described in this guide—CETSA, chemoproteomics, RNA-Seq, ChIP-Seq, and structural biology—offer a multi-faceted and robust approach to confirm the molecular mechanism of this compound. By providing evidence of direct target engagement in cells, delineating the downstream effects on the transcriptome and epigenome, identifying potential off-targets, and visualizing the precise drug-target interaction, these methods collectively build a comprehensive and compelling case for the on-target activity of this compound. The selection of which alternative methods to employ will depend on the specific questions being addressed and the stage of drug development.
References
- 1. RNA-Seq differential expression analysis: An extended review and a software tool - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CETSA-based target engagement of taxanes as biomarkers for efficacy and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structures of human PRC2 with its cofactors AEBP2 and JARID2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Multiplexed ChIP Reveals Global Alterations that Shape Promoter Bivalency in Ground State Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. How chemoproteomics can enable drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative Chemoproteomic Profiling with Data-Independent Acquisition-Based Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Proteome-wide identification of in vivo targets of DNA damage checkpoint kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Proteome-wide Profiling of Clinical PARP Inhibitors Reveals Compound-Specific Secondary Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ASCO – American Society of Clinical Oncology [asco.org]
- 19. Interpretation of differential gene expression results of RNA-seq data: review and integration - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Chapter 4 Differential gene analysis | Tutorial of RNA-seq tumor immunity analysis [kateyliu.github.io]
- 21. Temporal progress of gene expression analysis with RNA-Seq data: A review on the relationship between computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quantitative analysis of ChIP-seq data uncovers dynamic and sustained H3K4me3 and H3K27me3 modulation in cancer cells under hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Quantitative analysis of ChIP-seq data uncovers dynamic and sustained H3K4me3 and H3K27me3 modulation in cancer cells under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Quantitative analysis of ChIP-seq data uncovers dynamic and sustained H3K4me3 and H3K27me3 modulation in cancer cells under hypoxia | Semantic Scholar [semanticscholar.org]
- 25. researchgate.net [researchgate.net]
- 26. huber.embl.de [huber.embl.de]
- 27. ask-force.org [ask-force.org]
- 28. Cryo-EM structures of PRC2 simultaneously engaged with two functionally distinct nucleosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. rcsb.org [rcsb.org]
- 31. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 32. X-ray crystal structure of the Escherichia coli RadD DNA repair protein bound to ADP reveals a novel zinc ribbon domain | PLOS One [journals.plos.org]
- 33. researchgate.net [researchgate.net]
Benchmarking MAK683's potency against other epigenetic modifiers
For Researchers, Scientists, and Drug Development Professionals
The Polycomb Repressive Complex 2 (PRC2) is a crucial epigenetic regulator frequently dysregulated in various cancers, making it a prime target for therapeutic intervention. MAK683 is a novel, potent, and selective allosteric inhibitor of PRC2 that acts by binding to the Embryonic Ectoderm Development (EED) subunit. This guide provides an objective comparison of this compound's potency against other epigenetic modifiers targeting the PRC2 complex, supported by experimental data and detailed methodologies.
Mechanism of Action: A Tale of Two Pockets
The PRC2 complex, minimally composed of EZH2, EED, and SUZ12, is responsible for the trimethylation of histone H3 on lysine 27 (H3K27me3), a mark associated with transcriptional repression.[1][2] EZH2 is the catalytic subunit, while EED is essential for its activity, binding to H3K27me3 to facilitate the spread of this repressive mark.[1][3]
Epigenetic modifiers targeting PRC2 primarily fall into two categories based on their mechanism of action:
-
EED Inhibitors: These compounds, like this compound, are allosteric inhibitors that bind to the H3K27me3-binding pocket of EED.[1][4] This binding event induces a conformational change that prevents the interaction between EED and EZH2, thereby inhibiting the catalytic activity of the entire PRC2 complex.[1][3]
-
EZH2 Inhibitors: This class of inhibitors directly targets the catalytic subunit, EZH2. They are typically competitive inhibitors of the S-adenosyl-L-methionine (SAM) cofactor, which is the methyl donor for the histone methylation reaction.[5]
Potency Comparison of PRC2 Inhibitors
The following table summarizes the in vitro potency of this compound and other notable PRC2 inhibitors. Potency is represented by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), with lower values indicating higher potency.
| Compound | Target | Mechanism of Action | Potency (IC50/Ki) | Assay/Cell Line |
| This compound | EED | Allosteric PRC2 Inhibitor | 26 nM (IC50) | ELISA[6] |
| 59 nM (IC50) | EED Alphascreen Binding[6] | |||
| 89 nM (IC50) | LC-MS[6] | |||
| 30 nM (IC50) | KARPAS-422 cell proliferation (14 days)[6] | |||
| 1.014 nM (IC50) | H3K27me3 reduction in HeLa cells[2] | |||
| EED226 | EED | Allosteric PRC2 Inhibitor | 209.9 nM (IC50) | H3K27me3 reduction in HeLa cells[2] |
| Tazemetostat | EZH2 | SAM-Competitive Inhibitor | 2-38 nM (IC50) | Biochemical and cellular assays[5] |
| (EPZ-6438) | <2.5 nM (Ki) | Biochemical assay[7] | ||
| GSK126 | EZH2 | SAM-Competitive Inhibitor | 0.5-3 nM (Ki app) | Biochemical assay[5] |
| CPI-169 | EZH2 | SAM-Competitive Inhibitor | 0.24 nM (IC50, WT EZH2) | Biochemical assay[8] |
| EI1 | EZH2 | SAM-Competitive Inhibitor | 15 nM (IC50) | Biochemical assay[9] |
Experimental Protocols
The potency data presented above are derived from a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments used in the characterization of PRC2 inhibitors.
Biochemical Assays
a) AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
-
Principle: This bead-based immunoassay measures the binding affinity of an inhibitor to its target protein. For this compound, this would involve assessing its ability to disrupt the interaction between EED and a biotinylated H3K27me3 peptide.
-
Methodology:
-
Reagents: Streptavidin-coated Donor beads, anti-tag (e.g., anti-GST) Acceptor beads, purified recombinant EED protein (tagged), and a biotinylated H3K27me3 peptide.
-
Procedure: The tagged EED protein is incubated with the biotinylated H3K27me3 peptide in the presence of varying concentrations of the test compound (e.g., this compound).
-
Detection: Donor and Acceptor beads are added. If EED binds to the peptide, the beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which excites the Acceptor bead, resulting in light emission at 520-620 nm. An inhibitor will disrupt this interaction, leading to a decrease in the luminescent signal.
-
Data Analysis: The signal is plotted against the inhibitor concentration to determine the IC50 value.
-
b) Enzyme-Linked Immunosorbent Assay (ELISA)
-
Principle: This assay quantifies the inhibition of EZH2's methyltransferase activity by measuring the levels of H3K27me3.
-
Methodology:
-
Coating: A microplate is coated with a histone H3 substrate.
-
Reaction: The purified PRC2 complex is added to the wells along with the SAM cofactor and varying concentrations of the inhibitor. The plate is incubated to allow for the methylation reaction.
-
Detection: The plate is washed, and a primary antibody specific for H3K27me3 is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Signal Generation: A substrate for the enzyme is added, which produces a colorimetric or chemiluminescent signal proportional to the amount of H3K27me3.
-
Data Analysis: The signal is measured using a plate reader, and the IC50 is calculated from the dose-response curve.
-
Cell-Based Assays
a) Cellular H3K27me3 Reduction Assay
-
Principle: This assay measures the ability of an inhibitor to reduce the levels of H3K27me3 within a cellular context.
-
Methodology:
-
Cell Culture: A relevant cell line (e.g., HeLa or a cancer cell line with PRC2 dependency like KARPAS-422) is cultured and treated with a range of inhibitor concentrations for a specified period (e.g., 72 hours).
-
Histone Extraction: Histones are extracted from the cell nuclei.
-
Detection: The levels of H3K27me3 and total histone H3 are quantified using Western blotting or a cellular ELISA.
-
Data Analysis: The ratio of H3K27me3 to total H3 is calculated for each inhibitor concentration. The IC50 is determined by plotting the percentage of H3K27me3 reduction against the inhibitor concentration.
-
b) Cell Proliferation/Viability Assay
-
Principle: This assay assesses the effect of the inhibitor on the growth and survival of cancer cells.
-
Methodology:
-
Cell Seeding: Cancer cells (e.g., KARPAS-422, a lymphoma cell line with an EZH2 mutation) are seeded in multi-well plates.
-
Treatment: The cells are treated with a serial dilution of the inhibitor for an extended period (e.g., 7-14 days), with media and compound being refreshed every few days.
-
Quantification: Cell viability is measured using a reagent such as resazurin or CellTiter-Glo®, which quantifies metabolic activity or ATP levels, respectively.
-
Data Analysis: The results are normalized to vehicle-treated controls, and the GI50 (concentration for 50% growth inhibition) or IC50 is calculated.
-
Conclusion
This compound demonstrates potent inhibition of the PRC2 complex through its unique allosteric mechanism targeting EED. Its potency is comparable to, and in some cellular contexts, exceeds that of direct EZH2 inhibitors. The choice between an EED and an EZH2 inhibitor may depend on the specific cancer type, the presence of EZH2 mutations, and potential resistance mechanisms. The distinct binding site of this compound on EED may offer a therapeutic advantage in contexts where resistance to EZH2 catalytic inhibitors has developed.[4] This guide provides a foundational dataset for researchers to compare and select appropriate PRC2 inhibitors for their specific research and development needs.
References
- 1. Facebook [cancer.gov]
- 2. Induction of senescence-associated secretory phenotype underlies the therapeutic efficacy of PRC2 inhibition in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. volition.com [volition.com]
- 8. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting EZH2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling of MAK683: A Guide for Laboratory Professionals
For researchers and scientists in drug development, ensuring safe handling of investigational compounds like MAK683 is paramount. This guide provides immediate, essential information on the personal protective equipment (PPE) required for handling this compound, along with operational and disposal plans to ensure a safe laboratory environment.
While one Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance, another for its hydrochloride salt form classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, a cautious approach adhering to standard laboratory safety protocols is strongly recommended.
Personal Protective Equipment (PPE) for this compound
The following table summarizes the recommended PPE for handling this compound, ensuring protection against potential exposure.
| PPE Category | Item | Specifications | Purpose |
| Hand Protection | Nitrile Gloves | Chemically resistant, powder-free | Prevents skin contact with the compound. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1-rated | Protects eyes from splashes or airborne particles. |
| Body Protection | Laboratory Coat | Standard, long-sleeved | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. A fume hood is recommended for handling powders or creating solutions. | Minimizes inhalation of airborne particles. |
Operational and Disposal Plans
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with the solid form or preparing solutions.[2]
-
Avoid generating dust.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[2]
Disposal:
-
Dispose of waste containing this compound in accordance with all federal, state, and local regulations for chemical waste.
-
Contaminated disposable items such as gloves, absorbent pads, and empty vials should be placed in a designated hazardous waste container.
-
Do not dispose of this compound or its waste down the drain, as it is very toxic to aquatic life.[1]
Experimental Workflow: Donning and Doffing PPE
Properly putting on and taking off PPE is critical to prevent contamination. The following diagram illustrates the correct sequence.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
